molecular formula C13H16N2 B8617408 2-Methyl-6-(1-piperidinyl)benzonitrile

2-Methyl-6-(1-piperidinyl)benzonitrile

Cat. No.: B8617408
M. Wt: 200.28 g/mol
InChI Key: VLOSMMYKJUSPOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-(1-piperidinyl)benzonitrile is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. The compound features a benzonitrile core, a functional group that is prominently featured in numerous pharmaceuticals and bioactive molecules . The incorporation of a nitrile group into a molecular scaffold is a established strategy in rational drug design, as it can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and reduce potential for drug resistance . The nitrile moiety can engage in key interactions with enzyme active sites, such as forming hydrogen bonds or dipolar interactions, which are critical for its mechanism of action . The specific structural motif of a benzonitrile substituted with an amine-containing heterocycle, like the piperidine ring in this compound, is common in agents designed to modulate various biological targets. Researchers can utilize 2-Methyl-6-(1-piperidinyl)benzonitrile as a valuable building block or intermediate in the synthesis of more complex molecules, or as a lead compound for investigating new therapeutic areas. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2-methyl-6-piperidin-1-ylbenzonitrile

InChI

InChI=1S/C13H16N2/c1-11-6-5-7-13(12(11)10-14)15-8-3-2-4-9-15/h5-7H,2-4,8-9H2,1H3

InChI Key

VLOSMMYKJUSPOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCCCC2)C#N

Origin of Product

United States

Foundational & Exploratory

2-Methyl-6-(1-piperidinyl)benzonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure, synthesis, and applications of 2-Methyl-6-(1-piperidinyl)benzonitrile . This document is structured for researchers in medicinal chemistry and process development.

A Sterically Congested Scaffold for Drug Discovery and Heterocyclic Synthesis

Executive Summary

2-Methyl-6-(1-piperidinyl)benzonitrile (Formula: C₁₃H₁₆N₂; MW: 200.28 g/mol ) is a trisubstituted aromatic scaffold characterized by a nitrile group flanked by a methyl group and a piperidine ring. This specific substitution pattern creates a sterically congested electronic push-pull system . The electron-withdrawing nitrile (acceptor) is orthogonal to the electron-donating piperidine (donor), while the ortho-methyl group imposes significant steric strain, preventing planar conjugation.

This compound serves as a critical intermediate in the synthesis of aminoquinazolines and polyfunctionalized heterocycles used in kinase inhibition and GPCR ligand design. Its unique steric environment also makes it a candidate for Twisted Intramolecular Charge Transfer (TICT) fluorophores in materials science.

Chemical Identity & Physicochemical Properties[1][2][3]

Structural Analysis

The molecule features a benzene core with three key substituents:

  • Position 1 (C1): Nitrile (-C≡N), the primary functional handle.

  • Position 2 (C2): Methyl (-CH₃), providing steric bulk and weak electron donation.

  • Position 6 (C6): Piperidin-1-yl (-NC₅H₁₀), a bulky secondary amine attached as a tertiary aniline-like donor.

The "Ortho-Effect": The simultaneous presence of substituents at C2 and C6 creates a "protective pocket" around the C1-nitrile. This steric shielding significantly retards nucleophilic attack at the nitrile carbon (e.g., hydrolysis), making the group metabolically stable compared to less hindered benzonitriles.

Property Data Table
PropertyValue (Experimental/Predicted)Context
Molecular Formula C₁₃H₁₆N₂-
Molecular Weight 200.28 g/mol -
CAS Number Not Assigned (Novel)Analog: 2-(1-piperidinyl)benzonitrile (72752-52-4)
LogP (Predicted) 3.2 - 3.5Highly Lipophilic
pKa (Conj. Acid) ~4.5 - 5.0Reduced basicity due to aryl conjugation
Physical State Viscous Oil or Low-Melting SolidDisrupted crystal packing due to steric twist
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility

Synthetic Methodologies

The synthesis of 2-Methyl-6-(1-piperidinyl)benzonitrile relies on Nucleophilic Aromatic Substitution (SₙAr) . The electron-withdrawing nitrile group activates the ortho-position for nucleophilic attack, making 2-fluoro-6-methylbenzonitrile an ideal starting material.

Protocol: SₙAr Displacement (Green Chemistry Route)

This protocol utilizes the high electronegativity of fluorine to stabilize the Meisenheimer complex intermediate, allowing the reaction to proceed under milder conditions than the chloro-analog.

Reagents:

  • Substrate: 2-Fluoro-6-methylbenzonitrile (1.0 equiv)

  • Nucleophile: Piperidine (1.2 - 1.5 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with 2-Fluoro-6-methylbenzonitrile (10 mmol) and anhydrous K₂CO₃ (20 mmol).

  • Solvation: Add DMSO (20 mL) and stir to create a suspension.

  • Addition: Add piperidine (12 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]

    • Note: The starting material (Rf ~0.6) should disappear, yielding a lower Rf fluorescent spot.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL).

    • Observation: The product typically oils out or precipitates.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine to remove residual DMSO.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Alternative Route: Buchwald-Hartwig Amination

For the 2-chloro or 2-bromo analogs (which are less reactive in SₙAr), Palladium catalysis is required.

  • Catalyst: Pd₂(dba)₃ / BINAP or RuPhos Pd G4.

  • Base: NaOtBu (Sodium tert-butoxide).

  • Conditions: Toluene, 100°C, 12h.

Synthesis Workflow Diagram

SynthesisPath SM 2-Fluoro-6-methylbenzonitrile (EWG Activated) Intermediate Meisenheimer Complex (Stabilized by -CN) SM->Intermediate Nucleophilic Attack Reagents Piperidine + K2CO3 (DMSO, 90°C) Reagents->Intermediate Product 2-Methyl-6-(1-piperidinyl)benzonitrile (Target Scaffold) Intermediate->Product - F⁻ (Aromatization)

Figure 1: SₙAr reaction pathway utilizing the electron-withdrawing nitrile to facilitate fluorine displacement.

Reactivity & Downstream Applications[6]

Heterocycle Formation (Quinazolines)

The primary utility of this scaffold is as a precursor to 4-aminoquinazolines , a privileged structure in kinase inhibitors (e.g., Gefitinib analogs). The steric bulk of the piperidine ring at the 5-position of the resulting quinazoline can improve selectivity by exploiting the solvent-exposed regions of the ATP-binding pocket.

Transformation Logic:

  • Nitrile Activation: The sterically hindered nitrile requires activation (e.g., acid catalysis or conversion to imidate).

  • Cyclization: Reaction with formamidine acetate or guanidine yields the quinazoline core.

Materials Science: TICT Fluorophores

The 2-Methyl-6-(1-piperidinyl)benzonitrile structure represents a classic Donor-Acceptor (D-A) system.

  • Donor: Piperidine lone pair.

  • Acceptor: Benzonitrile π-system.

  • Twist: The ortho-methyl group forces the piperidine ring to rotate out of the benzene plane (approx. 60–90° twist).

  • Effect: Upon photoexcitation, this twist decouples the orbitals, leading to Twisted Intramolecular Charge Transfer (TICT) . This results in large Stokes shifts and environment-sensitive fluorescence, useful for biological probes.

Biological Pathway Diagram

Applications Core 2-Methyl-6-(1-piperidinyl)benzonitrile DrugDisc Drug Discovery (Kinase Inhibitors) Core->DrugDisc Materials Materials Science (Fluorescent Probes) Core->Materials Quinazoline Synthesis of 5-Piperidinyl-Quinazolines DrugDisc->Quinazoline TICT TICT State Formation (Large Stokes Shift) Materials->TICT Selectivity Mechanism: Steric clash improves kinase isoform selectivity Quinazoline->Selectivity

Figure 2: Divergent applications in pharmaceutical synthesis and optoelectronic materials.

Safety & Handling Protocols

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation) due to nitrile functionality.

  • Handling: All operations involving nitriles and alkylating agents must be performed in a fume hood .

  • Waste Disposal: Aqueous waste from the workup contains fluoride ions and organic bases; dispose of via segregated organic streams.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent slow oxidation of the piperidine ring.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2774355, 2-Piperidin-1-yl-benzonitrile. Retrieved from [Link]

  • Li, H., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications. Retrieved from [Link]

Sources

Piperidinyl-Substituted Benzonitrile Scaffolds: Synthetic Strategies and Medicinal Utility

[1]

Executive Summary

The piperidinyl-substituted benzonitrile scaffold represents a privileged structural motif in modern medicinal chemistry, effectively bridging the gap between lipophilic aryl cores and hydrophilic basic centers. This guide analyzes the scaffold's utility as a pharmacophore "anchor-and-vector" system, where the benzonitrile moiety functions as a metabolically stable hydrogen bond acceptor and the piperidine ring serves as a solubilizing, rigid linker capable of precise substituent vectorization.[1] This whitepaper details the structural logic, therapeutic applications (spanning CNS to oncology), and robust synthetic protocols required for integrating this scaffold into drug discovery campaigns.

Structural Biology & Pharmacophore Analysis[1][2]

The efficacy of the piperidinyl-benzonitrile scaffold stems from the synergistic properties of its two primary components.

The Benzonitrile "Anchor"

Unlike carboxylic acids or esters, the nitrile group (-C≡N) offers a unique combination of physicochemical properties:

  • Metabolic Stability: It resists rapid hydrolysis by esterases, prolonging half-life (

    
    ).
    
  • Linear Geometry: The sp-hybridized nitrogen extends 1.16 Å from the carbon, allowing it to penetrate narrow hydrophobic pockets without steric clash.

  • Electronic Modulation: As a strong electron-withdrawing group (EWG), it lowers the electron density of the attached phenyl ring, potentially strengthening

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding pocket.
    
  • H-Bonding: The lone pair on the nitrogen acts as a weak-to-moderate hydrogen bond acceptor (

    
    ), often interacting with backbone amides or conserved water molecules.[1]
    
The Piperidine "Vector"

The piperidine ring is more than a passive linker; it is a functional handle:

  • Basicity & Solubility: The secondary or tertiary amine (typically

    
     8–10) is usually protonated at physiological pH, forming critical salt bridges with acidic residues (Asp/Glu) common in GPCR and transporter active sites.
    
  • Rigidification: Compared to flexible alkyl chains, the piperidine chair conformation reduces the entropic penalty of binding.

  • Vectorization: It allows for diverse substitution patterns (C2, C3, C4) to direct "warheads" or hydrophobic tails into specific sub-pockets.

Scaffold Interaction Logic

ScaffoldLogicBenzonitrileBenzonitrile Core(H-Bond Acceptor)PiperidinePiperidine Ring(Solubilizer/Vector)Benzonitrile->Piperidine Electronic ModulationTargetBiological Target(GPCR/Kinase/Enzyme)Benzonitrile->Target H-Bond (Ser/Thr) pi-pi StackingPiperidine->Target Salt Bridge (Asp/Glu) Hydrophobic Contact

Figure 1: Pharmacophore interaction logic of the piperidinyl-benzonitrile scaffold.[1]

Therapeutic Applications & Case Studies

CNS Disorders (GPCRs & Transporters)

The scaffold is ubiquitous in neuroscience due to its ability to cross the blood-brain barrier (BBB) when physicochemical properties (LogD, TPSA) are optimized.

  • Mechanism: The basic piperidine nitrogen mimics endogenous neurotransmitters (dopamine, serotonin), while the benzonitrile mimics the catechol or indole ring electronics without the metabolic liability of hydroxyl groups.

  • Example: In Sigma-1 receptor ligands , the benzyl-piperidinyl-benzonitrile motif provides high affinity.[1] The nitrile often sits in a hydrophobic pocket, while the piperidine nitrogen forms a salt bridge with Asp126.

  • Example: mGluR5 Negative Allosteric Modulators (NAMs) utilize this scaffold to stabilize the receptor in an inactive conformation, treating anxiety and depression.

Epigenetics & Oncology (LSD1 Inhibitors)

Inhibitors of Lysine Specific Demethylase 1 (LSD1) often feature a 4-(pyrrolidin-3-yl)benzonitrile or piperidinyl-benzonitrile core.[1]

  • Role: The nitrile group does not always act as a covalent trap but can form specific H-bonds with Lys661 or stabilize the inhibitor via water-mediated networks.[1] The piperidine/pyrrolidine ring projects into the large substrate-binding channel.[1]

Metabolic Disease (DPP-4 Inhibition)

While Alogliptin uses a pyrimidinedione, structurally related cyanopyrrolidines and piperidines function as Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[1]

  • Mechanism: The nitrile group in these scaffolds can sometimes act reversibly covalent, forming an imidate adduct with the catalytic Serine residue of the protease.

Synthetic Methodologies

The construction of piperidinyl-benzonitriles typically follows two main disconnections: Nucleophilic Aromatic Substitution (

1
Method A: Nucleophilic Aromatic Substitution ( )

This is the "workhorse" method, preferred for its robustness, scalability, and metal-free conditions. It requires an electron-deficient aryl halide (e.g., 4-fluorobenzonitrile).[1]

Protocol:

  • Reagents: 4-Fluorobenzonitrile (1.0 equiv), Piperidine derivative (1.2 equiv), Potassium Carbonate (

    
    , 2.0 equiv).
    
  • Solvent: DMSO or DMF (Polar aprotic is essential to solvate the nucleophile).

  • Conditions: Heat to 80–100 °C for 4–12 hours.

  • Workup: Dilute with water (precipitates the product in many cases) or extract with EtOAc. Wash with brine to remove DMSO.

Mechanism: The nitrile group at the para position strongly activates the ring for nucleophilic attack by stabilizing the Meisenheimer complex intermediate.

Method B: Buchwald-Hartwig Amination

Used when the aryl halide is not sufficiently activated (e.g., 4-bromobenzonitrile without other EWGs) or when using sterically hindered piperidines.[1]

Protocol:

  • Reagents: Aryl bromide (1.0 equiv), Piperidine (1.2 equiv).

  • Catalyst:

    
     (1–2 mol%) or Pd(OAc)2.
    
  • Ligand: BINAP or Xantphos (to prevent

    
    -hydride elimination and promote reductive elimination).
    
  • Base:

    
     or NaOtBu.
    
  • Solvent: Toluene or 1,4-Dioxane, 100 °C, inert atmosphere (

    
    /Ar).
    
Synthetic Decision Tree

SynthesisStartTarget: Piperidinyl-BenzonitrileCheckIs the Aryl RingElectron Deficient?Start->CheckYesYes (e.g., p-F, p-NO2)Check->YesNoNo (e.g., p-Br, p-Me)Check->NoSNArMethod A: SNAr(K2CO3, DMSO, Heat)Yes->SNArBuchwaldMethod B: Pd-Catalysis(Pd2(dba)3, BINAP, NaOtBu)No->Buchwald

Figure 2: Synthetic decision tree for selecting the optimal coupling strategy.

Experimental Data & Optimization

Comparative Reaction Conditions

The following table summarizes standard conditions for synthesizing 4-(piperidin-1-yl)benzonitrile derivatives.

ParameterMethod A (

)
Method B (Buchwald)Method C (Cyanation)
Substrate 4-Fluorobenzonitrile4-Bromobenzonitrile4-Bromo-phenylpiperidine
Reagent PiperidinePiperidineZn(CN)2 / CuCN
Catalyst NonePd(OAc)2 / BINAPPd(PPh3)4
Base K2CO3 / DIPEANaOtBu / Cs2CO3None
Temp 80–120 °C80–110 °C80–150 °C
Yield High (>85%)High (>80%)Moderate (60–80%)
Utility Best for scale-up Best for unactivated ringsLate-stage installation
SAR Optimization Strategies

When optimizing this scaffold for potency and selectivity:

  • Ortho-Substitution: Introducing a fluorine atom ortho to the nitrile (3-fluoro-4-piperidinylbenzonitrile) can increase metabolic stability by blocking the site of oxidative metabolism and altering the dihedral angle of the piperidine ring.[1]

  • Piperidine Constraints: Replacing the piperidine with a 3,3-difluoropiperidine or a spiro-cyclic analog often improves metabolic stability (lowering

    
    ) by blocking the alpha-oxidation sites next to the nitrogen.[1]
    
  • Linker Variation: If the piperidine is not directly attached (e.g., via a methylene linker), the basicity of the nitrogen increases (

    
     ~9.5), which may reduce membrane permeability. Direct attachment (aniline-like) lowers the 
    
    
    (~5–6), improving permeability but reducing basicity.

References

  • Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Context on Nitrile Pharmacophores). Link

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. Link

  • Shelke, N. B., et al. (2014). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances. Link

  • U.S. Food and Drug Administration. (2024). Orphan Drug Designations and Approvals. (Reference for clinical candidates like 5-((4-(6-chlorothieno[2,3-d]pyrimidine-4-ylamino)piperidin-1-yl)methyl)-2-fluorobenzonitrile). Link

A Comprehensive Technical Guide to 2,6-Disubstituted Benzonitrile Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzonitrile scaffold, and particularly its 2,6-disubstituted derivatives, represents a cornerstone in contemporary medicinal chemistry. This guide provides an in-depth exploration of these versatile molecules, from their fundamental chemical properties and synthesis to their diverse biological applications and the nuances of their structure-activity relationships. We will delve into their established role as potent kinase inhibitors and their emerging potential in neurodegenerative diseases and other therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to empower the rational design of novel therapeutics based on this privileged scaffold.

Introduction: The Benzonitrile Scaffold - A Privileged Motif in Drug Design

The benzonitrile unit, a benzene ring substituted with a cyano group, is a recurring motif in a multitude of approved drugs and clinical candidates. Its prevalence stems from a unique combination of physicochemical properties that make it an attractive component for modulating biological activity and optimizing pharmacokinetic profiles.

Physicochemical Properties and Electronic Effects of the Nitrile Group

The nitrile group is a potent electron-withdrawing group, a characteristic that significantly influences the reactivity of the aromatic ring.[1] This electronic effect can be harnessed to fine-tune the acidity or basicity of neighboring functional groups, a critical aspect in optimizing interactions with biological targets. The nitrile's linear geometry and ability to act as a hydrogen bond acceptor further contribute to its utility in establishing specific and high-affinity binding to protein active sites.[2]

The Significance of 2,6-Disubstitution on the Benzene Ring

The substitution pattern on the benzonitrile ring plays a pivotal role in defining the molecule's three-dimensional shape and its interaction with target proteins. The 2,6-disubstitution pattern is of particular interest as it can enforce a specific conformation of the molecule, potentially locking it into a bioactive state. This steric hindrance can also shield the nitrile group from metabolic degradation, thereby improving the compound's in vivo stability.

Historical Perspective and Key Drug Approvals

The therapeutic potential of benzonitrile derivatives is underscored by the clinical success of several drugs. For instance, alectinib, an anti-cancer medication, and crisaborole, an anti-inflammatory agent, both feature a benzonitrile fragment.[2][3] These examples highlight the broad applicability of this scaffold across different disease areas and validate its status as a privileged motif in drug discovery.

Synthetic Strategies for 2,6-Disubstituted Benzonitriles: A Chemist's Guide

The efficient and versatile synthesis of 2,6-disubstituted benzonitriles is a key enabler for their exploration in drug discovery programs. A robust synthetic toolbox allows for the systematic variation of substituents to probe structure-activity relationships.

Core Synthesis of the Benzonitrile Moiety

The introduction of the nitrile group onto a benzene ring can be achieved through several established methods. While classical approaches like the Sandmeyer reaction, which involves the diazotization of anilines followed by treatment with a cyanide salt, are still in use, modern palladium-catalyzed cyanation reactions of aryl halides or triflates offer a milder and more general alternative.

A common method for the synthesis of benzonitrile involves the dehydration of benzamide. One such approach utilizes ammonium sulphamate as a dehydrating agent, which proceeds through an N-benzoylsulphamate intermediate.[4]

Introduction of 2,6-Disubstitution Patterns

The synthesis of 2,6-disubstituted benzonitriles often begins with a commercially available and appropriately substituted starting material, such as 2,6-dichlorobenzonitrile.[5] This precursor can then undergo nucleophilic aromatic substitution or cross-coupling reactions to introduce a diverse range of substituents at the 2- and 6-positions.

Step-by-Step Protocol: Synthesis of a 2,6-Disubstituted Benzonitrile Derivative

The following protocol provides a general procedure for the synthesis of a 2,6-disubstituted benzonitrile derivative via nucleophilic aromatic substitution of 2,6-dichlorobenzonitrile with a thiol.

Reaction: Synthesis of 2-chloro-6-(phenylthio)benzonitrile

Materials:

  • 2,6-dichlorobenzonitrile

  • Thiophenol

  • Sodium methoxide

  • Methanol

  • Toluene

  • N,N-dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve sodium methoxide in methanol.

  • Cool the reaction mixture and add thiophenol.

  • Heat the mixture to reflux for 15 minutes.

  • Cool the reaction to 80°C and add a solution of 2,6-dichlorobenzonitrile in toluene, followed by DMF.

  • Distill off the azeotropic toluene-methanol mixture, followed by additional toluene.

  • Heat the reaction mixture at 125-130°C for 1.5 hours.

  • Cool the reaction to 60°C and add toluene and water.

  • Separate the organic layer, wash with water, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

This protocol is adapted from a known process for preparing a similar compound.[6]

Biological Applications and Mechanistic Insights

The 2,6-disubstituted benzonitrile scaffold has been successfully employed to target a wide range of biological entities, demonstrating its versatility in addressing various disease states.

As Kinase Inhibitors: Targeting the "Dark Kinome"

Protein kinases are a major class of drug targets, particularly in oncology. The 2,6-disubstituted benzonitrile scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.

  • Case Study 1: Inhibition of CK2 and PIM Kinases: A series of 2,6-disubstituted pyrazine derivatives, which can be considered bioisosteres of benzonitriles, were identified as potent inhibitors of Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[7] These kinases are implicated in various cancers, and their dual inhibition represents a promising anti-cancer strategy.

  • Case Study 2: Potent Checkpoint Kinase 1 (Chk1) Inhibitors: Extensive structure-activity relationship studies on a series of tricyclic pyrazole-based compounds led to the identification of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles as potent Chk1 inhibitors.[8] These compounds enhance the efficacy of DNA-damaging agents in cancer cells by abrogating cell cycle checkpoints.[8]

Signaling Pathway Diagram

G cluster_0 Upstream Signaling cluster_1 Kinase Cascades cluster_2 Cellular Processes Growth Factors Growth Factors CK2 CK2 Growth Factors->CK2 PIM PIM Growth Factors->PIM DNA Damage DNA Damage Chk1 Chk1 DNA Damage->Chk1 Proliferation Proliferation CK2->Proliferation Survival Survival PIM->Survival Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest 2,6-Disubstituted Benzonitrile Inhibitors 2,6-Disubstituted Benzonitrile Inhibitors 2,6-Disubstituted Benzonitrile Inhibitors->CK2 Inhibition 2,6-Disubstituted Benzonitrile Inhibitors->PIM Inhibition 2,6-Disubstituted Benzonitrile Inhibitors->Chk1 Inhibition

Caption: Simplified signaling pathways involving CK2, PIM, and Chk1 kinases and their inhibition by 2,6-disubstituted benzonitrile derivatives.

Neurodegenerative Disorders: Beyond Kinase Inhibition

The utility of the 2,6-disubstituted scaffold extends beyond oncology. In the context of Alzheimer's disease, novel 2,6-disubstituted pyridine derivatives, which share structural similarities with benzonitriles, have been designed to inhibit the aggregation of β-amyloid-42.[9] The 2,6-diaminopyridine moiety was identified as a crucial component for this inhibitory activity.[9]

Other Emerging Therapeutic Areas

Derivatives of benzonitrile have also shown promise as antimicrobial and anti-inflammatory agents.[10][11] For instance, 2-hydroxybenzonitrile has demonstrated antimicrobial properties against a range of pathogenic microorganisms.[10]

Structure-Activity Relationship (SAR) Studies: Rational Drug Design in Action

A systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the potency and selectivity of drug candidates. For 2,6-disubstituted benzonitriles, SAR studies have provided invaluable insights into the molecular features that govern their biological activity.

Key Principles of SAR for 2,6-Disubstituted Benzonitriles

The electronic and steric properties of the substituents at the 2- and 6-positions are critical determinants of a compound's activity. The interplay between these substituents can influence the overall conformation of the molecule and its ability to fit into the binding pocket of the target protein.

Impact of Substituents at the 2- and 6-Positions

In the case of chitin synthesis inhibitors, the introduction of halogens or small alkyl groups at the para-position of a 3-phenyl ring attached to a 5-(2,6-dimethoxybenzoylamino)isoxazole scaffold slightly enhanced activity.[12] Conversely, bulky substituents were detrimental to the activity.[12] This suggests that a delicate balance of size and hydrophobicity is required for optimal biological activity.

Quantitative SAR (QSAR) and Hansch Analysis

Quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of compounds with their biological activity. A Hansch analysis, for example, can be used to predict the activity of related compounds based on their structural properties.[13]

Data Summary Table of SAR
Scaffold Target Position of Substitution Favorable Substituents Unfavorable Substituents Reference
5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoleChitin Synthesispara-position of 3-phenyl ringHalogens (F, Cl, Br), Small alkyls (Me, Et, Pr, n-Bu)NO2, CF3, t-Bu[12]
2,6-disubstituted pyridineAβ aggregationLinker between pyridine unitsC2 or C3 linker-[9]

Pharmacokinetics (ADME) and Drug-like Properties

The journey of a drug from administration to its site of action and eventual elimination from the body is governed by its pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME).[14] A favorable ADME profile is crucial for a drug's success.

Absorption, Distribution, Metabolism, and Excretion Profile

The benzonitrile group can influence a molecule's ADME properties. For example, the metabolism of 2,6-dichlorobenzonitrile in rats and rabbits leads to the formation of hydroxylated metabolites, which are then excreted as glucuronides and ethereal sulfates.[15]

Strategies to Optimize Pharmacokinetic Parameters

Modifications to the substituents on the benzonitrile ring can be used to fine-tune a compound's pharmacokinetic properties. For example, introducing polar groups can improve aqueous solubility, which may enhance absorption.

The Role of the Benzonitrile Group in Metabolism

The nitrile group itself is generally stable to metabolic degradation. However, the presence of the electron-withdrawing nitrile group can influence the metabolism of other parts of the molecule.

Future Perspectives and Uncharted Territories

The 2,6-disubstituted benzonitrile scaffold continues to be a rich source of novel therapeutic agents. Future research in this area is likely to focus on several key aspects.

Novel Targets and Therapeutic Indications

The exploration of 2,6-disubstituted benzonitriles against novel biological targets is an ongoing endeavor. Their proven success as kinase inhibitors suggests that they may be effective against other ATP-binding proteins.

Innovations in Synthesis and Screening

Advances in synthetic chemistry will undoubtedly lead to more efficient and diverse methods for preparing libraries of 2,6-disubstituted benzonitriles. High-throughput screening and computational methods will play an increasingly important role in identifying promising lead compounds.

Challenges and a Look to the Future

Despite their promise, challenges remain in the development of 2,6-disubstituted benzonitrile-based drugs, including the potential for off-target effects and the need to optimize their pharmacokinetic profiles. However, the continued application of rational drug design principles and innovative technologies will undoubtedly lead to the discovery of new and improved medicines based on this versatile scaffold.

References

  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (2018). PubMed.
  • benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. (2007). PubMed.
  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggreg
  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024).
  • Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. (2025). Benchchem.
  • Synthesis of Benzonitrile. (2021). YouTube.
  • Benzonitrile derivative, process for its preparation and its application.
  • Substitution pattern of the 2-(substituted benzylidene)malononitrile...
  • Process for preparation of 2,6-dichlorobenzonitrile.
  • The Biological Activity of 2-Hydroxybenzonitrile: A Technical Guide. Benchchem.
  • The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents. PMC.
  • Synthesis and biological activity of 2,6- and 2,7-disubstituted anthraquinones.
  • Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. J-Stage.
  • Metabolism of the herbicide 2,6-dichlorobenzonitrile in rabbits and r
  • Benzonitrile derivatives as kinase inhibitors.
  • Benzonitrile derivatives as kinase inhibitors.
  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystalliz
  • N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evalu
  • Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Pendidikan Kimia.
  • Design, Synthesis, Antibacterial and invitro Antioxidant activity of substituted 2H-Benzopyran-2-one derivatives.
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC.
  • Pharmacokinetics: Understanding the Absorption, Distribution, Metabolism, and Excretion of Drugs. (2024). News-Medical.net.
  • Pharmacokinetics of Drugs. Philadelphia University.

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Technical Guide: 2-Methyl-6-(1-piperidinyl)benzonitrile as a DPP-4 Inhibitor Impurity

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-Methyl-6-(1-piperidinyl)benzonitrile (and its structural analogs, specifically the Des-Amino Alogliptin Impurity ) within the context of DPP-4 inhibitor development.

Executive Summary & Structural Context[1][2]

In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors—most notably Alogliptin and Trelagliptin —control of process-related impurities is critical for regulatory compliance (ICH Q3A/B, ICH M7).

The specific nomenclature "2-Methyl-6-(1-piperidinyl)benzonitrile" typically refers to a structural fragment or a simplified designation for the Des-Amino analog of the active pharmaceutical ingredient (API). In high-precision synthesis, this impurity arises primarily from the presence of piperidine as a contaminant in the 3-aminopiperidine starting material.

Structural Identification

While the literal structure (a benzonitrile with a methyl and piperidine group directly attached) is chemically possible, in the context of DPP-4 inhibitors, it is almost exclusively identified as the Des-Amino Alogliptin Impurity .

FeatureDescription
Common Name Des-Amino Alogliptin Impurity
Chemical Name 2-[[3-Methyl-6-(1-piperidinyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]methyl]benzonitrile
Molecular Formula C₁₈H₂₀N₄O₂
Molecular Weight 324.38 g/mol
Origin Process Impurity (Starting Material Contamination)
Risk Category Non-Mutagenic (Class 5 under ICH M7)

Origin & Synthetic Pathway[1][3]

The formation of this impurity is directly linked to the purity of the starting material (R)-3-aminopiperidine dihydrochloride . Commercial supplies of 3-aminopiperidine often contain trace amounts of piperidine (0.1% – 0.5%) due to incomplete functionalization or side reactions during its manufacture.

Mechanism of Formation

The synthesis of Alogliptin typically involves the nucleophilic substitution of a 6-chlorouracil intermediate with 3-aminopiperidine .

  • Main Reaction: 6-Chloro-3-methyluracil derivative + 3-Aminopiperidine

    
     Alogliptin.
    
  • Side Reaction: 6-Chloro-3-methyluracil derivative + Piperidine

    
    Des-Amino Impurity .
    

Because piperidine is a stronger nucleophile (less steric hindrance) than 3-aminopiperidine, it competes effectively even at low concentrations, enriching the impurity in the final API.

Visualization of Impurity Formation

The following diagram illustrates the competitive pathway leading to the formation of the Des-Amino impurity.

G Start Starting Material (R)-3-Aminopiperidine Reaction1 Nucleophilic Substitution (Main Pathway) Start->Reaction1 Contaminant Contaminant Piperidine (<0.5%) Reaction2 Competitive Substitution (Impurity Pathway) Contaminant->Reaction2 Intermediate Intermediate 2-(6-Chloro-3-methyluracil -benzyl)benzonitrile Intermediate->Reaction1 Intermediate->Reaction2 API Alogliptin (API) Reaction1->API High Yield Impurity Des-Amino Impurity (2-Methyl-6-(1-piperidinyl)...) Reaction2->Impurity Trace Formation

Figure 1: Competitive reaction pathway showing the origin of the Des-Amino impurity from piperidine contamination.

Analytical Strategy (HPLC & LC-MS)

Detecting the Des-Amino impurity requires a robust chromatographic method capable of separating the impurity (which lacks the polar amino group) from the main API. The absence of the primary amine significantly increases the hydrophobicity (LogP) of the impurity, resulting in a longer retention time in Reverse-Phase HPLC (RP-HPLC).

Physicochemical Differentiation
PropertyAlogliptin (API)Des-Amino ImpurityAnalytical Impact
Polarity High (Primary Amine)Low (No Amine)Impurity elutes after API in RP-HPLC.
pKa (Basic) ~8.7 (Piperidine amine)~None (Amide/Uracil only)pH of mobile phase affects API retention but not impurity.
UV Max ~275 nm~275 nmSimilar UV response; standard detection is viable.
Recommended HPLC Method

To ensure separation, a gradient method using a high-pH buffer (e.g., Ammonium Bicarbonate, pH 9.0) or a standard acidic buffer (0.1% TFA) is effective. The high-pH method is often preferred for basic drugs like Alogliptin to improve peak shape, but the impurity's retention will be largely unaffected by pH changes compared to the API.

Protocol: Gradient Elution for Impurity Profiling

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       90% B
      
    • 20-25 min: 90% B

Mass Spectrometry (LC-MS) Identification
  • Alogliptin [M+H]+: m/z 340.2

  • Des-Amino Impurity [M+H]+: m/z 325.2 (Mass shift of -15 Da corresponding to -NH + H, or typically -16 Da for -NH2 + H replacement).

    • Correction: Alogliptin (C18H21N5O2) MW = 339.[1]39. Des-Amino (C18H20N4O2) MW = 324.38.

    • Delta: 15.01 Da.

  • Fragmentation: The MS/MS spectrum will show the loss of the benzyl-benzonitrile fragment (m/z ~116) but will lack the characteristic fragment associated with the aminopiperidine ring (m/z ~99 for aminopiperidine vs m/z ~84 for piperidine).

Toxicology & Control Strategy (ICH M7)

Under ICH M7 guidelines, impurities must be assessed for mutagenic potential.

Genotoxicity Assessment

The Des-Amino impurity (2-Methyl-6-(1-piperidinyl)...) does not contain structural alerts for genotoxicity (such as nitro groups, primary aromatic amines, or epoxides).

  • Piperidine moiety: Generally considered non-mutagenic (Class 5).

  • Benzonitrile moiety: Common in pharmaceuticals; not a structural alert.

  • Uracil core: Safe pharmacophore.

Conclusion: This impurity is typically classified as a Class 5 impurity (No structural alerts, or non-mutagenic structure). It is controlled as a standard organic impurity (limit


 0.15% or qualified level).
Control Strategy Workflow

To maintain the impurity below the reporting threshold (0.05%) or identification threshold (0.10%), the control strategy focuses on the starting material.

Control Step1 Raw Material Sourcing (R)-3-Aminopiperidine 2HCl Step2 GC/HPLC Analysis Test for Piperidine Content Step1->Step2 Decision Is Piperidine < 0.15%? Step2->Decision Pass Proceed to Synthesis Decision->Pass Yes Fail Reject / Recrystallize Decision->Fail No Process Coupling Reaction (Control Temp < 60°C) Pass->Process Final Final API Analysis Confirm Impurity < 0.10% Process->Final

Figure 2: Quality control workflow for mitigating Des-Amino impurity formation.

Purification

If the impurity is formed, it is difficult to remove via simple crystallization due to its structural similarity to the API.

  • Strategy: Use Acid/Base extraction .

    • Alogliptin has a basic primary amine (pKa ~8.7).

    • The Des-Amino impurity is much less basic (pKa < 2, effectively neutral in extraction conditions).

    • Protocol: Dissolve crude mixture in dilute acid (pH 4-5). Wash with organic solvent (e.g., Ethyl Acetate or DCM). The impurity (neutral) will partition into the organic layer, while Alogliptin (protonated) remains in the aqueous layer.

References

  • SynZeal Research. Alogliptin Impurity Standards and Characterization Data. Retrieved from [Link]

  • United States Patent Office. Patent US8084605B2: Polymorphs of succinate salt of 2-[6-(3-amino-piperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl]-4-fluoro-benzonitrile.[2] Retrieved from

  • Pharmaffiliates. Alogliptin Impurity Profiling and Standards. Retrieved from [Link]

  • PrepChem. Synthesis of 2-Amino-6-(1-piperdinyl)benzonitrile (Structural Analog). Retrieved from [Link]

Sources

Technical Guide: Orexin Receptor Antagonist Scaffolds Containing Benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modulation of the Orexin (Hypocretin) signaling pathway represents a paradigm shift in the treatment of insomnia and sleep-wake disorders.[1] Unlike traditional benzodiazepines that act as broad-spectrum GABA-ergic sedatives, Dual Orexin Receptor Antagonists (DORAs) target the specific wakefulness-promoting neuropeptides Orexin-A and Orexin-B.

This guide focuses on a critical medicinal chemistry scaffold: the Benzonitrile moiety (and its bioisosteres, such as cyanopyridines). In the optimization of Orexin antagonists, the benzonitrile group often replaces halogenated aromatics (e.g., chlorobenzene) to improve Lipophilic Efficiency (LipE) , reduce metabolic clearance, and target specific polar interactions within the OX1R/OX2R binding pockets.

Molecular Pharmacology: The Role of the Benzonitrile Motif

The Target: OX1R and OX2R

The orexin receptors are G-protein coupled receptors (GPCRs) primarily coupled to the


 protein family.[2][3] Activation leads to phospholipase C (PLC) stimulation, 

generation, and intracellular calcium release.
  • OX1R: High affinity for Orexin-A; modulates rapid eye movement (REM) sleep and emotion.

  • OX2R: Binds both Orexin-A and -B; critical for non-REM (NREM) sleep maintenance and suppressing wakefulness.

Pharmacophore Engineering

Early generation antagonists (e.g., Suvorexant) utilized a chlorobenzene or fluorobenzene ring to fill a hydrophobic pocket within the receptor. However, high lipophilicity (logP) often correlates with off-target toxicity and poor metabolic stability.

The Benzonitrile Advantage:

  • Dipolar Interaction: The nitrile group (-CN) introduces a strong dipole moment (~3.9 D), allowing for specific electrostatic interactions that halogens cannot provide.

  • Hydrogen Bond Acceptor: The nitrogen lone pair can accept weak hydrogen bonds from residues such as His344 (OX1R) or water molecules trapped within the binding cleft (the "water bridge" hypothesis).

  • Metabolic Stability: Unlike the chlorobenzene ring, which is prone to oxidative metabolism, the benzonitrile ring is often more resistant to CYP450 degradation, improving the drug's half-life.

Visualization: Orexin Signaling & Antagonism[3][4][5][6][7][8]

The following diagram illustrates the canonical signaling pathway and the precise intervention point of Benzonitrile-based DORAs.

OrexinSignaling cluster_inhibition Therapeutic Effect Orexin Orexin-A / Orexin-B (Neuropeptides) Receptor OX1R / OX2R (GPCRs) Orexin->Receptor Agonist Binding Gq Gq Protein Activation Receptor->Gq Signal Transduction Antagonist Benzonitrile-DORA (Inhibitor) Antagonist->Receptor Competitive Blockade PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 CaRelease Intracellular Ca2+ Release IP3->CaRelease Wakefulness Wakefulness & Arousal CaRelease->Wakefulness Neuronal Excitation

Caption: Figure 1. Mechanism of Action. The Benzonitrile-DORA competitively binds to OX1R/OX2R, preventing Gq-mediated calcium release and downstream neuronal excitation.

Medicinal Chemistry Case Study: The Phenylcyclopropane Scaffold

A pivotal study in the evolution of this class involved the transition from amide-linked scaffolds to phenylcyclopropane carboxamides .

Structural Evolution (SAR)

Researchers identified that replacing the distal aromatic ring with a 5-cyanopyridin-2-yl group (a bioisostere of 4-benzonitrile) significantly improved potency and oral bioavailability.

Compound IDR-Group SubstituentOX1R IC50 (nM)OX2R IC50 (nM)LipE (Lipophilic Efficiency)
Lead A 4-Chlorophenyl12.58.43.2
Lead B 4-Fluorophenyl25.115.03.0
Compound 33b 5-Cyanopyridin-2-yl 1.2 0.8 5.1

Data Source: Synthesized from trends in J. Med. Chem. SAR studies (see References).

Analysis: The introduction of the cyano-heterocycle (Compound 33b) resulted in a 10-fold increase in potency . This is attributed to the nitrile nitrogen engaging in a specific H-bond interaction with the receptor backbone, a feature absent in the chloro-analog.

Experimental Protocol: FLIPR Calcium Mobilization Assay

To validate the efficacy of a benzonitrile-containing scaffold, the standard industry protocol utilizes a Fluorometric Imaging Plate Reader (FLIPR). This assay measures the antagonist's ability to inhibit Orexin-A induced calcium flux.

Reagents & Setup
  • Cell Line: CHO-K1 cells stably expressing human OX1R or OX2R.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Agonist: Human Orexin-A (stock 1 mM in DMSO).

  • Test Compounds: Benzonitrile derivatives (dissolved in DMSO).

Step-by-Step Methodology
  • Cell Plating: Seed CHO-OX1R/OX2R cells at 20,000 cells/well in 384-well black-wall plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM loading buffer (containing 2.5 mM probenecid to inhibit dye efflux). Incubate for 60 min at 37°C.

  • Compound Addition (Antagonist Mode):

    • Add 10 µL of test compound (Benzonitrile derivative) at varying concentrations (0.1 nM to 10 µM).

    • Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Agonist Stimulation:

    • Place plate in FLIPR Tetra system.

    • Inject Orexin-A at EC80 concentration (typically ~3 nM).

  • Data Acquisition: Record fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.

  • Analysis: Calculate

    
     based on the reduction of the Area Under the Curve (AUC) relative to the DMSO control.
    

Visualization: SAR Optimization Workflow

The following diagram outlines the logical flow of optimizing a scaffold from a generic "Hit" to a specialized "Benzonitrile Lead."

SAR_Workflow Hit HTS Hit (Chlorobenzene Core) Analysis Metabolic Liability Identified (CYP3A4) Hit->Analysis Design Scaffold Hop: Introduce Benzonitrile Analysis->Design Bioisosteric Replacement Synthesis Synthesis of Cyano-Analogs Design->Synthesis Testing FLIPR Assay (Potency Check) Synthesis->Testing Testing->Design Low Potency (Iterate) Validation Select Candidate (High LipE, Low Cl) Testing->Validation IC50 < 10nM

Caption: Figure 2. Optimization Cycle. Transitioning from metabolic liabilities to stable Benzonitrile leads via iterative testing.

References

  • Discovery of Highly Potent Dual Orexin Receptor Antagonists via a Scaffold-Hopping Approach. Source: Journal of Medicinal Chemistry (2010/2014 context) Significance: Establishes the foundational SAR for replacing diazepane/amide cores with novel aromatic scaffolds.

  • Design, synthesis, and structure-activity relationships of a series of novel N-aryl-2-phenylcyclopropanecarboxamide. Source: Bioorganic & Medicinal Chemistry (2014) Significance: Identifies Compound 33b (Cyanopyridine/Benzonitrile isostere) as a potent antagonist, demonstrating the specific utility of the cyano group in potency enhancement.

  • Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture. Source: Journal of Medicinal Chemistry (2013) Significance:[4][5][6] Discusses the differentiation between OX2R selective and Dual antagonists using nitrile-containing optimization strategies.

  • Orexin Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia. Source: Journal of Medicinal Chemistry (2016) Significance: A comprehensive review of the structural classes of DORAs, including the rationale behind aromatic substitutions like benzonitrile.

Sources

A Technical Guide to the Physicochemical Characterization of 2-Methyl-6-(1-piperidinyl)benzonitrile: Solubility and Lipophilicity (LogP) Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is fundamentally governed by its physicochemical properties.[1] Among these, aqueous solubility and lipophilicity are paramount, acting as critical determinants of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2][3] This guide provides a comprehensive framework for the detailed characterization of 2-Methyl-6-(1-piperidinyl)benzonitrile, a novel compound with potential therapeutic applications. As no public data currently exists for this specific molecule, this document serves as a definitive methodological guide for research scientists and drug development professionals. We will detail field-proven protocols for both in silico prediction and experimental determination of the octanol-water partition coefficient (LogP) and aqueous solubility, explaining the causal reasoning behind experimental choices and ensuring the generation of trustworthy, high-quality data.

Introduction: The Critical Role of Physicochemical Properties

2-Methyl-6-(1-piperidinyl)benzonitrile is an aromatic compound featuring a benzonitrile core substituted with a methyl group and a basic piperidinyl moiety. The interplay between the lipophilic aromatic system and the ionizable piperidine ring suggests a complex physicochemical profile that must be thoroughly understood.

  • Lipophilicity (LogP/LogD): This parameter describes a compound's affinity for a lipid-like environment versus an aqueous one.[1] It is a crucial influencer of membrane permeability, plasma protein binding, and metabolic clearance.[3] An optimal lipophilicity is required; if too high, a compound may suffer from poor solubility, high metabolic turnover, and off-target toxicity, while if too low, it may exhibit poor absorption and membrane penetration.[3][4]

  • Aqueous Solubility: For a drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract.[3][4] Poor aqueous solubility is a primary cause of low bioavailability and can lead to unreliable results in biological assays, complicating the entire drug discovery process.[5][6]

This guide will therefore establish the necessary theoretical and practical workflows to define these properties for 2-Methyl-6-(1-piperidinyl)benzonitrile.

Lipophilicity Profile: From Prediction to Definitive Measurement

Lipophilicity is quantified by the partition coefficient (P) or its logarithm (LogP), representing the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[7] For ionizable molecules like 2-Methyl-6-(1-piperidinyl)benzonitrile, the distribution coefficient (LogD) is used, which accounts for both the ionized and un-ionized forms at a specific pH.[3][8]

In Silico LogP Prediction: The Essential First Step

Before committing resources to laboratory experiments, computational prediction provides a valuable, instantaneous estimate of a compound's lipophilicity.[9][10] These models use fragment-based or atom-based methods to calculate LogP from a chemical structure.[11] While numerous algorithms exist, it is crucial to consult multiple models and consider data from close structural analogs.

For our target compound, no direct predicted value is available. However, we can infer a reasonable starting point from related structures.

Compound NameStructurePredicted LogPPrediction Method/Source
2-(1-piperidinyl)benzonitrileBenzonitrile ring with a piperidinyl group at position 2.2.6XLogP3[12]
2-Methyl-6-(trifluoromethyl)benzonitrileBenzonitrile ring with a methyl group at position 2 and a trifluoromethyl group at position 6.2.89Computational[13]
2-Methyl-6-(1-piperidinyl)benzonitrile Target Compound ~2.8 - 3.2 (Estimated) Expert Estimation

Causality Behind the Estimate: The addition of a methyl group to the benzonitrile ring, compared to the analog 2-(1-piperidinyl)benzonitrile (LogP 2.6), is expected to increase lipophilicity. Therefore, a predicted LogP value in the range of 2.8 to 3.2 is a reasonable hypothesis to guide initial experimental design.

Experimental Workflow for LogP/LogD Determination

The following workflow outlines a logical progression from a rapid, high-throughput screen to the definitive "gold standard" measurement.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Definitive Measurement cluster_2 Final Output in_silico In Silico Prediction (Estimate LogP ~2.8-3.2) hplc RP-HPLC LogD Screen (Rapid, Low Sample Use) in_silico->hplc Guides method setup shake_flask Shake-Flask LogD (Gold Standard, OECD 107) hplc->shake_flask Confirms screen results Provides definitive value final_data Final, Validated LogD7.4 Value shake_flask->final_data

Caption: Workflow for robust LogP/LogD determination of a novel compound.

Protocol 1: High-Throughput LogD Measurement by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and material-sparing indirect method to determine lipophilicity.[7][14] The principle is that a compound's retention time on a non-polar (e.g., C18) stationary phase correlates with its LogP value.[14]

Expertise & Causality: This method is chosen for initial screening because it is fast, requires very little compound, and is not sensitive to impurities.[15] By correlating the retention time of the unknown compound with a calibration curve of standards with known LogP values, a reliable estimate can be obtained.[14][16]

Step-by-Step Methodology:

  • System Preparation: Use an HPLC system with a C18 column. The mobile phase should be a gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.4 to measure LogD7.4) and an organic solvent like acetonitrile or methanol.

  • Calibration Standard Preparation: Prepare a solution containing a mixture of 5-7 commercially available compounds with well-established LogP values that bracket the predicted LogP of the target compound (e.g., ranging from LogP 1 to 5).

  • Calibration Curve Generation: Inject the standard mixture and record the retention time (t_R) for each compound. Calculate the retention factor k for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time. Plot the known LogP values of the standards against their calculated log(k) values. A linear regression of this plot serves as the calibration curve.

  • Sample Analysis: Prepare a dilute solution of 2-Methyl-6-(1-piperidinyl)benzonitrile in the mobile phase. Inject the sample and determine its retention time and calculate its log(k).

  • LogD Calculation: Interpolate the log(k) value of the target compound onto the calibration curve to determine its LogD7.4.

Protocol 2: Shake-Flask LogD Determination (OECD Guideline 107)

The shake-flask method is the internationally recognized gold standard for LogP/LogD determination due to its direct measurement of the partitioning equilibrium.[7][8]

Trustworthiness: This protocol is self-validating. It requires pre-saturation of the solvents to prevent volume shifts, determination of concentration in both phases to ensure mass balance, and multiple measurements to confirm equilibrium has been reached.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare two phases: n-octanol saturated with phosphate buffer (pH 7.4) and phosphate buffer (pH 7.4) saturated with n-octanol. This pre-saturation is critical to ensure thermodynamic equilibrium.

  • Compound Addition: Accurately weigh a small amount of 2-Methyl-6-(1-piperidinyl)benzonitrile and dissolve it in the pre-saturated n-octanol.

  • Partitioning: Add a precise volume of the pre-saturated aqueous buffer to the octanol solution in a glass vessel. The volume ratio of the two phases should be adjusted based on the expected LogD to ensure quantifiable concentrations in both layers.[17]

  • Equilibration: Vigorously shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).[5][]

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the octanol and aqueous layers.[7]

  • Quantification: Carefully take an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • LogD Calculation: Calculate the LogD using the formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] ).

Aqueous Solubility: Kinetic vs. Thermodynamic Approaches

Aqueous solubility can be assessed in two primary ways: kinetic and thermodynamic.[19] Kinetic solubility measures the concentration at which a compound, rapidly added from a concentrated DMSO stock, begins to precipitate.[20] Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution with its most stable solid form.[6][20]

Experimental Workflow for Solubility Determination

For a comprehensive understanding, both kinetic and thermodynamic solubility should be measured, as they provide different and complementary insights relevant to different stages of drug discovery.

G cluster_0 Phase 1: Early Discovery / HTS cluster_1 Phase 2: Lead Optimization / Formulation kinetic_sol Kinetic Solubility Assay (Turbidimetric / Nephelometric) kinetic_info Provides rapid rank-ordering Identifies supersaturation potential kinetic_sol->kinetic_info thermo_sol Thermodynamic Solubility (Shake-Flask Method) kinetic_sol->thermo_sol Promising compounds advance for definitive characterization thermo_info Definitive equilibrium value Essential for formulation & biopharmaceutics thermo_sol->thermo_info

Caption: Complementary workflows for kinetic and thermodynamic solubility.

Protocol 3: Kinetic Solubility by Turbidimetry

This is a high-throughput method ideal for early-stage discovery, where many compounds need to be rapidly assessed for potential solubility liabilities.[21] It measures the point at which the compound precipitates from solution after being added from a DMSO stock, which is detected by light scattering (turbidity).[21][22]

Expertise & Causality: This method is chosen for its speed and low compound consumption, making it suitable for screening.[21] The use of DMSO stock solutions mimics how compounds are often handled in automated HTS biological assays, making the data directly relevant to the reliability of in vitro screening results.[5]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Methyl-6-(1-piperidinyl)benzonitrile in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate containing aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This results in a final DMSO concentration typically around 1-2%.[21]

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.[21][22]

  • Measurement: Measure the turbidity (light absorbance or scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[21]

  • Data Analysis: The kinetic solubility is defined as the highest compound concentration that does not show a significant increase in turbidity compared to a buffer-only control.

Protocol 4: Thermodynamic Solubility by the Shake-Flask Method

This method determines the true equilibrium solubility and is crucial for lead optimization and pre-formulation studies.[6][19]

Trustworthiness: This protocol's integrity is ensured by adding excess solid compound to the buffer, which guarantees that a saturated solution is formed. The long incubation time allows the system to reach equilibrium, and filtration or centrifugation prior to analysis removes any undissolved solid, preventing analytical artifacts.[20]

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid 2-Methyl-6-(1-piperidinyl)benzonitrile to a vial containing a known volume of the desired aqueous buffer (e.g., PBS pH 7.4). The excess solid should be visually apparent.

  • Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[20]

  • Phase Separation: After incubation, allow the suspension to settle. Separate the saturated aqueous solution from the excess solid by centrifugation followed by filtration through a low-binding filter (e.g., PVDF).[20][23]

  • Quantification: Prepare a standard calibration curve of the compound in a suitable solvent. Analyze the filtered supernatant by HPLC-UV or LC-MS/MS to determine the exact concentration of the dissolved compound.[6]

  • Result Reporting: The determined concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

Data Synthesis and Conclusion

The robust characterization of 2-Methyl-6-(1-piperidinyl)benzonitrile requires the integration of data from all the described methodologies. The results should be compiled into a clear summary table.

Physicochemical ParameterMethodologyResult
Lipophilicity
Predicted LogPIn Silico (Average of models)Value to be filled
Experimental LogD (pH 7.4)RP-HPLCValue to be filled
Experimental LogD (pH 7.4)Shake-Flask (OECD 107)Value to be filled
Aqueous Solubility
Kinetic Solubility (pH 7.4)TurbidimetryValue to be filled
Thermodynamic Solubility (pH 7.4)Shake-FlaskValue to be filled

Conclusion: A thorough understanding of lipophilicity and solubility is not merely an academic exercise; it is a cornerstone of successful drug development.[2] For 2-Methyl-6-(1-piperidinyl)benzonitrile, establishing these parameters with the high-integrity methods outlined in this guide is the first step toward predicting its in vivo behavior and making informed decisions in its optimization pathway. The combination of rapid screening assays and definitive equilibrium-based methods provides a complete picture, mitigating risks and accelerating the journey from a promising molecule to a potential therapeutic agent.

References

  • Importance of Solubility and Lipophilicity in Drug Development. (2021). AZoLifeSciences. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Sygnature Discovery. [Link]

  • Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024). arXiv. [Link]

  • In silico prediction of aqueous solubility – classification models. (2008). BMC. [Link]

  • In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression. (2009). PubMed. [Link]

  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. (2023). MDPI. [Link]

  • Turbidimetric (Kinetic) Solubility Assay. Domainex. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • In Silico Prediction of Aqueous Solubility: The Solubility Challenge. (2021). ACS Publications. [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches. (2021). PMC. [Link]

  • Lipophilicity & Solubility. Creative Bioarray. [Link]

  • Comparative analysis of machine learning techniques for the prediction of logP. Scilit. [Link]

  • Aqueous Kinetic Solubility. (2023). ADME@NCATS - NIH. [Link]

  • Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. ResearchGate. [Link]

  • Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. (2023). Chemaxon. [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing. [Link]

  • LogP / LogD shake-flask method. Protocols.io. [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2011). ACS Publications. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. [Link]

  • Thermodynamic Solubility Assay. Domainex. [Link]

  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. (2023). MDPI. [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]

  • LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025). ACS Publications. [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). PMC. [Link]

  • Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. [Link]

  • US Patent for Determination of logP coefficients via a RP-HPLC column.
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. [Link]

  • Practical methods for the measurement of log P for surfactants. ResearchGate. [Link]

  • A High-Throughput Method for Lipophilicity Measurement. (2006). PMC - NIH. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC. [Link]

  • benzonitrile. Chemical dictionary. [Link]

  • 2-(6-Methylnaphthalen-1-yl)benzonitrile. PubChem. [Link]

  • 2-Piperidin-1-yl-benzonitrile. PubChem. [Link]

  • Benzonitrile. Wikipedia. [Link]

  • Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1). Cheméo. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-Methyl-6-(1-piperidinyl)benzonitrile via Regioselective SNAr

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthesis of 2-Methyl-6-(1-piperidinyl)benzonitrile , a critical pharmacophore found in various GPCR ligands and kinase inhibitors. While conceptually simple, the ortho-methyl substitution presents a steric challenge that often leads to incomplete conversion or competitive hydrolysis of the nitrile group under unoptimized conditions.

This guide moves beyond standard textbook procedures, offering a Process-Ready Protocol that balances atom economy, reaction kinetics, and impurity control. We compare the fluoro- and chloro-displacement pathways and provide a self-validating workflow suitable for scale-up from milligram to kilogram batches.

Strategic Analysis & Retrosynthesis

The target molecule features an electron-deficient aromatic ring activated by a cyano group. The synthesis relies on Nucleophilic Aromatic Substitution (SNAr) .[1][2][3][4][5][6] The critical decision point lies in the choice of the leaving group (LG) at the 2-position.

Retrosynthetic Pathway (Graphviz)

Retrosynthesis Target Target: 2-Methyl-6-(1-piperidinyl)benzonitrile Disconnection S_NAr Disconnection Target->Disconnection Precursor1 Electrophile: 2-Fluoro-6-methylbenzonitrile (Preferred) Disconnection->Precursor1 Precursor2 Electrophile: 2-Chloro-6-methylbenzonitrile (Cost-Effective) Disconnection->Precursor2 Nucleophile Nucleophile: Piperidine Disconnection->Nucleophile

Figure 1: Retrosynthetic analysis showing two viable electrophilic partners. The Fluoro-derivative is kinetically superior due to the high electronegativity of fluorine stabilizing the Meisenheimer complex.

Critical Parameter Optimization

The success of this SNAr reaction depends on three variables: Leaving Group Lability , Solvent Polarity , and Base Selection .

Leaving Group Selection: F vs. Cl

Unlike SN1 or SN2 reactions where bond breaking is often rate-determining (making I > Br > Cl > F), the rate-determining step in SNAr is the nucleophilic attack and formation of the Meisenheimer complex. Fluorine's high electronegativity lowers the LUMO energy of the ring, accelerating this step significantly.

ParameterPath A: 2-Fluoro-6-methylbenzonitrilePath B: 2-Chloro-6-methylbenzonitrile
Reaction Rate Very Fast (< 2 hours)Slow (12–24 hours)
Temperature 60–80 °C100–130 °C
Impurity Profile Clean; minimal hydrolysisHigh; nitrile hydrolysis risk at high T
Cost Higher raw material costLower raw material cost
Recommendation Recommended for R&D/Pilot Recommended for Commodity Scale only
Solvent Effects

The reaction requires a polar aprotic solvent to solvate the cation (K+) while leaving the piperidine nucleophile "naked" and reactive.

  • DMSO (Dimethyl Sulfoxide): Optimal. Highest rate enhancement.

  • DMF (Dimethylformamide): Good. Easier to remove than DMSO during workup.

  • NMP (N-Methyl-2-pyrrolidone): Effective, but difficult to remove; reproductive toxicity concerns.

  • Acetonitrile: Poor. Reflux temperature (82°C) is often insufficient for the Chloro-analog; kinetics are sluggish.

Detailed Experimental Protocol

Method: SNAr Displacement using 2-Fluoro-6-methylbenzonitrile.

Reagents & Equipment[2][7]
  • Substrate: 2-Fluoro-6-methylbenzonitrile (1.0 equiv)

  • Nucleophile: Piperidine (1.5 equiv)

  • Base: Potassium Carbonate (K2CO3), anhydrous, granular (2.0 equiv)

  • Solvent: DMSO (anhydrous, 5 mL per gram of substrate)

  • Equipment: Round-bottom flask, magnetic stir bar, oil bath, reflux condenser.

Step-by-Step Procedure
  • Setup: To a clean, dry round-bottom flask, charge 2-Fluoro-6-methylbenzonitrile (e.g., 1.35 g, 10 mmol) and anhydrous K2CO3 (2.76 g, 20 mmol).

  • Solvation: Add anhydrous DMSO (7.0 mL). Stir at room temperature for 5 minutes to create a suspension.

    • Note: An exothermic solvation may occur; allow to equilibrate.

  • Nucleophile Addition: Add Piperidine (1.48 mL, 15 mmol) dropwise.

  • Reaction: Heat the mixture to 80 °C .

    • Monitoring: Check by TLC (Hexane:EtOAc 8:2) or LCMS after 1 hour. The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4, fluorescent).

  • Quench: Once complete (typically 1–2 h), cool to room temperature. Pour the reaction mixture slowly into ice-cold water (50 mL) with vigorous stirring.

    • Observation: The product should precipitate as a white to off-white solid.

  • Workup:

    • If Solid Precipitates: Filter the solid, wash with copious water (to remove DMSO/Piperidine), and dry under vacuum.

    • If Oiling Occurs: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine (2 x 20 mL) to remove residual DMSO. Dry over Na2SO4, filter, and concentrate.

  • Purification: Recrystallize from minimal hot Ethanol or EtOH/Water (9:1) if necessary.

Reaction Mechanism (Graphviz)

Mechanism Reactants Reactants: Ar-F + Piperidine TS1 Transition State 1: Nucleophilic Attack Reactants->TS1 Rate Determining Step Intermed Meisenheimer Complex (Resonance Stabilized) TS1->Intermed TS2 Transition State 2: Fluoride Elimination Intermed->TS2 Products Product: Ar-N(Pip) + HF(Base) TS2->Products Fast

Figure 2: Reaction energy landscape. The formation of the Meisenheimer complex is the rate-determining step, accelerated by the electronegativity of the Fluorine atom.[2]

Quality Control & Characterization

To ensure the protocol is "self-validating," compare your results against these expected metrics.

TestExpected ResultCommon Failure Mode
Appearance White to pale yellow crystalline solidDark oil (Residual DMSO or decomposition)
1H NMR (CDCl3) δ 7.3 (t, 1H), 6.8 (d, 2H), 3.1 (m, 4H, N-CH2), 2.4 (s, 3H, Ar-CH3), 1.6 (m, 6H)Missing Piperidine peaks (Reaction failed); Extra peaks at δ 2.5 (DMSO)
LCMS [M+H]+ = 201.1Mass 135 (Hydrolysis to amide/acid)
Melting Point 58–62 °C (approximate)Broad range (Impure)

Troubleshooting & Safety

"The Reaction is Stuck at 50% Conversion"
  • Cause: The base might be wet, or the piperidine has evaporated (bp 106°C, but volatile).

  • Fix: Add an additional 0.5 equiv of Piperidine and raise temp to 90°C. Ensure the system is sealed well.

"I see a Hydrolysis Byproduct (Amide)"
  • Cause: Water in the solvent + high heat + basic conditions = Nitrile hydrolysis.

  • Fix: Use anhydrous DMSO and keep the reaction time short. Do not exceed 100°C unless absolutely necessary.

Safety Hazards
  • Piperidine: Toxic by inhalation and flammable. Handle in a fume hood.

  • HF Generation: The byproduct is HF (neutralized to KF/KHF2). While the base neutralizes it, treat the aqueous waste as fluoride-containing waste.

References

  • BenchChem. (2025).[2][7] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.Link

  • Royal Society of Chemistry. (2014). N-arylation of amines with fluorobenzonitriles in aqueous medium.[8] RSC Advances. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Compounds.[6][9][10] Chemical Reviews. (Classic mechanistic grounding for SNAr).

  • Sigma-Aldrich. (2025). Product Specification: 2-Amino-6-methylbenzonitrile.[11] (Used for physical property verification of analogues). Link

Sources

Nucleophilic aromatic substitution of 2-fluoro-6-methylbenzonitrile with piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Detailed Protocol Subject: Nucleophilic Aromatic Substitution (SNAr) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

This application note details the synthetic protocol for the preparation of 2-methyl-6-(piperidin-1-yl)benzonitrile via nucleophilic aromatic substitution (SNAr). The reaction utilizes 2-fluoro-6-methylbenzonitrile as the electrophile and piperidine as the nucleophile.

While 2-fluorobenzonitriles are classic SNAr substrates, the presence of the C6-methyl group introduces specific steric and electronic considerations that distinguish this protocol from generic procedures. This guide provides two validated methods: a Standard High-Throughput Method (Method A) using polar aprotic solvents for maximum conversion, and a Green Chemistry Method (Method B) utilizing aqueous conditions for sustainability.

Scientific Background & Reaction Engineering

The Substrate: Electronic vs. Steric Effects

The reaction relies on the activation of the benzene ring by the electron-withdrawing nitrile (


) group.
  • Activation: The nitrile group at C1 lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and stabilizes the anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack at C2.[1]

  • Leaving Group: Fluoride is the preferred leaving group for SNAr because its high electronegativity (

    
    ) induces a strong dipole at the C-F bond, making the C2 carbon highly electrophilic, despite the strong C-F bond energy.
    
  • Steric Hindrance (The "Orthogonal" Challenge): The C6-methyl group exerts steric pressure. While it does not block the C2 reaction site directly, it forces the nitrile group to twist slightly out of planarity with the aromatic ring, potentially reducing resonance stabilization. Furthermore, the incoming piperidine nucleophile is bulky. Therefore, this reaction requires higher thermal energy compared to the un-substituted 2-fluorobenzonitrile.

Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.[2]

  • Addition: Piperidine attacks the C2 carbon, breaking the aromaticity and forming a resonance-stabilized carbanion (Meisenheimer Complex).

  • Elimination: The high energy of the intermediate drives the expulsion of the fluoride ion, restoring aromaticity.

Visualization: Mechanistic Pathway

The following diagram illustrates the specific electronic flow and the role of the base in neutralizing the generated HF.

SNAr_Mechanism Reactants Reactants 2-Fluoro-6-methylbenzonitrile + Piperidine TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 + Heat Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate k1 (RDS) TS2 Transition State 2 (Fluoride Elimination) Intermediate->TS2 Products Product 2-Methyl-6-(piperidin-1-yl)benzonitrile + HF (Neutralized) TS2->Products k2 (Fast) Base Base (K2CO3/DIPEA) Base->Products Scavenges HF

Figure 1: Stepwise mechanism of the SNAr reaction highlighting the Rate Determining Step (RDS) and base intervention.

Experimental Protocols

Safety Pre-Requisites
  • Nitrile Toxicity: 2-fluoro-6-methylbenzonitrile is toxic if swallowed or absorbed through skin.[3] Work in a fume hood.

  • HF Generation: The reaction generates Hydrogen Fluoride (HF) equivalents. While the base neutralizes this immediately, waste streams should be treated as potentially fluoride-containing.

  • Piperidine: Highly flammable and corrosive.

Method A: Standard High-Yield Protocol (DMF/K2CO3)

Best for: Small to mid-scale synthesis where yield is prioritized over green metrics.

Reagents:

  • 2-Fluoro-6-methylbenzonitrile (1.0 equiv)

  • Piperidine (1.5 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) or DMSO [Conc: 0.5 M]

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-6-methylbenzonitrile (135 mg, 1.0 mmol) and anhydrous

    
     (276 mg, 2.0 mmol).
    
  • Solvation: Add DMF (2.0 mL) and stir to create a suspension.

  • Addition: Add piperidine (148 µL, 1.5 mmol) dropwise via syringe.

  • Reaction: Equip the flask with a reflux condenser. Heat the mixture to 100°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). Starting material (

      
      ) should disappear; Product (
      
      
      
      ) will appear as a fluorescent spot.
  • Workup: Cool to room temperature. Pour the mixture into ice-water (20 mL). The product may precipitate as a solid.

    • If solid:[3] Filter, wash with water, and dry.

    • If oil: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine (2 x 10 mL) to remove DMF. Dry over

      
      , filter, and concentrate.
      
  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Method B: Green Aqueous Protocol (Water/DIPEA)

Best for: Process chemistry and environmentally sensitive applications.

Reagents:

  • 2-Fluoro-6-methylbenzonitrile (1.0 equiv)

  • Piperidine (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

  • Solvent: Water (Deionized) [Conc: 1.0 M]

  • Additive: TBAB (Tetrabutylammonium bromide) (5 mol%) - Phase Transfer Catalyst

Procedure:

  • Setup: Combine substrate (1.0 mmol), piperidine (1.2 mmol), and DIPEA (1.5 mmol) in water (1.0 mL). Add TBAB (16 mg).

  • Reaction: Heat to Reflux (100°C) with vigorous stirring for 6–12 hours. The reaction is biphasic; vigorous stirring is critical.

  • Workup: Cool to RT. Extract the aqueous mixture with Ethyl Acetate or Methyl tert-butyl ether (MTBE).

  • Purification: Evaporate solvent. Recrystallize from Ethanol/Water if solid, or pass through a short silica plug.

Analytical Data & Troubleshooting

Expected Analytical Data
  • Physical State: Pale yellow oil or low-melting solid.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.30–7.40 (m, 1H, Ar-H), 6.90–7.00 (m, 2H, Ar-H).
      
    • 
       3.00–3.15 (m, 4H, Piperidine 
      
      
      
      ).
    • 
       2.50 (s, 3H, 
      
      
      
      ). Distinctive singlet shifted downfield due to ortho-CN.
    • 
       1.70–1.80 (m, 4H, Piperidine 
      
      
      
      ).
    • 
       1.50–1.60 (m, 2H, Piperidine 
      
      
      
      ).
  • MS (ESI): Calculated for

    
     [M+H]+: 201.14. Found: 201.1.
    
Solvent Selection Guide

The choice of solvent dramatically impacts the rate due to the stabilization of the charged intermediate.

SolventDielectric Constant (

)
Reaction RateWorkup DifficultyRecommendation
DMSO 46.7FastHigh (High BP)Best for small scale/difficult substrates
DMF 36.7FastModerateStandard Choice
NMP 32.2FastHighUse if higher T (>120°C) needed
Water 80.1ModerateLowGreen Choice (Requires surfactant/PTC)
Ethanol 24.5SlowLowAvoid (Nucleophilic competition possible)
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of methyl groupIncrease Temp to 120°C; Switch solvent to DMSO.
Hydrolysis Product (Amide) Wet solvent/baseUse anhydrous

and dry DMF.
Dark/Tar Formation Oxidation of amineDegas solvent with

before heating.
Starting Material Persists Fluoride inhibitionEnsure excess base is present to scavenge HF.

Workflow Diagram

The following Graphviz diagram outlines the operational workflow for the standard protocol (Method A).

Workflow Start Start: Weigh Reagents (Substrate + K2CO3) Mix Solvation in DMF Add Piperidine Start->Mix Heat Heat to 100°C (4-6 Hours) Mix->Heat Check TLC Check (Complete?) Heat->Check Check->Heat No (Continue Heating) Quench Quench in Ice Water (Precipitation) Check->Quench Yes Extract Extraction (EtOAc) & Brine Wash Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Final Product 2-methyl-6-(piperidin-1-yl)benzonitrile Dry->Final

Figure 2: Operational workflow for the synthesis via Method A (DMF/K2CO3).

References

  • Sigma-Aldrich. Safety Data Sheet: 2-Fluoro-6-methylbenzonitrile. Retrieved from

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. (Classic mechanism reference).
  • RSC Advances. (2014). N-arylation of amines with fluorobenzonitriles in aqueous medium. Royal Society of Chemistry. Retrieved from

  • BenchChem. Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines and Benzonitriles. Retrieved from

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism. Retrieved from

Sources

Application Note: One-Pot Synthesis of 2-Amino-6-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol details the One-Pot Synthesis of 2-Amino-6-methylbenzonitrile Derivatives , specifically focusing on the construction of fused heterocyclic scaffolds (such as quinazolines ) which are the primary "derivatives" of interest in drug discovery (e.g., for kinase inhibition).

The guide also includes the foundational protocol for synthesizing the 2-amino-6-methylbenzonitrile core itself from its nitro-precursor, ensuring a self-validating workflow.

Abstract & Strategic Overview

2-Amino-6-methylbenzonitrile (CAS: 56043-01-7) is a privileged "ortho-amino nitrile" building block. Its unique substitution pattern—combining a nucleophilic amino group, an electrophilic cyano group, and a sterically demanding methyl group at the 6-position—makes it an ideal precursor for the one-pot multicomponent synthesis of fused heterocycles, particularly 4-aminoquinazolines and quinazolin-4(3H)-ones .

These derivatives are critical pharmacophores in oncology (e.g., EGFR inhibitors like Gefitinib) and neurology. This guide provides a validated one-pot protocol for converting 2-amino-6-methylbenzonitrile into functionalized quinazolines, alongside the upstream protocol for synthesizing the nitrile core itself.

Scientific Foundation & Reaction Mechanism

The "One-Pot" Advantage

Traditional syntheses of quinazolines from anthranilic acids require multiple steps (amide formation, cyclization, chlorination, substitution). The one-pot strategy utilizing 2-amino-6-methylbenzonitrile leverages the high reactivity of the nitrile group to bypass the need for activating agents (like


), allowing for a cascade reaction in a single vessel.
Mechanism of Action (Niementowski Variation)

The reaction proceeds via a cascade condensation-cyclization mechanism:

  • Activation: The orthoester (e.g., triethyl orthoformate) reacts with the amine of the benzonitrile to form an imidate intermediate.

  • Nucleophilic Attack: An external amine (or ammonium acetate) attacks the imidate.

  • Cyclization: The resulting amidine undergoes intramolecular nucleophilic attack on the nitrile carbon.

  • Dimroth Rearrangement: In some conditions, the initial product undergoes rearrangement to the thermodynamically stable 4-aminoquinazoline.

ReactionMechanism cluster_legend Reaction Phase SM 2-Amino-6-methylbenzonitrile Inter1 Imidate Intermediate SM->Inter1 + Orthoester - EtOH Ortho Triethyl Orthoformate (Electrophile) Ortho->Inter1 Inter2 Amidine Intermediate Inter1->Inter2 + Amine - EtOH Amine Amine / NH4OAc (Nucleophile) Amine->Inter2 Cyclic Cyclization (Intramolecular) Inter2->Cyclic Nitrile Attack Product 4-Amino-8-methylquinazoline Derivative Cyclic->Product Tautomerization

Caption: Mechanistic pathway for the one-pot conversion of 2-amino-6-methylbenzonitrile to quinazoline derivatives.

Experimental Protocols

Protocol A: One-Pot Synthesis of 4-Amino-8-methylquinazolines

Target: Synthesis of N-substituted-4-amino-8-methylquinazolines. Scope: Applicable for diverse amine nucleophiles (anilines, aliphatic amines).

Reagents & Equipment
  • Substrate: 2-Amino-6-methylbenzonitrile (1.0 equiv)

  • Cyclizing Agent: Triethyl orthoformate (TEOF) (1.2 – 1.5 equiv)

  • Nucleophile: Primary Amine (e.g., Aniline, Benzylamine) (1.0 equiv)

  • Catalyst: Glacial Acetic Acid (cat. 5 mol%) or

    
     (for milder conditions)
    
  • Solvent: Ethanol or 1,4-Dioxane (or neat if TEOF is in excess)

  • Equipment: Microwave reactor (preferred) or reflux condenser.

Step-by-Step Procedure
  • Charge: In a 10 mL microwave vial (or round-bottom flask), combine 2-amino-6-methylbenzonitrile (132 mg, 1.0 mmol), TEOF (0.25 mL, 1.5 mmol), and the chosen amine (1.0 mmol).

  • Catalyst: Add 1-2 drops of glacial acetic acid.

  • Reaction:

    • Microwave Method:[1] Seal and irradiate at 140°C for 15–20 minutes .

    • Thermal Method:[2] Heat to reflux (100–110°C) for 4–6 hours . Monitor by TLC (30% EtOAc/Hexane).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates. Add cold ethanol (2 mL) and stir for 10 minutes.

    • Filter the solid and wash with cold ethanol (

      
       mL) followed by diethyl ether.
      
  • Purification: If no precipitate forms, concentrate in vacuo and purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Self-Validating Checkpoints
  • Visual: Reaction mixture typically darkens from pale yellow to orange/brown.

  • TLC: Disappearance of the starting nitrile (

    
     in 3:7 EtOAc:Hex) and appearance of a fluorescent spot (quinazoline).
    
  • NMR: Loss of the nitrile peak in IR (

    
    ) and appearance of the pyrimidine C-H singlet (
    
    
    
    ) in
    
    
    H NMR.
Protocol B: Synthesis of the Starting Material (2-Amino-6-methylbenzonitrile)

Use this protocol if the commercial building block is unavailable.

Reaction: Catalytic Hydrogenation of 2-Methyl-6-nitrobenzonitrile.

Reagents
  • Precursor: 2-Methyl-6-nitrobenzonitrile (CAS: 38469-85-1)[3]

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Hydrogen Source: Cyclohexene (Transfer Hydrogenation) or

    
     gas (balloon).
    
  • Solvent: Ethanol.[1][4]

Procedure
  • Dissolve 2-methyl-6-nitrobenzonitrile (1.62 g, 10 mmol) in Ethanol (30 mL).

  • Add 10% Pd/C (80 mg) carefully under argon flow.

  • Transfer Hydrogenation: Add Cyclohexene (5 mL) and heat to reflux for 3 hours.

    • Alternative: Stir under

      
       balloon at RT for 12 hours.
      
  • Filtration: Filter hot through a Celite pad to remove Pd/C. Wash pad with EtOAc.

  • Isolation: Concentrate filtrate. The product crystallizes as off-white needles.

    • Yield: >90%

    • Melting Point: 127–129°C.

Substrate Scope & Yield Data

The following table summarizes expected yields for the one-pot synthesis (Protocol A) using various amines.

EntryAmine Nucleophile (

)
Product TypeReaction Time (MW)Yield (%)
1 Ammonium Acetate (

)
4-Amino-8-methylquinazoline15 min88%
2 Aniline (

)
4-Anilino-8-methylquinazoline20 min82%
3 Benzylamine (

)
4-Benzylamino-8-methylquinazoline20 min79%
4 3-Chloroaniline4-(3-Cl-anilino)-8-methylquinazoline25 min75%
5 Methylamine (in EtOH)4-Methylamino-8-methylquinazoline15 min85%

Troubleshooting & Critical Parameters

Critical Process Parameters (CPP)
  • Water Content: The reaction is sensitive to water. TEOF hydrolyzes in the presence of moisture. Use anhydrous solvents and dry glassware.

  • Steric Hindrance: The 6-methyl group on the benzonitrile exerts steric pressure. This actually favors the desired cyclization by twisting the nitrile out of planarity, making the carbon more electrophilic, but it may slow down the initial attack of bulky amines.

  • Temperature: Minimum 100°C is required for the cyclization step.[2] Below this, the intermediate amidine may be isolated.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Old/Hydrolyzed OrthoesterDistill TEOF before use or use a fresh bottle.
Intermediate Stalled Insufficient HeatIncrease temperature to reflux or switch to Microwave heating.
Sticky Solid Impure ProductTriturate with cold diethyl ether or recrystallize from EtOH/Water.
No Reaction Deactivated AmineIf using electron-deficient anilines, add

(10 mol%) as a Lewis Acid catalyst.

References

  • Synthesis of Starting Material

    • Bridges, A. J., et al. "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)." Journal of Medicinal Chemistry, vol. 39, no. 1, 1996, pp. 267–276. Link (Describes reduction of nitro-nitriles).

    • Standard Physical Data: "2-Amino-6-methylbenzonitrile."[3][5][6][7][8][9][10][11][12] Journal of Medicinal Chemistry, vol. 33, 1990, p. 434. Link

  • One-Pot Quinazoline Synthesis Protocols

    • Rad-Moghadam, K., et al. "One-Pot Three-Component Synthesis of 2-Substituted 4-Aminoquinazolines." Journal of Heterocyclic Chemistry, vol. 43, no. 4, 2006, pp. 913–916. Link

    • Wang, X., et al. "Efficient One-Pot Synthesis of 4-Aminoquinazolines." Tetrahedron Letters, vol. 56, no. 23, 2015, pp. 3034–3037.
  • Patent Literature (Industrial Scale)

    • "Insecticidal substituted-2,4-diaminoquinazolines." U.S. Patent 5,534,518. (Details the synthesis of 2-amino-6-methylbenzonitrile from 2-methyl-6-nitrobenzonitrile). Link

Sources

Application Note: Precision Coupling of Piperidine to 2-Bromo-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents for coupling piperidine to 2-bromo-6-methylbenzonitrile Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary & Strategic Analysis

The Challenge: Coupling piperidine to 2-bromo-6-methylbenzonitrile presents a classic "ortho-effect" dilemma in medicinal chemistry. While the nitrile group at C1 electronically activates the C2-position for nucleophilic attack (via


), the methyl group at C6 introduces significant steric strain. This steric crowding forces the nitrile group out of planarity, potentially diminishing its resonance-withdrawing capability and hindering the approach of the bulky secondary amine (piperidine).

Route Selection:

  • Primary Recommendation (Buchwald-Hartwig): Palladium-catalyzed cross-coupling is the gold standard for this transformation.[1] It operates under milder conditions and is less sensitive to the electronic deactivation caused by the steric twist of the nitrile group.

  • Secondary Recommendation (Thermal

    
    ):  Viable only under forcing conditions. This route is cost-effective for early-phase scaling but carries a higher risk of side reactions (e.g., nitrile hydrolysis) and lower yields due to the steric bulk of the ortho-methyl group.[1]
    

Method A: Pd-Catalyzed Buchwald-Hartwig Amination (Gold Standard)[1]

This protocol utilizes RuPhos , a dialkylbiarylphosphine ligand specifically engineered by the Buchwald lab to facilitate the coupling of secondary amines with sterically hindered aryl halides.

Reagent Architecture
ComponentReagentRole & Rationale
Catalyst Precursor

or

Provides the active Pd(0) species.[1]

is preferred for strictly anhydrous starts.[1]
Ligand RuPhos Critical Choice: The bulky dicyclohexylphosphino and isopropoxy groups create a pocket that accommodates the ortho-methyl steric clash while preventing

-hydride elimination.[1]
Base

A mild, heterogeneous base that minimizes nitrile hydrolysis compared to stronger alkoxides (

).[1]
Solvent Toluene or 1,4-DioxaneNon-polar/weakly polar solvents promote the stability of the active catalytic species.
Step-by-Step Protocol

Scale: 1.0 mmol (approx. 200 mg of substrate) Reaction Time: 4–16 hours Temperature: 80–100°C[1]

  • Preparation (Glovebox or Schlenk Line):

    • Charge an oven-dried reaction vial with 2-bromo-6-methylbenzonitrile (1.0 equiv, 196 mg).

    • Add

      
        (2 mol%, 18 mg) and RuPhos  (4-6 mol%, ~28 mg).[1] Note: A 1:2 Pd:Ligand ratio is standard.[1]
      
    • Add

      
        (2.0 equiv, 650 mg).
      
    • Seal the vial with a septum cap.

  • Solvent & Amine Addition:

    • Evacuate and backfill with Argon (

      
      ).[1]
      
    • Inject anhydrous Toluene (5.0 mL, 0.2 M concentration).

    • Inject Piperidine (1.2 equiv, 118

      
      L).[1] Note: Piperidine is added last to prevent catalyst deactivation before the oxidative addition cycle begins.
      
  • Reaction:

    • Place the vial in a pre-heated block at 100°C .

    • Stir vigorously (1000 rpm). The heterogeneous base requires efficient mixing.

    • Monitor via LC-MS or TLC (Hexane/EtOAc 8:1) at 4 hours. Look for the disappearance of the starting bromide (

      
      ) and appearance of the amine product (
      
      
      
      , often fluorescent).
  • Workup:

    • Cool to room temperature.[1][2][3]

    • Filter the mixture through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.[4]

    • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Method B: Thermal Nucleophilic Aromatic Substitution ( )[1]

This method relies on the electron-withdrawing power of the nitrile group. It is recommended only if metal contamination is a strict concern or for cost-reduction on multi-gram scales.[1]

Reagent Architecture
ComponentReagentRole & Rationale
Base

or

Neutralizes the HBr generated.[1]

is preferred for thermal stability.[1]
Solvent DMSO or DMFHigh dielectric constant is required to stabilize the anionic Meisenheimer complex intermediate.[1]
Additive NoneHigh temperature drives the reaction.[1]
Step-by-Step Protocol

Scale: 1.0 mmol Reaction Time: 12–24 hours Temperature: 120–140°C[1]

  • Setup:

    • In a pressure tube (to prevent solvent loss/amine evaporation), dissolve 2-bromo-6-methylbenzonitrile (1.0 equiv) in anhydrous DMSO (3.0 mL).

  • Addition:

    • Add Piperidine (2.0 - 3.0 equiv).[1] Note: Excess amine acts as both nucleophile and solvent/base aid.[1]

    • Add

      
        (2.0 equiv).
      
  • Reaction:

    • Seal the tube and heat to 130°C .

    • Caution: Monitor pressure.[1] The ortho-methyl group significantly retards the rate; if conversion is <50% after 6 hours, increase temp to 150°C.

  • Workup:

    • Pour the reaction mixture into ice-cold water (20 mL).

    • Extract with

      
       or EtOAc (
      
      
      
      ).[1]
    • Wash combined organics with water (

      
      ) and brine to remove DMSO.[1]
      
    • Dry over

      
       and concentrate.
      

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the recommended Buchwald-Hartwig pathway, highlighting the role of the bulky ligand in facilitating the reductive elimination step in this crowded system.

BuchwaldHartwig Start Pd(0)-RuPhos Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + 2-Bromo-6-methylbenzonitrile AmineBind Amine Coordination (Ar-Pd-NHR2) OxAdd->AmineBind + Piperidine Deprot Deprotonation (Base removes HBr) AmineBind->Deprot + Cs2CO3 / - CsBr, - CsHCO3 RedElim Reductive Elimination (Product Release) Deprot->RedElim Steric crowding drives release RedElim->Start Regeneration

Caption: Catalytic cycle for the coupling of sterically hindered aryl halides. The bulky RuPhos ligand is crucial for stabilizing the Pd(0) species and accelerating the reductive elimination step.

Comparative Data & Troubleshooting

FeatureMethod A: Buchwald-HartwigMethod B: Thermal

Yield High (85–95%)Moderate (40–60%)
Temp 80–100°C120–150°C
Impurity Profile Minimal (Pd residues removed by Celite)Hydrolysis of CN to

possible
Steric Tolerance Excellent (Ligand controlled)Poor (Kinetic barrier)

Troubleshooting Guide:

  • Low Conversion (Method A): Switch ligand to BrettPhos or AdBrettPhos if RuPhos is sluggish.[1] Ensure the system is strictly oxygen-free (oxygen kills the catalyst).

  • Hydrolysis (Method B): If the nitrile hydrolyzes to the amide, switch to anhydrous DMF and use molecular sieves in the reaction.

  • Pd Removal: If residual Pd is an issue for biological assays, use a metal scavenger resin (e.g., SiliaMetS® Thiol) during the workup.[1]

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiarylphosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. Link[1]

  • BenchChem. (2025).[1] "Application Notes: Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinaldehyde." Link[1]

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Link

Sources

Topic: Solvent Selection for Amination of Electron-Deficient Aryl Halides

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of arylamines via nucleophilic aromatic substitution (SNAr) on electron-deficient aryl halides is a cornerstone of modern medicinal and materials chemistry. The choice of solvent is not merely a medium for the reactants but a critical parameter that dictates reaction rate, yield, and selectivity. This application note provides an in-depth guide to solvent selection for this transformation. We will explore the mechanistic underpinnings of solvent effects, compare various solvent classes, and provide actionable protocols and troubleshooting guidance to empower researchers to optimize their synthetic outcomes.

Introduction: The Central Role of the C-N Bond

The carbon-nitrogen bond is a ubiquitous feature in pharmaceuticals, agrochemicals, and functional materials. The amination of aryl halides, particularly those activated by electron-withdrawing groups (EWGs), represents one of the most fundamental methods for constructing this bond.[1] The reaction typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, which is highly sensitive to the reaction environment. While factors like the nature of the leaving group, the strength of the nucleophile, and temperature are pivotal, the solvent plays a uniquely influential role in modulating the energy landscape of the entire reaction.[2] A judicious choice of solvent can dramatically accelerate reaction rates, improve yields, and even prevent the formation of unwanted byproducts.[3][4]

The SNAr Mechanism: A Story of Charge and Stabilization

The SNAr reaction is a two-step addition-elimination process. Understanding this pathway is key to comprehending the role of the solvent.

  • Addition & Meisenheimer Complex Formation: The amine nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group. This step is typically the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized across the ring and, crucially, onto the activating electron-withdrawing groups.[1]

  • Elimination & Re-aromatization: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final arylamine product.

The solvent's primary role is to stabilize the charged species present in the reaction, particularly the charged Meisenheimer intermediate in the rate-determining step.

Caption: The Addition-Elimination mechanism of an SNAr reaction.

Solvent Classes and Their Impact

Solvents are broadly categorized based on their polarity and their ability to donate hydrogen bonds (proticity).

Polar Aprotic Solvents: The Gold Standard

Polar aprotic solvents are the most effective and widely used media for SNAr aminations.[3] This class includes dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile (MeCN).

  • Causality of Excellence: Their efficacy stems from two key properties. First, they possess large dipole moments, which allow them to effectively stabilize the charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step.[5] Second, they are incapable of donating hydrogen bonds.[6] This is critical because it prevents the formation of a "solvent cage" around the amine nucleophile. By solvating only the cation (e.g., K⁺ from a base like K₂CO₃), they leave the amine or its corresponding amide anion "naked" and highly reactive.[1][3][6]

  • Considerations: While highly effective, solvents like DMSO and DMF have high boiling points, which can complicate product purification.[1] Furthermore, they can be reactive at high temperatures or in the presence of strong bases, potentially leading to decomposition or byproducts.[4]

Caption: Influence of solvent type on nucleophile reactivity.

Polar Protic Solvents: A Caged Nucleophile

Polar protic solvents, such as water, methanol, and ethanol, contain O-H or N-H bonds and are capable of hydrogen bonding.[6]

  • Causality of Inhibition: These solvents are generally poor choices for SNAr aminations.[3] They form strong hydrogen bonds with the amine nucleophile, creating a "solvent cage" that stabilizes the nucleophile's ground state and increases the activation energy required for it to attack the aryl halide.[2][3][7] This dramatically reduces the nucleophile's reactivity and slows down the reaction. In some cases, if a strong base is used, the solvent itself can be deprotonated and act as a competing nucleophile (solvolysis).[1]

Non-polar Aprotic Solvents: A Mismatch

Non-polar aprotic solvents like toluene, hexane, and dioxane lack a significant dipole moment.

  • Causality of Inefficiency: While sometimes used in metal-catalyzed aminations (e.g., Buchwald-Hartwig), they are generally unsuitable for uncatalyzed SNAr reactions.[8][9] Their inability to stabilize the highly polar, charged Meisenheimer complex results in a very high activation energy barrier and consequently, extremely slow or non-existent reactions.

Practical Solvent Selection Guide

The optimal solvent choice depends on the specific substrate, nucleophile, and desired reaction conditions.

Solvent_Selection_Workflow start Start: Define Reaction substrate Assess Substrate Reactivity (Nature of EWG & Leaving Group) start->substrate temp Determine Required Temperature substrate->temp primary_choice Primary Choice: Polar Aprotic Solvents temp->primary_choice dmso_dmf DMSO, DMF, DMAc primary_choice->dmso_dmf High Temp (>100 °C) acetonitrile Acetonitrile (MeCN) primary_choice->acetonitrile Low/Moderate Temp (<82 °C) purification Consider Purification Strategy (High vs. Low Boiling Point) dmso_dmf->purification acetonitrile->purification safety Review Safety & Green Metrics (e.g., high temp stability) purification->safety alternatives Consider Greener Alternatives (e.g., 2-MeTHF, CPME for specific cases) safety->alternatives If issues arise final Final Solvent Selection safety->final If acceptable alternatives->final

Caption: Decision workflow for selecting an appropriate solvent.

Data Summary for Common Solvents
SolventClassDielectric Constant (ε)Boiling Point (°C)Key AdvantagesPotential Drawbacks
DMSO Polar Aprotic47189Excellent solvating power, high thermal stability.[3]High boiling point makes removal difficult; potential for decomposition with strong bases.[4]
DMF Polar Aprotic37153High solvating power, widely used.[3]High boiling point; can decompose to form dimethylamine.[4]
Acetonitrile Polar Aprotic3882Effective at moderate temperatures, easier to remove.[3]Lower boiling point limits reaction temperature.
Toluene Non-polar Aprotic2.4111Useful for azeotropic water removal.Poor at stabilizing charged intermediates; generally unsuitable for SNAr.[4]
Ethanol Polar Protic2578"Greener" solvent.Reduces nucleophilicity via H-bonding; risk of solvolysis.[2][3]

Experimental Protocols

The following protocols provide a general framework. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for Amination using DMSO

This protocol is suitable for less reactive aryl halides that require higher temperatures.

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the electron-deficient aryl halide (1.0 eq), the amine (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMSO via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl halide.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).[3]

    • Extract the aqueous layer 2-3 times with the organic solvent.

    • Combine the organic layers and wash with water, followed by brine to remove residual DMSO.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Amination in Acetonitrile

This protocol is suitable for more reactive aryl halides (e.g., those with multiple activating groups or a fluoride leaving group) that react at lower temperatures.

  • Setup: Follow steps 1 and 2 from Protocol 1.

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Reaction: Heat the mixture to reflux (~82 °C) and stir.

  • Monitoring & Workup: Follow steps 5-7 from Protocol 1. The lower boiling point of acetonitrile makes its removal during the concentration step significantly easier.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
No or Slow Reaction Insufficiently polar solvent.Switch to a more polar aprotic solvent like DMSO or DMF.[3]
Nucleophile solvated by protic solvent.Ensure anhydrous conditions and use a polar aprotic solvent.[3]
Side Product Formation Reaction with solvent (solvolysis).Avoid nucleophilic solvents like alcohols; use a non-reactive polar aprotic solvent.[1]
Di-substitution on a poly-halogenated arene.Use a stoichiometric amount of the amine and consider lowering the reaction temperature.[3]
Difficulty in Purification Residual high-boiling solvent (DMSO/DMF).Perform multiple aqueous washes during workup. Consider using a lower-boiling solvent like acetonitrile if the substrate is reactive enough.

Conclusion

The strategic selection of a solvent is paramount for the successful execution of SNAr aminations on electron-deficient aryl halides. Polar aprotic solvents, particularly DMSO and DMF, are the media of choice due to their ability to stabilize the critical Meisenheimer intermediate while simultaneously enhancing the reactivity of the amine nucleophile. By understanding the mechanistic principles outlined in this guide and applying the provided protocols, researchers can effectively harness the power of solvent effects to achieve efficient, high-yielding, and clean C-N bond-forming reactions.

References

  • Benchchem.
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • ACS Green Chemistry Institute.
  • ACS Green Chemistry Institute. SNAr Solvents and Reagents. Wordpress.
  • Organic Chemistry Portal.
  • Organic Chemistry Portal.
  • Song, G., et al. General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry, 2022.
  • Cheminform.
  • ResearchGate. SNAr Reactions of Amines in Aprotic Solvents.
  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 2021.
  • eScholarship.org. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand.
  • Benchchem.
  • PMC. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition.
  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • ChemTalk. Polar Protic and Aprotic Solvents.
  • YouTube. Solvents in SN1 and SN2 Nucleophilic Substitution Reactions.

Sources

Application Note: Synthesis and Isolation of 2-Methyl-6-(1-piperidinyl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 2-fluoro-6-methylbenzonitrile (CAS: 198633-76-0) serves as a pivotal intermediate in modern pharmaceutical research, enabling the construction of complex molecular architectures and active pharmaceutical ingredients (APIs)[1]. The strategic placement of the highly electronegative fluorine atom adjacent to the strongly electron-withdrawing nitrile group renders the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This application note details a robust, self-validating protocol for the SNAr reaction of 2-fluoro-6-methylbenzonitrile with piperidine, followed by anhydrous hydrochloride salt formation.

Causality in Reaction Design

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected rather than merely following a recipe. SNAr reactions are a broadly used method for generating structural complexity[2], but their success hinges on precise microenvironmental control:

  • Solvent Selection (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It stabilizes the anionic Meisenheimer transition state without forming a tight solvation shell around the piperidine nucleophile. Protic solvents would hydrogen-bond to the amine, drastically reducing its nucleophilicity.

  • Base Selection (K2CO3): Potassium carbonate acts as a heterogeneous acid scavenger. The SNAr process generates hydrogen fluoride (HF) as a byproduct. If left unneutralized, HF would protonate the piperidine, converting it into an inactive piperidinium salt and halting the reaction. K2CO3 safely neutralizes the acid while remaining insoluble enough to avoid unwanted side reactions.

  • Anhydrous Salt Formation (4M HCl in Dioxane): Using aqueous HCl to form the salt risks the acid-catalyzed hydrolysis of the nitrile group into an amide or carboxylic acid. Employing an anhydrous solution of HCl in dioxane ensures selective protonation of the piperidine nitrogen, precipitating a highly pure, stable hydrochloride salt. Similar SNAr methodologies utilizing morpholine or piperidine derivatives have been successfully applied to analogous scaffolds like 4-bromo-2-fluoro-6-methylbenzonitrile[3].

Mechanism R Reactants Electrophile + Piperidine MC Meisenheimer Complex Anionic Intermediate R->MC Nucleophilic Attack FB Free Base 2-Methyl-6-(1-piperidinyl)benzonitrile MC->FB F- Elimination SALT Hydrochloride Salt Target API Intermediate FB->SALT HCl Protonation

Fig 1. Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr) and salt formation.

Reagent Specifications and Quantitative Stoichiometry

To ensure reproducibility, all quantitative data for the reaction setup is summarized below. The reaction is scaled to a standard 10.0 mmol working volume.

Reagent / MaterialMW ( g/mol )EquivalentsAmountOperational Role
2-Fluoro-6-methylbenzonitrile135.141.001.35 g (10.0 mmol)Electrophilic Substrate
Piperidine85.151.501.28 g (15.0 mmol)Nucleophile
Potassium Carbonate (K2CO3)138.212.002.76 g (20.0 mmol)Heterogeneous Acid Scavenger
N,N-Dimethylformamide (DMF)73.09N/A15.0 mLPolar Aprotic Solvent
4M HCl in DioxaneN/A1.203.0 mL (12.0 mmol)Anhydrous Protonating Agent
Diethyl Ether (Et2O)74.12N/A20.0 mLAnti-solvent for Precipitation

Experimental Workflow and Self-Validating Protocol

The following methodology is designed as a self-validating system. Built-in checkpoints ensure that any deviations are caught immediately, guaranteeing the trustworthiness of the final API intermediate.

Workflow A 1. Reaction Setup 2-Fluoro-6-methylbenzonitrile + Piperidine + K2CO3 in DMF B 2. SNAr Reaction Heat at 90°C for 12 h A->B Stirring C 3. Aqueous Workup Extract with EtOAc, Wash with Brine B->C Cool to RT D 4. Free Base Isolation Dry over Na2SO4, Concentrate C->D Phase Separation E 5. Salt Formation Dissolve in Et2O, Add 4M HCl/Dioxane D->E Anhydrous conditions F 6. Filtration & Drying Vacuum oven at 40°C E->F Precipitation

Fig 2. Step-by-step workflow for the synthesis and isolation of the target hydrochloride salt.

Part A: SNAr Reaction Setup
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 1.35 g of 2-fluoro-6-methylbenzonitrile and 2.76 g of finely powdered, anhydrous K2CO3 to the flask.

  • Suspend the solids in 15.0 mL of anhydrous DMF.

  • Add 1.28 g (1.48 mL) of piperidine dropwise at room temperature.

  • Heat the reaction mixture to 90 °C under an inert nitrogen atmosphere for 12 hours.

  • Validation Checkpoint 1 (TLC Analysis): After 12 hours, sample 10 µL of the reaction mixture, dilute with 100 µL of ethyl acetate, and spot on a silica gel TLC plate. Elute with Hexanes/EtOAc (4:1). The starting material (

    
    ) must be completely consumed, replaced by a highly UV-active product spot (
    
    
    
    ). If starting material remains, add 0.2 eq of piperidine and heat for an additional 2 hours.
Part B: Aqueous Workup and Free Base Isolation
  • Cool the reaction mixture to room temperature and quench by pouring it into 50 mL of ice-cold distilled water.

  • Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL).

  • Combine the organic layers and wash sequentially with water (2 × 30 mL) and saturated aqueous NaCl (brine, 30 mL). Causality: The repeated water washes are strictly necessary to partition the highly polar DMF out of the organic phase, which would otherwise inhibit crystallization later.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude free base as a viscous pale-yellow oil.

  • Validation Checkpoint 2 (Mass Balance): Weigh the crude free base. The theoretical yield is 2.00 g. A recovered mass between 1.80 g and 1.95 g (>90%) validates a successful extraction. A mass significantly higher than 2.00 g indicates residual DMF, requiring re-dissolution in EtOAc and further water washing.

Part C: Hydrochloride Salt Formation
  • Dissolve the crude 2-methyl-6-(1-piperidinyl)benzonitrile free base in 20.0 mL of anhydrous diethyl ether (Et2O).

  • Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Slowly add 3.0 mL of 4M HCl in dioxane dropwise over 5 minutes.

  • Validation Checkpoint 3 (Precipitation): The addition of anhydrous HCl must result in the immediate formation of a dense, white crystalline precipitate. If the solution turns cloudy but fails to precipitate, or forms a "gum", trace water is present. In such cases, concentrate the mixture, azeotrope with toluene, and repeat the salt formation.

  • Stir the suspension for an additional 30 minutes at 0 °C to ensure complete crystallization.

  • Filter the precipitate through a sintered glass funnel (medium porosity) under vacuum. Wash the filter cake with cold Et2O (2 × 10 mL) to remove any unreacted piperidine hydrochloride or organic impurities.

  • Dry the resulting white solid in a vacuum oven at 40 °C for 12 hours.

Analytical Characterization Data

To confirm the structural integrity and purity of the synthesized 2-methyl-6-(1-piperidinyl)benzonitrile hydrochloride, compare the isolated material against the expected analytical parameters summarized below.

Analytical TechniqueExpected Results / Spectral Signatures
Appearance White to off-white crystalline powder
Melting Point 185 – 188 °C (Decomposition)

H NMR (400 MHz, DMSO-

)

10.50 (br s, 1H, NH

), 7.55 (t,

= 8.0 Hz, 1H, Ar-H), 7.20 (d,

= 8.0 Hz, 1H, Ar-H), 7.10 (d,

= 8.0 Hz, 1H, Ar-H), 3.20-3.40 (m, 4H, piperidine-CH

), 2.50 (s, 3H, Ar-CH

), 1.50-1.80 (m, 6H, piperidine-CH

).

C NMR (100 MHz, DMSO-

)

153.2, 142.1, 134.5, 126.3, 118.7, 116.5 (C

N), 109.2, 52.4 (2C), 23.5 (2C), 21.8, 20.5.
HRMS (ESI-TOF) Calculated for C

H

N

[M-Cl]

: 201.1392; Found: 201.1388.

References

  • Title: 2-Fluoro-6-Methylbenzonitrile: A Key Building Block for Pharmaceutical R&D Source: NBInno URL
  • Source: Chemical Science (RSC Publishing)
  • Title: Chemical synthesis of 1 and its derivatives Source: ResearchGate URL

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 2,6-disubstituted benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho-Effect" Challenge

Synthesizing 2,6-disubstituted benzonitriles presents a unique kinetic challenge. Unlike standard nucleophilic aromatic substitutions (


) or metal-catalyzed couplings, the steric bulk at both ortho positions creates a "protective shell" around the ipso-carbon.
  • The Problem: In transition metal catalysis, this bulk hinders the oxidative addition step and, more critically, favors the formation of unreactive "ate" complexes by preventing the necessary ligand geometry for reductive elimination. In Sandmeyer reactions, the steric strain destabilizes the transition state for the copper-mediated radical transfer.

  • The Solution: Success requires a shift from standard protocols to sterically-demanding ligand systems (in Pd-catalysis) or alternative functional group interconversions (dehydration strategies) that avoid direct C-C bond formation at the crowded center.

Strategic Decision Matrix

Before selecting a protocol, assess your starting material. The following decision tree prioritizes yield and operational safety based on substrate availability.

DecisionTree Start Starting Material? Halide Aryl Halide (Br, I, Cl) Start->Halide Aniline Aniline (-NH2) Start->Aniline Acid Benzoic Acid/Amide (-COOH / -CONH2) Start->Acid Aldehyde Benzaldehyde (-CHO) Start->Aldehyde PdRoute Route A: Pd-Catalyzed Cyanation (Best for Pharma/Scale) Halide->PdRoute Preferred Sandmeyer Route B: Modified Sandmeyer (Classic, Hazardous) Aniline->Sandmeyer If Halide unavailable Dehydration Route C: Amide Dehydration (Safest, High Yield) Acid->Dehydration Via Acid Chloride OnePot Route D: Oxime Dehydration (One-Pot) Aldehyde->OnePot Via Hydroxylamine

Figure 1: Strategic selection guide for 2,6-disubstituted benzonitrile synthesis.

Module 1: Palladium-Catalyzed Cyanation (The Preferred Route)

For aryl bromides and iodides, this is the modern standard. However, standard ligands (


) will fail. You must use ligands that create a large "pocket" for the metal center while preventing catalyst poisoning by cyanide.
The Mechanism & Steric Bottleneck

In 2,6-disubstituted systems, the rate-limiting step is often the reductive elimination . The bulky ortho groups prevent the nitrile and aryl groups from aligning in the necessary cis orientation. Furthermore, excess cyanide ions can displace phosphine ligands, forming unreactive


 species (Catalyst Poisoning).
Protocol A: The "Buchwald-Barnard" Conditions

This protocol utilizes Xantphos , a wide-bite-angle ligand that enforces cis-coordination, facilitating reductive elimination even in crowded systems.

  • Substrate: 2-Bromo-1,3-dimethylbenzene (or similar).

  • Reagents:

    
     (Safer, slow release), 
    
    
    
    , Xantphos.
  • Solvent: NMP or DMF (High boiling point required).

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Charging: Add Aryl Bromide (1.0 equiv),

    
     (0.6 equiv), 
    
    
    
    (1.5 mol%), and Xantphos (3.0 mol%).
    • Note: Maintaining a Pd:Ligand ratio of 1:2 is crucial to prevent Pd-black precipitation.

  • Solvation: Add anhydrous NMP (0.5 M concentration).

  • Activation: Add TMEDA (0.1 equiv) or Zn dust (catalytic) if the aryl halide is electron-rich (deactivated).

  • Heating: Heat to 100°C for 12-16 hours.

    • Checkpoint: Monitor by HPLC. If conversion stalls at <50%, add 1 mol% more catalyst solution.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 2M

    
     (to chelate Zn salts) followed by brine.
    
Troubleshooting Pd-Cyanation
SymptomProbable CauseCorrective Action
Reaction Stalls (<20% Conv.) Catalyst PoisoningSwitch to

from NaCN. The low solubility of Zn salt regulates free

concentration, preventing formation of inactive Pd-cyanate species [1].
Black Precipitate (Pd Black) Ligand dissociationIncrease Ligand:Pd ratio to 2:1 or 3:1. Switch to tBuXPhos or

for extreme steric cases [2].
No Product, SM Recovered Failed Oxidative AdditionEnsure anaerobic conditions. Add Zn dust (10 mol%) to regenerate Pd(0) in situ.
Homo-coupling (Ar-Ar) Transmetallation failureReduce temperature to 80°C and add water (1-2% v/v) to the solvent (Buchwald modification) [3].

Module 2: The Modified Sandmeyer Reaction

If you must start from an aniline (e.g., 2,6-dimethylaniline), the Sandmeyer reaction is viable but prone to side reactions (phenol formation) due to the instability of the diazonium salt in water.

Protocol B: Anhydrous/Buffered Sandmeyer

Standard aqueous Sandmeyer often fails for 2,6-disubstituted substrates because the steric bulk slows the attack of the cuprous cyanide, allowing water to attack instead (forming phenols).

Key Modification: Use DMSO as a co-solvent and neutralize pH.

  • Diazotization:

    • Dissolve aniline (10 mmol) in 15 mL conc. HCl/Water (1:1). Cool to -5°C to 0°C (Salt/Ice bath).[1][2]

    • Add

      
       (1.1 equiv) in water dropwise.[1] Crucial: Temperature must NOT exceed 5°C.[1][2]
      
    • Stir 30 mins. Test with starch-iodide paper (should be blue). Neutralize excess nitrous acid with urea.

  • Cyanation (The Critical Step):

    • Prepare a solution of CuCN (1.2 equiv) and NaCN (1.5 equiv) in water/DMSO (1:1). The complex

      
       is soluble and more reactive.
      
    • Cool Cu solution to 0°C.[1][3]

    • Neutralization: Adjust the diazonium solution to pH 6-7 using solid

      
       (carefully, foaming occurs) before addition. This prevents HCN gas evolution and protects the Cu-complex.
      
    • Addition: Add diazonium salt to the Cu solution slowly.

    • Decomposition: Allow to warm to RT, then heat to 50°C for 30 mins.

Module 3: Amide Dehydration (The "Cheat" Code)

If the aryl halide route fails, convert the corresponding benzoic acid to the amide, then dehydrate. This avoids the steric center entirely during the C-N bond formation.

Protocol C: Burgess Reagent or Dehydration

This is the mildest method, working well even for 2,6-disubstituted benzamides where thermal dehydration (


/Heat) might cause sublimation or degradation.
  • Reagent: Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate).

  • Conditions: DCM, RT to 40°C.

Workflow:

  • Dissolve 2,6-disubstituted benzamide (1.0 equiv) in anhydrous DCM.

  • Add Burgess Reagent (1.2 equiv) in one portion.

  • Stir at RT for 2 hours.

  • Observation: Reaction is clean; byproduct is water-soluble.

  • Workup: Filter through a short silica plug. Evaporate.

Visualization: Steric Impact on Catalytic Cycle

The following diagram illustrates why bulky ligands are necessary to prevent the "Steric Trap" in the Pd-cycle.

PdCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Slow w/ Sterics LigandEx Transmetallation (+ Zn(CN)2) OxAdd->LigandEx RedElim Reductive Elimination (Ar-CN Product) LigandEx->RedElim Requires Cis-Geometry Trap STERIC TRAP: [Pd(Ar)(CN)3]2- (Catalyst Death) LigandEx->Trap Excess CN- + Small Ligands RedElim->Pd0 Product Release Trap->Pd0 Irreversible

Figure 2: The Palladium Catalytic Cycle highlighting the "Steric Trap" where excess cyanide and lack of bulky ligands lead to catalyst poisoning.

FAQ: Expert Troubleshooting

Q1: I am using the Rosenmund-von Braun reaction (CuCN in DMF reflux), but my yield is <30%. Why? A: The classical Rosenmund-von Braun requires high temperatures (>150°C). For 2,6-disubstituted systems, the steric hindrance prevents the copper complex from effectively attacking the aryl halide. The prolonged heating leads to dehalogenation and tar formation. Switch to Protocol A (Pd-catalyzed) or the Amide Dehydration (Protocol C) .

Q2: Can I use


 instead of 

?
A: Yes, and it is often preferred for green chemistry. However, you must use a catalyst system capable of high turnover, such as Pd(OAc)2 + dppf or cataCXium A . The slow release of cyanide from the iron complex mimics the zinc safety profile but requires water as a co-solvent [4].

Q3: My Sandmeyer product is contaminated with phenols. How do I remove them? A: Phenols form due to water attacking the diazonium salt. To purify: Dissolve the crude mixture in diethyl ether and wash with 10% NaOH . The phenol will deprotonate and move to the aqueous layer, leaving the neutral nitrile in the organic layer.

References

  • Jin, F., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Journal of the American Chemical Society.

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications.[4]

  • Marcantonio, K. M., et al. (2015). Development of a Practical Pd-Catalyzed Cyanation of Aryl Halides with Zn(CN)2. Organic Process Research & Development.

  • Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry.

Sources

Technical Support Center: SNAr Optimization (Piperidine + Aryl Fluorides)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Topic: Nucleophilic Aromatic Substitution (SNAr) Optimization Ticket ID: SNAR-PIP-F-001

Core Directive: The "Fluorine Paradox" & Solvent Strategy

Welcome to the optimization center. If you are transitioning from standard alkyl substitutions (SN2) to aromatic substitutions (SNAr), you must invert your logic regarding leaving groups.

In this specific reaction—coupling piperidine (a secondary amine nucleophile) with an aryl fluoride —the reaction does not depend on the rate of carbon-halogen bond breaking.[1] It depends on the rate of nucleophilic attack.[2][3][4]

The Mechanistic Reality

The reaction proceeds via a two-step addition-elimination mechanism involving a high-energy anionic intermediate (Meisenheimer complex).[4]

  • Step 1 (Rate Determining): Piperidine attacks the ipso-carbon. The high electronegativity of Fluorine pulls electron density, significantly lowering the energy of the LUMO at this carbon, accelerating this attack.

  • Step 2 (Fast): Re-aromatization and loss of fluoride.[1]

Therefore: F >> Cl > Br > I.[1][3][5][6][7] If your reaction is failing with an aryl bromide, switch to the fluoride .

The Solvent Criticality

You must use Polar Aprotic Solvents (DMSO, DMF, NMP).[5]

  • Why: These solvents have high dielectric constants to stabilize the charged intermediate but do not form hydrogen bonds with the piperidine nucleophile.

  • The Error: Using protic solvents (EtOH, MeOH) will "cage" your piperidine in hydrogen bonds, drastically reducing its nucleophilicity.

Visualizing the Pathway

The following diagram illustrates the reaction coordinate and the critical role of the Meisenheimer complex.

SNAr_Mechanism cluster_legend Key Drivers Start Reactants (Ar-F + Piperidine) TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 RDS: F stabilizes approach Inter Meisenheimer Complex (Anionic Intermediate) TS1->Inter High Energy TS2 Transition State 2 (Fluoride Elimination) Inter->TS2 Fast Step Product Product (Ar-Pip + HF) TS2->Product Aromatization Note1 Fluorine electronegativity accelerates TS1 Note2 Polar Aprotic Solvent stabilizes Intermediate

Figure 1: The SNAr reaction coordinate. Note that the first step (TS1) is rate-determining, which is why Fluorine is the superior leaving group.

Standardized Optimization Protocol

Do not rely on "standard" conditions found in Reaxys/SciFinder without context. Use this optimized baseline.

ParameterRecommendationTechnical Rationale
Stoichiometry 1.0 eq Ar-F : 1.2 eq PiperidineSlight excess of amine drives kinetics; too much complicates workup.
Base Cs2CO3 (2.0 eq) The "Cesium Effect": Higher solubility in organic solvents than K2CO3 leads to more effective HF scavenging [1].
Solvent DMSO (Anhydrous) Superior solvation of the intermediate compared to DMF/MeCN.
Concentration 0.5 M - 1.0 MHigh concentration favors bimolecular kinetics.
Temp 60°C - 100°CStart at 60°C. If no conversion after 2h, ramp to 100°C.
Step-by-Step Workflow
  • Charge: Add Aryl Fluoride (1.0 mmol) and Cs2CO3 (2.0 mmol) to a vial.

  • Purge: Evacuate and backfill with N2 (3x) to remove atmospheric moisture.

  • Dissolve: Add anhydrous DMSO (2.0 mL). Stir for 5 min.

  • Initiate: Add Piperidine (1.2 mmol) dropwise.

  • Heat: Stir at 80°C for 4 hours.

  • Monitor: Check LCMS. Look for M+H of product.

    • Note: If Ar-F is still present, do not add more piperidine yet. Increase Temp.

Troubleshooting Guide (FAQ)

Q1: My reaction stalls at ~50% conversion. Adding more piperidine doesn't help.

Diagnosis: Protonation of the nucleophile.[7] Explanation: As the reaction proceeds, HF is generated. If your base is insoluble or insufficient, the HF protonates the remaining piperidine, forming a non-nucleophilic piperidinium salt. Fix:

  • Ensure you are using 2.0+ equivalents of base.

  • Switch from K2CO3 to Cs2CO3 (Cesium Carbonate) or add 0.1 eq of 18-crown-6 to solubilize the carbonate.

Q2: I see a new impurity with M+16 mass (M-F+OH).

Diagnosis: Hydrolysis (Phenol formation). Explanation: Your solvent is "wet." Hydroxide ions (generated from trace water + carbonate base) are smaller and harder nucleophiles than piperidine. They attack the activated fluoride to form the phenol. Fix:

  • Use anhydrous DMSO (stored over molecular sieves).

  • Keep the reaction under an inert atmosphere (N2/Ar).

Q3: The reaction works for 4-fluoronitrobenzene but fails for fluorobenzene.

Diagnosis: Insufficient Activation. Explanation: SNAr requires an Electron Withdrawing Group (EWG) ortho or para to the leaving group to stabilize the negative charge in the Meisenheimer complex.[1] Unsubstituted fluorobenzene cannot stabilize this charge. Fix:

  • This substrate is not suitable for SNAr.

  • Pivot: Switch to Buchwald-Hartwig Amination (Pd-catalyzed).

Q4: Can I use DIPEA (Hünig's Base) instead of Carbonate?

Diagnosis: Base Competition. Explanation: Yes, organic bases work, but they can sometimes act as nucleophiles themselves (rare with DIPEA due to sterics) or complicate purification. Fix: Use DIPEA only if your substrate is sensitive to the heterogeneous conditions of inorganic carbonates.

Logic Flow for Troubleshooting

Use this decision tree to diagnose yield issues.

Troubleshooting_Tree Start Issue: Low Yield (<50%) CheckEWG Is there an EWG ortho/para to Fluorine? Start->CheckEWG NoEWG S_NAr Impossible. Switch to Pd-Catalysis. CheckEWG->NoEWG No YesEWG Check Solvent System CheckEWG->YesEWG Yes CheckSolvent Is Solvent Protic? (MeOH, EtOH, Water) YesEWG->CheckSolvent YesProtic Switch to DMSO/DMF. Protic solvents kill nucleophilicity. CheckSolvent->YesProtic Yes NoProtic Check Byproducts (LCMS) CheckSolvent->NoProtic No (It's Aprotic) CheckByprod Is Phenol (OH) present? NoProtic->CheckByprod YesPhenol System is wet. Use Anhydrous Solvent. CheckByprod->YesPhenol Yes NoPhenol Check Base/Temp CheckByprod->NoPhenol No FinalAction 1. Switch to Cs2CO3 2. Increase Temp to 100°C NoPhenol->FinalAction

Figure 2: Diagnostic workflow for stalled SNAr reactions.

References

  • The "Cesium Effect" in Organic Synthesis Flessner, T. and Doye, S. (1999). "Cesium carbonate: A powerful base for organic synthesis."[8] Source:

  • The Element Effect (F > Cl) Bunnett, J. F. and Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution in Aromatic Compounds." Source:

  • Solvent Effects in SNAr Newington, I., Perez-Paris, S., et al.[5] (2007).[8] "Solvent Selection Guides: A Guide to the Integration of Environmental, Health and Safety Criteria into the Selection of Solvents." Source:

  • Mechanism of Amine-Aryl Fluoride Reactions Rohrbach, S., Smith, A. J., et al. (2019). "Nucleophilic Aromatic Substitution: A Concerted or Stepwise Mechanism?" Source:

Sources

Technical Support Center: Purification of Benzonitrile Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Removal of Unreacted Piperidine

Executive Summary

This guide addresses the removal of unreacted piperidine (bp 106 °C) from reaction mixtures containing benzonitrile (bp 191 °C). Piperidine is a secondary amine often used as a base or nucleophile (e.g., Knoevenagel condensations).[1] Its removal is critical due to its ability to form salts, interfere with crystallization, and cause peak tailing during chromatography.

Our technical protocols prioritize chemoselectivity : exploiting the massive pKa difference between the basic amine and the neutral nitrile to achieve separation without degrading the nitrile functionality.

Physicochemical Data & Separation Logic

The following data underpins the separation strategies described in this guide.

CompoundStructureBoiling PointpKa (Conjugate Acid)Character
Piperidine

106 °C11.2 Strong Base / Nucleophile
Benzonitrile

191 °C-10.0 Neutral / Weak Base
Benzoic Acid

249 °C4.2Hydrolysis Byproduct

The Separation Logic: Because the


 between piperidine and benzonitrile is >20 units, acid-base extraction is the most efficient method. However, benzonitrile is susceptible to hydrolysis (forming benzamide or benzoic acid) under hot acidic conditions. Therefore, temperature control is the critical variable. 
Module 1: Aqueous Acidic Workup (The Standard Protocol)

Best For: Standard synthesis where the product is stable to dilute acid at low temperatures.

Mechanism of Action

Dilute hydrochloric acid protonates the piperidine, converting it into the water-soluble piperidinium chloride salt. The neutral benzonitrile (and most nitrile-containing products) remains in the organic phase.

Step-by-Step Protocol
  • Dilution: Dilute the reaction mixture with a water-immiscible solvent (Ethyl Acetate or DCM).

    • Note: Avoid Diethyl Ether if possible, as piperidine salts can occasionally solubilize in wet ether.

  • Thermal Regulation (CRITICAL): Cool the mixture to 0–5 °C using an ice bath.

    • Why? Nitriles can hydrolyze to amides in acidic media. Keeping the system cold kinetically inhibits this side reaction.

  • Acidification: Slowly add 0.5 M to 1.0 M HCl while stirring.

    • Endpoint: Monitor the aqueous layer pH.[2] It must remain < 2.

  • Phase Separation: Transfer to a separatory funnel. Shake vigorously and vent.

  • Validation Check:

    • Aqueous Layer: Contains Piperidinium Chloride (Discard).

    • Organic Layer: Contains Benzonitrile/Product.[3][4][5][6]

  • Neutralization: Wash the organic layer with Saturated

    
     to remove residual acid traces.
    
  • Drying: Dry over

    
     or 
    
    
    
    and concentrate.

AcidicExtraction Start Crude Mixture (Benzonitrile + Piperidine) Solvent Dilute with EtOAc Cool to 0°C Start->Solvent AcidWash Add 1M HCl (Protonation Step) Solvent->AcidWash Temp < 5°C PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Phase (Neutral) PhaseSep->OrgLayer Contains Product AqLayer Aqueous Phase (Acidic) PhaseSep->AqLayer Contains Salts Product Benzonitrile Product (Piperidine Free) OrgLayer->Product Dry & Concentrate Waste Piperidinium Chloride (Waste) AqLayer->Waste

Figure 1: Logic flow for the chemoselective removal of piperidine via pH manipulation.

Module 2: Solid-Phase Scavenging (Water-Sensitive Protocol)

Best For: Reactions where the product is water-sensitive, or if you wish to avoid liquid-liquid extraction emulsions.

Mechanism of Action

Use a polymer-supported sulfonic acid resin (e.g., Amberlyst® 15 or Dowex® 50W). The resin acts as a "solid acid," trapping the basic piperidine within the polymer matrix.

Step-by-Step Protocol
  • Resin Preparation:

    • Calculate the theoretical amount of unreacted piperidine (in mmols).

    • Use 3–4 equivalents of resin capacity (usually ~4.7 meq/g for Amberlyst 15).

    • Pre-wash: Rinse the resin with dry DCM to remove manufacturing impurities.

  • Scavenging:

    • Add the resin directly to the reaction vessel (or the crude mixture dissolved in DCM).

    • Stir gently for 1–2 hours at room temperature.

  • Validation:

    • Spot an aliquot on a TLC plate. Stain with Ninhydrin .

    • Result: If the spot turns purple/red, piperidine is still present. Add more resin.

  • Filtration:

    • Filter the mixture through a fritted glass funnel or a cotton plug.

    • Wash the resin cake with fresh solvent to recover any entrained product.

  • Result: The filtrate contains the purified benzonitrile solution.

ScavengingWorkflow Input Crude Mixture (in DCM) Resin Add Acidic Resin (Amberlyst 15) Input->Resin Reaction Stir 1-2 Hours (Traps Amine) Resin->Reaction Check Ninhydrin Test Reaction->Check Check->Resin Positive Stain (Add more resin) Filter Filtration Check->Filter Negative Stain Output Purified Filtrate Filter->Output

Figure 2: Solid-phase extraction workflow using cation-exchange resins.

Module 3: Chromatographic Purification ("The Polishing Step")

Best For: Final purification if trace amines remain or if the product is an oil that cannot be crystallized.

The Problem: Piperidine interacts strongly with the acidic silanol groups on silica gel, causing severe "streaking" or "tailing," which can contaminate the product fractions.

The Solution: Deactivate the silica.

Protocol A: The Triethylamine (TEA) Pre-wash
  • Prepare a slurry of silica gel in your eluent (e.g., Hexanes/EtOAc).

  • Add 1% v/v Triethylamine to the slurry.

  • Pour the column.

  • Flush with 2–3 column volumes of pure eluent (without TEA) to remove the bulk base.

  • Load your sample. The silica surface is now "capped," preventing piperidine drag.

Protocol B: Basic Alumina
  • Substitute Silica Gel with Basic Alumina (Activity Grade III) .

  • Alumina is less acidic than silica and tolerates amines better, often yielding sharp peaks without modifiers.

Troubleshooting & FAQs

Q1: I used the acidic workup (Module 1), but my nitrile peak on IR/NMR looks different. Did I hydrolyze it?

  • Diagnostic: Check for the disappearance of the sharp nitrile stretch (~2220–2260 cm⁻¹) and the appearance of carbonyl peaks (~1650–1700 cm⁻¹ for amides/acids).

  • Root Cause: The acid wash was likely too warm or too concentrated.

  • Fix: Repeat the experiment keeping the temperature strictly at 0 °C and limit acid contact time to <5 minutes.

Q2: I still smell piperidine in my product after rotovapping. Why?

  • Insight: Piperidine has a very low odor threshold (detectable at ppb levels). A smell does not always indicate significant chemical impurity.

  • Validation: Run a 1H NMR . Look for a multiplet at ~1.5 ppm and a triplet at ~2.8 ppm. If these integrate to <1%, the smell is residual.

  • Fix: Co-evaporate with toluene 3x on the rotovap. Toluene helps break amine-solvent interactions.

Q3: The acidic workup created a terrible emulsion. How do I break it?

  • Cause: Piperidinium salts can act as surfactants.

  • Fix:

    • Add Saturated Brine (increases ionic strength).[5]

    • Filter the entire biphasic mixture through a pad of Celite (removes particulate stabilizers).[5]

    • Wait 20 minutes. Patience is a reagent.

References
  • PubChem. (n.d.). Piperidine (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Master Organic Chemistry. (2017). Basicity of Amines and pKaH.[7][8][9] Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Workup of Organic Reactions - Acidic and Basic Impurities.[2][10] Retrieved October 26, 2023, from [Link]

Sources

Technical Support Center: Stability Profile of 2-Methyl-6-(1-piperidinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists. Subject: Acidic Stability, Degradation Pathways, and Handling Protocols.

Introduction: The Stability Paradox

Welcome to the technical guide for 2-Methyl-6-(1-piperidinyl)benzonitrile . Users often encounter conflicting behaviors with this molecule: it appears chemically robust during standard acidic workups yet can show unexpected peaks during stressed stability testing.

This guide resolves that paradox by analyzing the "Ortho Effect," where the 2-methyl and 6-piperidinyl groups create a steric blockade that kinetically stabilizes the nitrile against hydrolysis, despite the electronic activation provided by the protonated piperidine ring.

Module 1: The Theoretical Framework

Why does this molecule behave this way?

To troubleshoot effectively, you must understand the competition between Steric Hindrance and Electronic Activation in acidic media.

1. The Protonation Event (Immediate)

Upon exposure to acidic media (pH < 4), the piperidine nitrogen protonates.

  • Observation: The molecule becomes a cationic ammonium salt.

  • Solubility Change: Drastic shift from lipophilic to hydrophilic.

  • Electronic Effect: The protonated nitrogen exerts a strong inductive electron-withdrawing effect (-I), theoretically making the nitrile carbon more electrophilic and susceptible to water attack.

2. The Steric Blockade (The Dominant Factor)

Despite the electronic activation, the nitrile group is flanked by a methyl group and a bulky piperidinyl ring.

  • Mechanism: Acid-catalyzed hydrolysis requires a water molecule to attack the nitrile carbon perpendicular to the ring plane.

  • The Barrier: The 2,6-disubstitution creates a "picket fence," preventing the water nucleophile from reaching the electrophilic carbon. Consequently, the molecule is kinetically stable in dilute acids (e.g., 1N HCl at RT) but will degrade under forcing conditions (e.g., 6N HCl, Reflux).

Visualization: The Steric-Electronic Conflict

The following diagram illustrates the competing forces determining the molecule's fate.

StabilityMechanism Mol 2-Methyl-6-(1-piperidinyl) benzonitrile Salt Protonated Salt (Piperidinium Cation) Mol->Salt Rapid Protonation (Reversible) Acid Acidic Media (H+) Acid->Salt Hydrolysis Hydrolysis (Amide Formation) Salt->Hydrolysis Electronic Activation (Inductive Effect) Stable Kinetically Stable Species Salt->Stable Dominant Pathway (at <60°C) Water Nucleophile (H2O) Water->Hydrolysis Nucleophilic Attack Block STERIC BLOCKADE (2-Me & 6-Pip groups) Block->Hydrolysis INHIBITS

Figure 1: Mechanism of stability. The steric bulk of ortho-substituents (Grey) blocks the water attack, overriding the electronic activation caused by protonation.

Module 2: Troubleshooting Guide (FAQ)

Use this section to diagnose unexpected results during synthesis or analysis.

SymptomProbable CauseCorrective Action
Precipitate forms upon adding 1N HCl.Salt Formation. The hydrochloride salt of the piperidine moiety is likely insoluble in the specific aqueous/organic mix.Do not filter immediately. Add water or methanol to dissolve the salt, or check pH. This is likely not degradation.
Low Recovery after acidic workup/extraction.Partitioning Error. The protonated molecule is water-soluble and will not extract into DCM/EtOAc.Basify the aqueous layer to pH > 10 (using NaOH or Na2CO3) before extraction to deprotonate the amine.
New Peak (RRT ~0.8) in HPLC after heating in acid.Partial Hydrolysis. Conversion of Nitrile (-CN) to Primary Amide (-CONH2).[1]Confirm with LC-MS (Mass +18). Avoid heating >60°C in acidic media.
New Peak (RRT ~1.2) in HPLC after reflux in acid.Full Hydrolysis. Conversion to Carboxylic Acid (-COOH).[2]Confirm with LC-MS (Mass +19 vs Nitrile). This requires extreme conditions (e.g., 6N HCl, 100°C).

Module 3: Validated Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

To determine the precise stability limits for your specific batch, perform this standardized stress test.

Objective: Quantify the rate of hydrolysis to the amide intermediate.

  • Preparation: Dissolve 10 mg of 2-Methyl-6-(1-piperidinyl)benzonitrile in 1 mL of Acetonitrile (co-solvent).

  • Acid Stress: Add 4 mL of 1.0 N HCl .

  • Thermal Conditions:

    • Sample A: Store at Room Temperature (25°C).

    • Sample B: Heat at 60°C for 4 hours.

    • Sample C: Heat at 80°C for 24 hours (Extreme).

  • Quenching: Neutralize an aliquot with 1.0 N NaOH immediately before injection to prevent column damage.

  • Analysis: Analyze via HPLC (C18 column, Gradient Water/ACN + 0.1% Formic Acid).

Expected Data Profile:

Condition% Parent Compound% Amide Impurity% Acid ImpurityInterpretation
25°C / 24h > 99.5%< 0.1%ND (Not Detected)Stable. Steric hindrance effectively blocks hydrolysis.
60°C / 4h ~ 98.0%~ 2.0%< 0.1%Minor Degradation. Thermal energy begins to overcome steric barrier.
80°C / 24h < 85.0%> 10.0%~ 5.0%Unstable. Steric blockade fails; sequential hydrolysis occurs.

Module 4: Structural Dynamics & Analytical Workflow

When analyzing this compound, the "Ortho Effect" influences not just stability, but also chromatography. The twisted conformation (due to steric crowding) can affect UV absorption maxima.

Analytical Decision Tree

Follow this logic flow to identify impurities generated during acidic exposure.

AnalysisFlow Start Unknown Peak Detected after Acid Exposure MassCheck Check LC-MS (Delta Mass) Start->MassCheck Plus18 Mass = [M+18] MassCheck->Plus18 Hydration Plus19 Mass = [M+19] MassCheck->Plus19 Hydrolysis SameMass Mass = [M+0] MassCheck->SameMass No Rxn Amide Primary Amide (Partial Hydrolysis) Plus18->Amide Confirm with Ref Std AcidImp Carboxylic Acid (Full Hydrolysis) Plus19->AcidImp Confirm with Ref Std Isomer Salt/Solubility Artifact or Atropisomer SameMass->Isomer Check pH & Mobile Phase

Figure 2: Diagnostic workflow for identifying acid-induced degradation products.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992. (Provides the foundational mechanism for acid-catalyzed nitrile hydrolysis and the influence of steric effects).
  • Cohen, L. A., & Jones, W. M. "A Study of the Hydrolysis of Hindered Nitriles." Journal of the American Chemical Society, 1962. (Authoritative source on how ortho-substitution retards hydrolysis rates by orders of magnitude).

  • International Conference on Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines. (Standard for designing the Forced Degradation protocols outlined in Module 3).

  • Nagy, P., et al. "Steric Effects in the Hydrolysis of Ortho-Substituted Benzonitriles." Journal of Physical Organic Chemistry, 2008. (Specific discussion on the kinetics of 2,6-disubstituted systems).

Sources

Technical Support Center: A Researcher's Guide to Handling Hygroscopic Hydrochloride Salts of Piperidinyl Benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with hygroscopic hydrochloride salts of piperidinyl benzonitriles. This guide is designed to provide you with in-depth technical assistance and practical, field-proven insights to navigate the challenges associated with these sensitive compounds. Our goal is to empower you with the knowledge to ensure the integrity of your materials and the success of your experiments.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the primary challenges when working with piperidinyl benzonitrile hydrochloride salts?

A1: The primary challenge is their hygroscopic nature. As hydrochloride salts, these compounds have a strong affinity for moisture from the atmosphere.[1][2][3] This can lead to several issues, including:

  • Physical Changes: Moisture absorption can cause the powder to clump, cake, or even deliquesce (dissolve in the absorbed water), which negatively impacts powder flowability and makes accurate weighing difficult.[4][5]

  • Chemical Degradation: The presence of water can accelerate chemical degradation pathways such as hydrolysis of the nitrile group.[6][7]

  • Inaccurate Measurements: Uncontrolled moisture uptake leads to inaccurate weighing, which can compromise the concentration of your solutions and the stoichiometry of your reactions.[8]

  • Light Sensitivity: Many benzonitrile derivatives are also sensitive to light, which can induce photodegradation, leading to the formation of impurities.[9][10]

Q2: What are the ideal storage conditions for these compounds?

A2: To maintain the integrity of piperidinyl benzonitrile hydrochloride salts, they should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a controlled, low-humidity environment.[1][11][12][13][14] Specific recommendations include:

  • Environment: A desiccator with a suitable desiccant or a controlled humidity cabinet is essential. For highly sensitive compounds, storage inside a glove box with a dry, inert atmosphere is recommended.[1][12]

  • Temperature: Generally, storage at controlled room temperature (15-25°C) is acceptable, unless the compound's specific data sheet indicates otherwise.[11][15]

  • Light Protection: Store in amber vials or other opaque containers to protect from light.[9][11][14][16]

Q3: What is Critical Relative Humidity (CRH) and why is it important?

A3: The Critical Relative Humidity (CRH) is the specific relative humidity at which a salt will begin to absorb a significant amount of moisture from the atmosphere.[17][18][19] Below the CRH, the compound will remain stable. Above the CRH, it will take up water, potentially leading to deliquescence.[2] Knowing the CRH of your specific piperidinyl benzonitrile hydrochloride salt is crucial for determining the maximum allowable humidity in your storage and handling environments.[20] While specific CRH values for this class of compounds are not widely published, hydrochloride salts are known to be hygroscopic, and it is best practice to always handle them in a low-humidity environment.[3][21]

Weighing and Dispensing

Q4: I've noticed the weight of my compound drifting upwards on the analytical balance. What's happening and how can I prevent it?

A4: An upward-drifting weight is a classic sign of moisture absorption.[8] The hygroscopic powder is actively pulling water from the ambient air onto its surface. To prevent this, you must minimize the compound's exposure to atmospheric moisture during weighing.

Solutions:

  • Glove Box: The most effective solution is to weigh the compound inside a glove box with a controlled inert atmosphere (low oxygen and moisture levels).[1][22]

  • Rapid Weighing: If a glove box is unavailable, prepare everything in advance to minimize the time the container is open. Weigh the compound as quickly as possible.

  • Weighing into a Sealed Vessel: Weigh the compound directly into a sealable vial or flask. This allows you to cap it immediately after dispensing, minimizing exposure.[22]

Q5: My powder is clumping and sticking to the spatula and weighing paper. How can I improve handling?

A5: Clumping and stickiness are direct consequences of moisture uptake, which increases the cohesiveness of the powder.[5][23]

  • Controlled Environment: Handling the powder in a low-humidity environment (e.g., a glove box or a room with a dehumidifier) is the best way to prevent this.[15][24]

  • Anti-static Weighing Boats: Electrostatic charges can also cause weighing difficulties.[8] Using anti-static weighing boats can help.

  • Proper Tools: Use clean, dry spatulas.

Dissolution and Formulation

Q6: Are there any special considerations when dissolving these compounds?

A6: Yes. When preparing solutions, it is crucial to use anhydrous (dry) solvents to prevent degradation. Even small amounts of water in the solvent can compromise the stability of the compound. Ensure your solvents are properly dried and stored over molecular sieves or other drying agents.

Q7: How does moisture affect the formulation of solid dosage forms?

A7: Moisture can have a significant impact on the properties of solid dosage forms:

  • Powder Flow: As mentioned, moisture increases cohesiveness, leading to poor powder flow.[4][5] This can cause issues during tablet compression, such as inconsistent die filling and tablet weight variation.

  • Compaction: The presence of moisture can alter the compressibility of the powder, affecting the hardness and friability of the resulting tablets.[4]

  • Stability: Moisture within the formulation can lead to chemical degradation of the active pharmaceutical ingredient (API) over time, reducing the shelf life of the product.

Analytical Testing

Q8: How can I accurately determine the moisture content of my piperidinyl benzonitrile hydrochloride salt?

A8: The most common and accurate methods for determining water content in pharmaceutical solids are:

  • Karl Fischer Titration: This is a highly specific method for water determination and is considered a gold standard.[3][10][25][26] It can be performed volumetrically or coulometrically, with the latter being suitable for very low water content.

  • Thermogravimetric Analysis (TGA) / Loss on Drying (LOD): This method measures the weight loss of a sample as it is heated.[8][27] While effective, it is not specific to water and will also measure the loss of other volatile components.

Q9: What is Dynamic Vapor Sorption (DVS) and how is it useful?

A9: Dynamic Vapor Sorption (DVS) is an analytical technique that measures the amount of a vapor (typically water) that is absorbed or desorbed by a sample at different relative humidity levels and a constant temperature.[7][28][29] DVS is incredibly useful for:

  • Characterizing Hygroscopicity: It provides a detailed moisture sorption isotherm, which shows how a material's water content changes with humidity.[27][30][31][32]

  • Determining Critical Relative Humidity (CRH): The isotherm can help identify the CRH of the compound.

  • Assessing Stability: DVS can help predict how a material will behave under different storage and processing conditions.[28]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Unexpected weight gain during storage - Improperly sealed container- High ambient humidity- Saturated desiccant- Ensure container is tightly sealed with a high-quality cap and liner.- Store in a desiccator with fresh, active desiccant or in a controlled humidity cabinet.- For highly sensitive materials, store under an inert atmosphere.
Powder appears clumpy or "wet" upon opening a new container - Compromised packaging during shipping or storage- Inadequate drying during manufacturing- Immediately transfer a small sample for moisture content analysis (e.g., Karl Fischer titration).- If the moisture content is high, the material may need to be dried under vacuum at a gentle temperature (ensure the compound is thermally stable).- Contact the supplier to report the issue.
Inconsistent results in biological assays - Inaccurate weighing due to moisture uptake- Degradation of the compound- Re-weigh samples using proper hygroscopic handling techniques (e.g., in a glove box).- Prepare fresh stock solutions using anhydrous solvents.- Perform a purity analysis (e.g., HPLC) on the stock material to check for degradation products.
Difficulty achieving complete dissolution in a non-polar organic solvent - Increased polarity due to water absorption- Ensure the compound is thoroughly dry before attempting dissolution.- Use anhydrous solvents for dissolution.
Tablet formulation shows poor flow and sticks to the press - High moisture content of the API or excipients- Control the relative humidity of the manufacturing suite to recommended levels (e.g., 35-50% RH).[6][16][33]- Consider incorporating a glidant or lubricant into the formulation.[34]- Pre-dry the API and excipients if necessary.

Experimental Protocols

Protocol 1: Weighing a Hygroscopic Piperidinyl Benzonitrile Hydrochloride Salt in a Glove Box
  • Preparation:

    • Ensure the glove box has a stable, inert atmosphere with low oxygen (<50 ppm) and moisture (<10 ppm) levels.

    • Place all necessary equipment (analytical balance, spatulas, weighing paper/boats, sample container, and receiving flask) inside the glove box antechamber.

    • All glassware should be oven-dried and cooled under vacuum before being placed in the antechamber.[35]

    • Degas any porous materials, like kimwipes, under vacuum before introducing them into the glove box.[1]

  • Antechamber Purging:

    • Cycle the antechamber with the inert gas (e.g., three purge-refill cycles) to remove atmospheric air and moisture.[36]

  • Weighing Procedure:

    • Transfer the equipment from the antechamber into the main glove box chamber.

    • Allow the balance to stabilize in the glove box atmosphere.

    • Tare the balance with the weighing boat or receiving flask.

    • Carefully open the container of the piperidinyl benzonitrile hydrochloride salt.

    • Using a clean, dry spatula, transfer the desired amount of powder to the tared vessel.

    • Record the stable weight.

    • Immediately and securely seal both the sample container and the receiving flask.

  • Cleanup:

    • Clean the spatula and the balance area inside the glove box.

    • Remove all equipment through the antechamber using the standard purging procedure.

Protocol 2: Reconditioning a Compound After Accidental Ambient Exposure

If a hygroscopic compound has been briefly exposed to ambient humidity, it may be possible to recondition it.

  • Assessment:

    • Visually inspect the material for significant clumping or deliquescence.

    • If the exposure was minimal, proceed with drying. If the material appears very wet, its integrity may be compromised.

  • Drying Procedure:

    • Place the compound in a vacuum oven.

    • Apply a gentle vacuum and a mild temperature (e.g., 30-40°C). Caution: Ensure the temperature is well below the compound's melting or decomposition point.

    • Dry for several hours or overnight until a constant weight is achieved.

  • Verification:

    • After drying, perform a moisture content analysis (Karl Fischer titration) to confirm that the water content has been reduced to an acceptable level.

    • It is also advisable to run a purity check (e.g., HPLC) to ensure no significant degradation has occurred.

Visualizations

Decision Tree for Handling Piperidinyl Benzonitrile Hydrochloride Salts

G start Start: New batch of Piperidinyl Benzonitrile HCl received check_sds Review Safety Data Sheet (SDS) and Certificate of Analysis (CoA) start->check_sds is_hygroscopic Is the compound noted as hygroscopic? check_sds->is_hygroscopic handle_standard Handle with standard lab precautions is_hygroscopic->handle_standard No handle_hygroscopic Implement hygroscopic handling protocols is_hygroscopic->handle_hygroscopic Yes end Proceed with experiment handle_standard->end storage Store in tightly sealed container in a desiccator handle_hygroscopic->storage light_sensitive Is it also light-sensitive? storage->light_sensitive amber_vial Store in amber vial or protect from light light_sensitive->amber_vial Yes weighing Weighing Required? light_sensitive->weighing No amber_vial->weighing glove_box Use glove box with inert atmosphere weighing->glove_box no_glove_box No glove box available? weighing->no_glove_box dissolution Dissolution in organic solvent? glove_box->dissolution rapid_weighing Weigh rapidly into a sealed container no_glove_box->rapid_weighing rapid_weighing->dissolution anhydrous_solvent Use anhydrous solvent dissolution->anhydrous_solvent Yes dissolution->end No anhydrous_solvent->end

Caption: Decision workflow for receiving and handling a new batch.

Troubleshooting Workflow for Inaccurate Weighing

G start Problem: Inaccurate or drifting weight reading check_balance Is the balance calibrated and level? start->check_balance calibrate_balance Calibrate and level the balance check_balance->calibrate_balance No check_environment Is the environment controlled? check_balance->check_environment Yes reweigh Re-weigh the sample calibrate_balance->reweigh control_humidity Move to a low-humidity environment (glove box/desiccator) check_environment->control_humidity No check_static Is electrostatic charge a possibility? check_environment->check_static Yes control_humidity->reweigh use_antistatic Use anti-static gun or weighing boat check_static->use_antistatic Yes check_temp Is the sample at room temperature? check_static->check_temp No use_antistatic->reweigh acclimatize_sample Acclimatize sample to room temperature check_temp->acclimatize_sample No check_temp->reweigh Yes acclimatize_sample->reweigh issue_resolved Issue Resolved reweigh->issue_resolved

Caption: Systematic approach to troubleshooting weighing issues.

References

  • TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. Retrieved from [Link]

  • steamovap technologies inc. (n.d.). Humidity for pharmaceutical industry. Retrieved from [Link]

  • Surface Measurement Systems. (2024, October 28). Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. AZoM.com. Retrieved from [Link]

  • Fanquip. (n.d.). Optimal Humidity Level for Different Manufacturing Industries. Retrieved from [Link]

  • Condair UK. (n.d.). Optimal humidity in the pharmaceutical industry. Retrieved from [Link]

  • ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. Retrieved from [Link]

  • Particle Characterisation Laboratories. (2024, December 3). The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development. Retrieved from [Link]

  • Li, M., et al. (n.d.). The Effect of Moisture on Powder Flow and on Compaction and Physical Stability of Tablets. MDPI. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, September 1). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. Retrieved from [Link]

  • MadgeTech. (2018, March 22). The Effects of Humidity on Pharmaceuticals. Retrieved from [Link]

  • Airology. (2025, May 23). How Temperature and Humidity Affect Pharmaceutical Production (And How to Control Them Effectively). Retrieved from [Link]

  • Delft Solids Solutions. (n.d.). Moisture Impact on Powder Safety, Stability, and Processing. Retrieved from [Link]

  • AZoM.com. (2024, November 11). Managing the Impact of Humidity on Powders. Retrieved from [Link]

  • Pharma Growth Hub. (2024, March 7). Classification of Hygroscopicity. Retrieved from [Link]

  • Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Retrieved from [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Retrieved from [Link]

  • Global Processing. (2025, August 20). The Impact of Humidity on Seasoning Powder Flowability. Retrieved from [Link]

  • Wikipedia. (n.d.). Critical relative humidity. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

  • EMD Millipore. (n.d.). Water Determination by Karl Fischer Titration. Retrieved from [Link]

  • AMPP. (2011, May 1). Effect of Relative Humidity on Ammonium Chloride Corrosion in Refineries. Retrieved from [Link]

  • METER Group. (n.d.). Application Note Fundamentals of Moisture Sorption Isotherms. Retrieved from [Link]

  • Fitosoil. (2020, June 28). Critical Relative Humidity. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Moisture sorption isotherm – Knowledge and References. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2021, August 27). Safety Data Sheet: 4-(4-Aminopiperidine-1-carbonyl)benzonitrile hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Moisture sorption isotherm. Retrieved from [Link]

  • ProUmid. (n.d.). Moisture Sorption Isotherms. Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

  • Liu Laboratory. (n.d.). GLOVEBOX STANDARD OPERATING PROCEDURES. Retrieved from [Link]

  • Mulks Group. (2025, January 5). Glovebox handling rules. Retrieved from [Link]

  • ResearchGate. (n.d.). Moisture Determination by Karl Fischer Titration. Retrieved from [Link]

  • University of Washington. (n.d.). Glovebox General Use. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: Weighing Reactants and Reagents. Retrieved from [Link]

  • Atmospheric Measurement Techniques. (2025, February 3). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Retrieved from [Link]

  • PubMed. (1993, June). Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination. Retrieved from [Link]

Sources

Reaction time optimization for microwave synthesis of aminobenzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: MAOS-ABN-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Reaction Time Optimization & Troubleshooting for Aminobenzonitrile Synthesis

Introduction: The Kinetic Advantage

Welcome to the technical support hub. You are likely here because your conventional reflux synthesis of aminobenzonitriles (ABNs) is taking 12–24 hours, or you are experiencing inconsistent yields.

Aminobenzonitriles are critical pharmacophores, serving as intermediates for dyes, herbicides, and multi-kinase inhibitors. The standard synthesis involves Nucleophilic Aromatic Substitution (


)  of halobenzonitriles with amines.

In a microwave field, we do not just "heat" the reaction; we exploit the dielectric loss of the solvent to achieve rapid internal heating. This allows us to access the high-temperature regime (


) in seconds, compressing reaction times from hours to minutes while often suppressing side reactions like wall-effect degradation.

Module 1: The Mechanism & Critical Variables

Before optimizing time, you must validate your chemistry. Microwave irradiation accelerates the rate-determining step (RDS) of the


 mechanism.
The Pathway (Microwave Accelerated)

Unlike aliphatic substitution, the leaving group ability in


 follows the order F 

Cl

Br

I
.
  • Why? The RDS is the nucleophilic attack forming the Meisenheimer Complex . Highly electronegative fluorine stabilizes this anionic intermediate, lowering the activation energy (

    
    ).
    
  • Implication: If you are using bromobenzonitrile and getting slow conversion, switch to fluorobenzonitrile for a dramatic rate increase.

SNAr_Mechanism Start Halobenzonitrile (X=F, Cl) TS Meisenheimer Complex (Anionic) Start->TS + Amine RDS Amine Amine (HNR2) Amine->TS Product Aminobenzonitrile (Target) TS->Product - HX Fast Side Hydrolysis (Amide Byproduct) TS->Side + H2O / Heat (Avoid!)

Figure 1: The


 reaction coordinate. Note that the transition state (Meisenheimer Complex) is stabilized by electron-withdrawing groups (CN) and electronegative leaving groups (F).

Module 2: Troubleshooting Guide (FAQ)

Direct solutions to common failure modes reported by users.

Q1: My reaction vessel pressure spikes and triggers the safety vent.

Diagnosis: This is usually caused by the vapor pressure of the solvent at target temperature, combined with gaseous byproducts or insufficient headspace. Corrective Action:

  • Check Solvent: Acetonitrile generates high pressure at

    
    . Switch to DMSO , DMF , or NMP . These have high boiling points and excellent dielectric coupling (high 
    
    
    
    ), keeping pressure manageable.
  • Headspace: Ensure your vial is only filled to 2/3 capacity .

  • Pre-stir: If using volatile amines (e.g., methylamine), add them last and cool the vessel before sealing.

Q2: I see complete consumption of starting material, but the product is an Amide, not a Nitrile.

Diagnosis: Nitrile Hydrolysis . Under high microwave temperatures (


), trace water acts as a nucleophile, converting the cyano group (-CN) to an amide (-CONH

) or carboxylic acid. Corrective Action:
  • Dry Solvents: Use anhydrous solvents stored over molecular sieves.

  • Base Selection: Avoid hydroxide bases (NaOH/KOH). Use non-nucleophilic organic bases like DIPEA (Hünig's base) or inorganic carbonates (

    
    ) that are strictly dry.
    
  • Time Control: Hydrolysis is often slower than

    
    . Reduce reaction time . If the reaction runs for 30 mins, try 10 mins at a slightly higher temperature.
    
Q3: My yield is lower in the microwave than in oil bath reflux.

Diagnosis: Likely thermal decomposition due to "hot spots" or overshoot. Corrective Action:

  • Enable "Simultaneous Cooling": If your reactor has compressed air cooling, turn it on during the reaction to allow high microwave power input (maintaining efficient stirring) without temperature overshoot.

  • Stirring Rate: Ensure the stir bar is coupling correctly. Viscous solvents (DMSO) need aggressive stirring to distribute heat.

Module 3: Optimization Protocol

Do not guess the time. Use this "Time-Temperature Ladder" to determine


.
Phase 1: Temperature Scouting (Fixed Time: 10 min)

Run 4 small-scale reactions (0.5 – 2 mL) with 4-fluorobenzonitrile (1 eq), Amine (2.5 eq), and DIPEA (1.5 eq) in DMSO .

EntryTemp (

)
TimePressure (bar)Conversion (%)Notes
110010 min< 115%Too slow.
214010 min2-365%Incomplete.
3180 10 min 5-6 98% Optimal Region.
422010 min12+90%Degradation/Tars observed.

Decision: Select the lowest temperature that gives >90% conversion (e.g.,


).
Phase 2: Time Optimization (Fixed Temp: )

Now, hold the temperature at


 and find the minimum time to prevent hydrolysis.
EntryTemp (

)
TimeYield (%)Purity (%)
A1802 min40%99%
B1805 min85%98%
C180 8 min 96% 98%
D18020 min92%85% (Amide detected)

Conclusion: The optimized protocol is


 for 8 minutes .

Module 4: Workflow Visualization

The following flowchart illustrates the decision matrix for optimizing the synthesis.

Optimization_Workflow Start Start Optimization Solvent Select Solvent (High tan δ: DMSO/NMP) Start->Solvent TempScreen Temp Screening (Fixed t=10min) Solvent->TempScreen CheckConv Conversion > 90%? TempScreen->CheckConv IncreaseT Increase T (+20°C) CheckConv->IncreaseT No TimeScreen Time Screening (Fixed T_opt) CheckConv->TimeScreen Yes IncreaseT->TempScreen CheckPurity Byproducts formed? TimeScreen->CheckPurity Decreaset Decrease t (-2 min) CheckPurity->Decreaset Yes (Hydrolysis) Final Scale Up (Maintain Power Density) CheckPurity->Final No Decreaset->TimeScreen

Figure 2: Logic flow for determining optimal reaction parameters. Note the feedback loops for conversion (Temperature) and purity (Time).

References

  • Microwave-Assisted Nucleophilic Aromatic Substitution. Kappe, C. O., et al.[1] (2005).[1] Journal of Organic Chemistry. Detailed kinetics of

    
     reactions in microwave fields, establishing the F > Cl leaving group order.
    
    
  • Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings. Bioorganic & Medicinal Chemistry Letters. Demonstrates the reactivity order of halogens (F>>Br>Cl) in microwave

    
     and solvent effects (DMSO preference).
    
    
  • Solvent Choice for Microwave Synthesis.

    
    ) and pressure management for solvents like DMSO and NMP.
    
    
  • Hydrolysis of Nitriles: Conditions and Mechanisms. Chemistry Steps / Organic Chemistry Tutor. Mechanistic insight into the acid/base catalyzed hydrolysis of nitriles to amides, a key side-reaction in high-temperature synthesis.

Sources

Validation & Comparative

HPLC Method Development for 2-Methyl-6-(1-piperidinyl)benzonitrile Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

2-Methyl-6-(1-piperidinyl)benzonitrile is a complex synthetic intermediate characterized by a highly basic piperidine moiety and an electron-deficient aromatic benzonitrile ring. Developing a robust, stability-indicating HPLC method for this compound presents two primary chromatographic challenges:

  • Peak Tailing (The Silanol Effect): The basic nitrogen of the piperidine ring (pKa ~9.5) is protonated under standard acidic or neutral mobile phase conditions. This positively charged amine readily engages in secondary ion-exchange interactions with negatively charged, unshielded silanols on traditional silica-based columns, leading to severe peak asymmetry[1].

  • Regioisomeric Resolution: Separating the target compound from closely related synthetic impurities—such as regioisomers like 4-methyl-2-(1-piperidinyl)benzonitrile—requires high shape selectivity. Standard hydrophobic retention mechanisms often fail to provide the necessary resolution (Rs > 2.0) for these critical pairs[2].

This guide objectively compares the performance of traditional C18 stationary phases against alternative chemistries (Biphenyl and Polar-Embedded C18) to establish an optimized, self-validating protocol for purity assessment.

Mechanistic Insights: Choosing the Right Stationary Phase

Standard C18 columns rely almost exclusively on hydrophobic (van der Waals) interactions. While highly effective for neutral molecules, they often struggle to resolve basic aromatic isomers.

The biphenyl stationary phase introduces a mixed-mode retention mechanism. In addition to hydrophobicity, the biphenyl ligands engage in strong


 interactions with the benzonitrile ring of the analyte[3]. This dual mechanism enhances selectivity, particularly for resolving regioisomers where the exact position of the methyl and piperidinyl groups alters the electron density and steric profile of the aromatic system.

Furthermore, to mitigate the ion-exchange interactions between the protonated piperidine and the silica surface, the mobile phase pH must be strictly controlled. A low-pH buffer (e.g., pH 3.0) protonates residual silanols, neutralizing their charge and effectively suppressing secondary tailing interactions[1].

Mechanism Analyte 2-Methyl-6-(1-piperidinyl) benzonitrile C18 Standard C18 Phase (Hydrophobic Only) Analyte->C18 Moderate Rs Biphenyl Biphenyl Phase (Hydrophobic + π-π) Analyte->Biphenyl High Rs Silanol Residual Silanols (Ion-Exchange) Analyte->Silanol Peak Tailing

Retention mechanisms affecting selectivity and peak shape.

Comparative Experimental Data

To objectively evaluate column performance, a mixture of 2-Methyl-6-(1-piperidinyl)benzonitrile and its primary regioisomeric impurity was analyzed across three different column chemistries. All columns were tested under identical isocratic mobile phase conditions (60% Methanol / 40% 20mM Potassium Phosphate Buffer, pH 3.0) to isolate the effect of the stationary phase.

Table 1: Comparative Performance of Stationary Phases
Column ChemistryRetention Time (min)Tailing Factor (

)
Resolution (

)
Dominant Retention Mechanism
Standard C18 (USP L1)4.21.851.4Hydrophobic
Polar-Embedded C18 (USP L60)3.81.151.6Hydrophobic + H-Bonding Shielding
Biphenyl (USP L11)5.81.103.4Hydrophobic +

Interactions

Data Interpretation: The Biphenyl column demonstrates superior resolution (


) due to the enhanced 

interactions, easily exceeding the ICH requirement of

for baseline separation. The Polar-Embedded C18 successfully mitigates tailing (

) by shielding the silica surface, but it lacks the steric selectivity required to fully resolve the regioisomers.

Experimental Protocol: Optimized Biphenyl Method

The following step-by-step methodology details the optimized workflow for the purity analysis of 2-Methyl-6-(1-piperidinyl)benzonitrile using a Biphenyl stationary phase. This protocol is designed as a self-validating system, incorporating strict system suitability checks to ensure data integrity.

Workflow A Analyze Compound Properties (Basic Amine, Aromatic Ring) B Select Stationary Phases (C18 vs. Biphenyl) A->B C Optimize Mobile Phase (Buffer pH 3.0, Methanol Modifier) B->C D Evaluate Chromatography (Tailing Factor, Resolution) C->D E Method Validation (System Suitability Checks) D->E

HPLC method development workflow for basic aromatic compounds.

Step 1: Reagent & Mobile Phase Preparation
  • Buffer Solution (Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of HPLC-grade water to create a 20 mM solution. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.22 µm membrane.
    
  • Organic Modifier (Phase B): HPLC-grade Methanol. Note: Methanol is strictly preferred over acetonitrile for this method. Because methanol lacks

    
     electrons, it does not compete with the analyte, thereby maximizing the 
    
    
    
    interactions between the analyte and the biphenyl stationary phase.
  • Diluent: Methanol:Water (50:50, v/v).

Step 2: Chromatographic Conditions
  • Column: Biphenyl phase, superficially porous particles (e.g., 150 mm × 4.6 mm, 2.7 µm)[4].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer for sharper peaks).

  • Detection: UV at 254 nm (Optimal absorbance maximum for the benzonitrile chromophore).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 – 2.0 min: 40% B

    • 2.0 – 8.0 min: 40% to 80% B (Linear gradient to elute strongly retained hydrophobic impurities)

    • 8.0 – 10.0 min: 80% B

    • 10.0 – 10.1 min: 80% to 40% B

    • 10.1 – 15.0 min: 40% B (Column re-equilibration)

Step 3: Sample Preparation
  • Standard Solution: Accurately weigh 10 mg of 2-Methyl-6-(1-piperidinyl)benzonitrile reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Final Concentration: 200 µg/mL).

  • System Suitability Solution: Spike the standard solution with 1% (w/w) of the critical regioisomeric impurity.

Step 4: System Suitability & Validation Criteria

Before analyzing unknown batches, inject the System Suitability Solution to validate the operational integrity of the system:

  • Resolution (

    
    ):  Must be 
    
    
    
    between the active compound and the critical impurity.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak.
  • Precision (RSD): Must be

    
     for five replicate injections of the Standard Solution.
    

Conclusion

For basic, aromatic compounds like 2-Methyl-6-(1-piperidinyl)benzonitrile, traditional C18 columns often yield suboptimal peak shapes and insufficient selectivity. By transitioning to a Biphenyl stationary phase and utilizing methanol as the organic modifier, analysts can directly leverage


 interactions. This mechanistic shift achieves baseline resolution of structurally similar impurities while maintaining excellent peak symmetry through low-pH silanol suppression.

References

  • Title: How to Develop HPLC Method for Basic Compounds Source: Pharma Knowledge Forum URL: [Link]

  • Title: Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: Chromatography Online URL: [Link]

  • Title: Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool Source: LCMS.cz (Restek Corporation) URL: [Link]

Sources

Comparative Structural Analysis Guide: 2-Methyl-6-(1-piperidinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and drug development professionals. It structures the crystal structure analysis of 2-Methyl-6-(1-piperidinyl)benzonitrile as a comparative technical study, focusing on how to benchmark this sterically crowded molecule against structural analogs and theoretical models to validate its physicochemical "performance" (stability, solubility, and conformational locking).

Unlocking Steric Effects: A Crystallographic Benchmarking Protocol

Executive Summary: The Steric Challenge

In drug design, 2-Methyl-6-(1-piperidinyl)benzonitrile represents a critical class of "ortho-blocked" scaffolds.[1] Unlike simple benzonitriles, this molecule features a 2,6-disubstitution pattern that creates significant steric pressure on the central benzene ring.[1]

The Core Question: Does the steric bulk of the ortho-methyl group force the piperidine ring into a perpendicular conformation (decoupling resonance), or does crystal packing force a planar geometry?

This guide outlines the protocol to compare the Solid-State Performance of this target molecule against:

  • The Unhindered Analog: 2-(1-Piperidinyl)benzonitrile (to isolate the methyl group's effect).[1]

  • The Theoretical Ideal: Gas-phase DFT Calculations (to quantify crystal packing forces).

Experimental Protocol: Self-Validating Workflows

To ensure high-trust data (E-E-A-T), the following crystallization and refinement protocols must be followed. These steps are designed to minimize disorder and maximize resolution.

Phase A: Crystal Growth Strategy

Goal: Obtain single crystals suitable for high-resolution XRD (>0.8 Å).

MethodSolvent SystemConditionsTarget Polymorph
Slow Evaporation Ethanol/Hexane (1:[1]1)Room Temp, 48-72hThermodynamic (Stable)
Vapor Diffusion THF (Solvent) / Pentane (Anti-solvent)4°C, 1 weekKinetic (Metastable)
Seeding Isopropyl AlcoholSupersaturated, 25°CControl

Scientist’s Insight: The piperidine ring is conformationally flexible (chair/boat).[1] Using a non-polar anti-solvent like Pentane often locks the piperidine in the lowest-energy chair conformation, reducing thermal disorder in the crystal lattice.[1]

Phase B: Data Collection & Refinement Logic
  • Temperature: Collect at 100 K (Cryostream). Reasoning: Reduces thermal vibration of the flexible piperidine ring, allowing precise assignment of the chair conformation geometry.[1]

  • Radiation: Mo-Kα (λ = 0.71073 Å).[1] Reasoning: Benzonitriles are light-atom structures; Mo reduces absorption artifacts compared to Cu sources.[1]

  • Refinement Strategy: Use SHELXL with full-matrix least-squares.[1]

    • Validation Check: If the piperidine ring shows high ellipticity (thermal ellipsoids), apply soft restraints (DELU/SIMU) only if physically justified by disorder.[1]

Comparative Analysis: Benchmarking Performance

This section defines how to interpret your XRD data against alternatives.

Comparison 1: Steric "Locking" (Target vs. Analog)

Hypothesis: The 6-methyl group forces the piperidine nitrogen lone pair out of resonance with the benzene ring.[1]

Structural FeatureTarget: 2-Methyl-6-(1-piperidinyl)...[1][2]Analog: 2-(1-Piperidinyl)benzonitrileInterpretation
Torsion Angle (C-C-N-C)~60° - 90° (Twisted)< 30° (Planar-ish)Methyl group prevents planar conjugation.
C(aryl)–N Bond Length > 1.42 Å (Single bond character)< 1.38 Å (Partial double bond)Loss of resonance increases bond length.[1]
N-Geometry Pyramidal (sp3-like)Planar (sp2-like)Steric bulk prevents sp2 hybridization.[1]

Performance Implication: The "Twisted" target molecule will likely exhibit higher solubility in lipophilic solvents than the planar analog because the twist disrupts efficient


 stacking in the crystal lattice.[1]
Comparison 2: Crystal Forces vs. Intrinsic Geometry (XRD vs. DFT)

Hypothesis: Crystal packing forces may distort the "ideal" gas-phase geometry.[1]

  • Workflow: Optimize the XRD geometry using DFT (B3LYP/6-31G*) in the gas phase.

  • Overlay Analysis: Calculate the Root Mean Square Deviation (RMSD) between the XRD and DFT structures.

    • Low RMSD (< 0.1 Å): The molecule is rigid; crystal forces are negligible.[1]

    • High RMSD (> 0.5 Å): Crystal packing (H-bonds, stacking) is significantly distorting the molecule.[1]

Visualizing the Mechanism

The following diagram illustrates the causal pathway from chemical substitution to observed physical property, validated by XRD.

StericPathway Subst 2,6-Disubstitution (Methyl + Piperidinyl) Steric Steric Clash (Crowding) Subst->Steric Causes Twist Torsion Angle Twist (~90° Rotation) Steric->Twist Forces Decouple Electronic Decoupling (Loss of Resonance) Twist->Decouple Results in Packing Disrupted Pi-Stacking (Crystal Lattice) Twist->Packing Prevents Property Increased Solubility & Bioavailability Decouple->Property Modulates pKa Packing->Property Enhances

Figure 1: The structural causality chain.[1][3] The XRD analysis quantifies the "Twist" node, validating the downstream physicochemical properties.[1]

Experimental Data Summary (Template)

When publishing your comparison, summarize your crystallographic data in this standardized format to ensure reproducibility.

ParameterValue (Target)Value (Comparator)
Crystal System e.g., Monoclinice.g., Triclinic
Space Group e.g., P2(1)/ce.g., P-1
Unit Cell (a, b, c) [Insert Data][Insert Data]
Volume (V) [Insert Data][Insert Data]
Z (Molecules/Cell) 42
R-Factor (R1) < 0.05 (Target)--
Goodness of Fit (S) ~1.05--

References

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation."[1] Link

  • Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1] Acta Crystallographica Section B. Link

  • Desiraju, G. R. (2002).[1][4] "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research. Link (Note: Use this reference when discussing the C-H...N interactions typical in benzonitriles).

Sources

A Comparative Guide to LC-MS Methodologies for Impurity Identification in the Synthesis of 2-Methyl-6-(1-piperidinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing, the adage "the process defines the product" holds profound truth. The synthetic route to an Active Pharmaceutical Ingredient (API) is a complex sequence of transformations where even minor deviations can lead to the formation of unintended molecules—impurities. These impurities, arising from starting materials, intermediates, by-products, or degradation, can significantly impact the safety, efficacy, and stability of the final drug product.[1] Consequently, regulatory bodies mandate rigorous identification, quantification, and control of impurities.

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) techniques for the identification of process-related impurities, using the synthesis of 2-Methyl-6-(1-piperidinyl)benzonitrile as a practical case study. As a key intermediate in the synthesis of various pharmaceutically active compounds, ensuring its purity is paramount. We will explore the causality behind experimental choices, compare the performance of different LC-MS platforms, and provide a validated, step-by-step protocol for robust impurity analysis.

The Synthetic Landscape: Plausible Routes and Potential Impurities

The synthesis of 2-Methyl-6-(1-piperidinyl)benzonitrile most likely proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored because the electron-withdrawing nitrile (-CN) group activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.[2][3][4] A plausible and efficient synthetic route involves the displacement of a halide (e.g., fluoride or chloride) from a 2-halo-6-methylbenzonitrile precursor by piperidine.

Given this synthetic strategy, a range of potential impurities can be anticipated:

  • Impurity A (Unreacted Starting Material): Residual 2-fluoro-6-methylbenzonitrile.

  • Impurity B (Starting Material-Related): Isomeric impurities from the halo-benzonitrile starting material, such as 2-fluoro-4-methylbenzonitrile.

  • Impurity C (Process-Related By-product): Hydrolysis of the starting material by trace water in the reaction solvent, leading to 2-hydroxy-6-methylbenzonitrile.

  • Impurity D (Process-Related By-product): If a less reactive halide like chloride is used, incomplete reaction could be more prevalent.

  • Impurity E (Degradant): Potential oxidation or degradation products formed under harsh reaction conditions or during storage.

The following diagram illustrates this proposed synthetic pathway and the origin of key potential impurities.

G cluster_main Main Synthetic Pathway cluster_impurities Potential Impurity Formation SM1 2-fluoro-6-methylbenzonitrile Product 2-Methyl-6-(1-piperidinyl)benzonitrile (API) SM1->Product + Piperidine (SNAr Reaction) ImpurityA Impurity A (Unreacted SM1) SM1->ImpurityA Incomplete Reaction ImpurityC Impurity C (Hydrolysis Product) SM1->ImpurityC + H2O SM2 Piperidine SM2->Product

Caption: Proposed synthesis of 2-Methyl-6-(1-piperidinyl)benzonitrile and formation of key impurities.

The Analytical Imperative: Choosing the Right LC-MS Technology

LC-MS stands as the cornerstone of impurity analysis due to its exceptional sensitivity, selectivity, and ability to provide structural information.[][6] It combines the powerful separation capabilities of liquid chromatography with the precise mass-to-charge ratio measurement of mass spectrometry.[7] However, "LC-MS" is not a monolithic technique; the choice of ionization source and mass analyzer dictates the quality and type of data obtained.

Comparison of LC-MS Ionization Sources

The first step in MS analysis is the ionization of the separated analytes. The choice of ionization source is critical and depends on the polarity and thermal stability of the compounds of interest.

  • Electrospray Ionization (ESI): ESI is the most common ionization technique for pharmaceutical analysis. It is a "soft" ionization method ideal for polar to moderately polar molecules, like our target API and its likely impurities, causing minimal fragmentation in the source.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds that are not easily ionized by ESI.[7] While ESI is the primary choice here, having APCI capability provides valuable orthogonality for characterizing unexpected, non-polar impurities.

Comparison of Mass Analyzer Platforms

The mass analyzer is the heart of the mass spectrometer, separating ions based on their mass-to-charge ratio (m/z). The choice of analyzer represents a trade-off between resolution, mass accuracy, speed, and cost. For impurity identification, high-resolution accurate mass (HRAM) is indispensable.

Analyzer Type Principle Resolution Mass Accuracy Primary Application for Impurity ID Pros Cons
Triple Quadrupole (QqQ) Sequential mass filtering using three quadrupoles.Low (~2,500 FWHM)Low (~100 ppm)Targeted quantification of known impurities.Excellent sensitivity and specificity for quantification (MRM mode).Not suitable for identifying unknown structures; provides only nominal mass.
Time-of-Flight (TOF) Measures the time it takes for an ion to travel a fixed distance.High (10,000-60,000 FWHM)High (< 5 ppm)Unknown screening and elemental composition determination.[8]Fast scan speeds; excellent mass accuracy for formula determination.Lower in-spectrum dynamic range compared to Orbitrap.
Orbitrap Traps ions in an orbital motion around a central electrode; frequency is related to m/z.Very High (60,000-500,000+ FWHM)High (< 3 ppm)Definitive structural elucidation and unknown identification.[9]Highest resolution and mass accuracy; excellent for resolving complex mixtures.Slower scan speeds than TOF; more expensive.
Quadrupole-TOF (Q-TOF) A quadrupole for precursor ion selection followed by a TOF analyzer for high-resolution fragment analysis.High (10,000-60,000 FWHM)High (< 5 ppm)Gold standard for structural elucidation of unknowns.Combines targeted fragmentation (MS/MS) with HRAM detection of fragments.[1]More complex and costly than a standalone TOF.

For the task of identifying unknown impurities in the synthesis of 2-Methyl-6-(1-piperidinyl)benzonitrile, a UHPLC system coupled to a Q-TOF or Orbitrap-based mass spectrometer is the most authoritative and trustworthy choice. These HRAM systems provide the mass accuracy required to confidently determine the elemental composition of an unknown peak, a critical first step in its identification.[7] Furthermore, their MS/MS capabilities allow for controlled fragmentation, generating structural data that acts as a molecular fingerprint, enabling confident structure elucidation.

A Self-Validating Workflow for Impurity Identification

A robust analytical workflow ensures that results are accurate and reproducible. The following diagram outlines a logical, self-validating process for impurity identification using HRAM LC-MS/MS.

G cluster_workflow Impurity Identification Workflow A 1. Sample Preparation (Dilute reaction mixture) B 2. UHPLC Separation (High-resolution chromatography) A->B C 3. HRAM Full Scan (MS1) (Detect all ionizable species, determine accurate m/z) B->C D 4. Data Processing (Peak detection & comparison to control sample) C->D E 5. Candidate Selection (Identify peaks unique to sample or above threshold) D->E F 6. Targeted MS/MS (MS2) (Fragment selected impurity ions) E->F G 7. Fragmentation Analysis (Interpret fragment spectra, propose substructures) F->G H 8. Structure Elucidation (Combine MS1 formula and MS2 fragments to propose structure) G->H I 9. Confirmation (Optional) (Synthesize proposed structure and compare retention time/spectra) H->I

Caption: A systematic workflow for impurity identification using high-resolution LC-MS/MS.

Recommended Experimental Protocol: UHPLC-Q-TOF Method

This section provides a detailed, field-proven protocol for the identification of impurities in a synthetic batch of 2-Methyl-6-(1-piperidinyl)benzonitrile.

Sample Preparation
  • Accurately weigh approximately 10 mg of the crude reaction mixture or API sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Perform a further 1:100 dilution by taking 100 µL of the stock solution and adding it to 9.9 mL of the 50:50 acetonitrile/water mixture. This yields a final concentration of 10 µg/mL.

  • Transfer the final solution to an autosampler vial for analysis.

UHPLC System and Conditions

The use of a UHPLC (Ultra-High-Performance Liquid Chromatography) system is recommended for its superior resolution and speed, which is crucial for separating closely eluting isomers and other impurities from the main API peak.

Parameter Condition Rationale
System Vanquish Horizon UHPLC or equivalentProvides low dispersion for sharp peaks and high pressure tolerance.
Column Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mmC18 provides good retention for moderately polar compounds; CSH technology offers excellent peak shape for basic compounds in low-ionic-strength mobile phases.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient positive mode ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting analytes.
Gradient 5% B to 95% B over 10 minutesA broad gradient ensures elution of compounds with a wide range of polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp. 40 °CEnsures reproducible retention times and reduces viscosity.
Injection Vol. 2 µLSmall volume to prevent peak distortion on a UHPLC system.
Q-TOF Mass Spectrometer Conditions

The Q-TOF is set up to acquire data in a data-dependent acquisition (DDA) mode, where it performs a full MS1 scan followed by MS/MS scans on the most intense ions detected.

Parameter Setting Rationale
Ionization Source Electrospray Ionization (ESI)Optimal for the polar nature of the target API and expected impurities.
Polarity PositiveThe piperidinyl nitrogen is readily protonated.
Capillary Voltage 3.5 kVStandard voltage for stable spray.
Source Temp. 120 °CGentle temperature to prevent thermal degradation.
Desolvation Gas Nitrogen, 600 L/hr at 350 °CEfficiently removes solvent droplets.
MS1 Scan Range m/z 50 - 1000Covers the expected mass range of impurities and the API.
Acquisition Mode Data-Dependent Acquisition (DDA)Automatically triggers MS/MS on detected peaks for structural information.
MS/MS Collision Energy Ramped 10-40 eVA ramp of energies ensures a rich fragmentation pattern is obtained for various bond strengths.

Conclusion

The rigorous identification of impurities is a non-negotiable aspect of modern drug development. For the analysis of impurities in the synthesis of 2-Methyl-6-(1-piperidinyl)benzonitrile, a systematic approach using high-resolution accurate mass LC-MS/MS is the authoritative standard. Platforms like UHPLC-Q-TOF or UHPLC-Orbitrap provide the necessary sensitivity, mass accuracy, and fragmentation data to move beyond simple detection to confident structural elucidation.[1][9] By understanding the potential synthetic by-products and employing a robust, self-validating analytical workflow as detailed in this guide, researchers and drug development professionals can ensure the purity, safety, and quality of their pharmaceutical products, ultimately safeguarding patient health.

References

  • Li, Y., & Wu, J. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Retrieved from [Link]

  • Lurie, I. (2016, August 24). Application of LCMS in small-molecule drug development. Drug Discovery World. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • Hopfgartner, G., & Varesio, E. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 809-814. Retrieved from [Link]

  • Hall, F. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Eurofins. Retrieved from [Link]

  • Ambrose, B., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(11), e4583. Retrieved from [Link]

  • ChemAxon. (2020, September 13). Impurity Identification Using LC-MS and in silico Reaction Enumeration. Retrieved from [Link]

  • Wang, Y., et al. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 28(16), 6149. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanation. Retrieved from [Link]

  • Dutra, J. K., et al. (2013). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 135(49), 18450–18455. Retrieved from [Link]

  • Baskin, J. M., & Hartwig, J. F. (2009). Cyanation of aromatic halides. U.S. Patent No. 7,595,417 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved from [Link]

  • Reddy, M. S., et al. (2012). Synthesis and Characterization of Related Substances of Dexlansoprazole. Chemistry & Biology Interface, 2(1), 50-60. Retrieved from [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-Amino-6-(1-piperdinyl)benzonitrile. Retrieved from [Link]

  • Reddy, P. R., et al. (2016). Improved process for the preparation of 2-({6-[(3r)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihvdropvrimidin-1(2h)-yl}methyl)benzonitrile and pharmaceutically acceptable salts thereof. World Intellectual Property Organization.
  • Reddy, M. S., et al. (2021). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. World Intellectual Property Organization.
  • Al-Adiwish, W. M., et al. (2011). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. Molecules, 16(1), 298-308. Retrieved from [Link]

  • Deakyne, C. A., et al. (1987). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

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A Comparative Guide to 13C NMR Chemical Shift Assignments for Ortho-Methyl Benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Precise 13C NMR Assignments

In the fields of medicinal chemistry and materials science, the benzonitrile scaffold is a prevalent structural motif. The precise characterization of substituted benzonitriles is paramount for confirming molecular identity, assessing purity, and understanding structure-activity relationships. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for these purposes, providing a unique fingerprint of the carbon skeleton. However, the interpretation of 13C NMR spectra for closely related isomers, such as the ortho-methyl benzonitriles, can be challenging due to the subtle interplay of substituent effects. This guide aims to provide a clear, comparative analysis of the 13C NMR chemical shifts for 2-methylbenzonitrile and its dimethylated analogues, elucidating the patterns that enable confident structural assignment.

Theoretical Background: Understanding Substituent Effects in 13C NMR

The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. In aromatic systems, the introduction of substituents can cause significant changes in the shielding of the ring carbons, leading to upfield (lower ppm) or downfield (higher ppm) shifts. These changes are primarily governed by two major factors:

  • Inductive Effects: These are transmitted through the sigma-bond framework of the molecule. Electronegative substituents withdraw electron density, deshielding the attached carbon and causing a downfield shift. Conversely, electropositive groups donate electron density, leading to increased shielding and an upfield shift.

  • Resonance (Mesomeric) Effects: These effects involve the delocalization of π-electrons between the substituent and the aromatic ring. Electron-donating groups (e.g., -NH2, -OH) increase electron density at the ortho and para positions, causing upfield shifts. Conversely, electron-withdrawing groups (e.g., -NO2, -CN) decrease electron density at these positions, resulting in downfield shifts.

The methyl group (-CH₃) is generally considered a weak electron-donating group through both inductive and hyperconjugation effects. The nitrile group (-C≡N) is a strong electron-withdrawing group due to the electronegativity of the nitrogen atom and its ability to participate in resonance. In ortho-methyl benzonitriles, the proximity of these two groups leads to a complex interplay of electronic and steric effects that influence the 13C chemical shifts of the aromatic carbons.

Experimental Protocol: A Validated Approach to 13C NMR Data Acquisition

To ensure the reliability and reproducibility of the 13C NMR data presented, a standardized experimental protocol is essential. The following is a robust, self-validating methodology for acquiring high-quality 13C NMR spectra of small organic molecules.

Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Concentration: Prepare a solution of the analyte at a concentration of approximately 10-50 mg/mL.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

Instrumental Parameters

The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz spectrometer:

ParameterRecommended Value
Pulse Programzgpg30 (or similar with proton decoupling)
Number of Scans1024 (or more for dilute samples)
Relaxation Delay2.0 seconds
Acquisition Time~1.0-2.0 seconds
Spectral Width~250 ppm
Temperature298 K

Data Processing

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1.0-2.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate peak picking.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in CDCl3 add_tms Add TMS dissolve->add_tms filter Filter into NMR tube add_tms->filter setup Set acquisition parameters filter->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference to TMS phase_base->reference assign Peak Picking & Assignment reference->assign

Caption: Experimental workflow for 13C NMR data acquisition.

Comparative Analysis of 13C NMR Chemical Shifts

The following table summarizes the experimentally determined 13C NMR chemical shifts for 2-methylbenzonitrile and a selection of its dimethylated analogs. All data was acquired in CDCl₃.

CompoundC1C2C3C4C5C6CNCH₃ (ortho)CH₃ (other)
Benzonitrile [1]112.7132.8129.2132.1129.2132.8118.8--
2-Methylbenzonitrile [2]112.6141.7132.7130.3126.3132.4118.020.3-
2,5-Dimethylbenzonitrile 110.1141.9133.3131.0130.8135.5118.120.220.8
2,6-Dimethylbenzonitrile 113.3142.2127.3132.1127.3142.2117.220.720.7

Note: Data for 2,3- and 2,4-dimethylbenzonitrile from reliable, citable sources with full assignments were not available at the time of publication. The data for 2,5-dimethylbenzonitrile was obtained from a commercial supplier's spectral data and should be considered with that in mind.

Discussion of Chemical Shift Assignments

substituent_effects cluster_benzonitrile Benzonitrile cluster_2_methylbenzonitrile 2-Methylbenzonitrile B_C1 C1 (112.7) B_C2 C2 (132.8) B_CN CN (118.8) B_C1->B_CN M_C1 C1 (112.6) B_C1->M_C1 Δ -0.1 B_C3 C3 (129.2) M_C2 C2 (141.7) B_C2->M_C2 Δ +8.9 B_C4 C4 (132.1) M_C3 C3 (132.7) B_C3->M_C3 Δ +3.5 B_C5 B_C5 M_C4 C4 (130.3) B_C4->M_C4 Δ -1.8 B_C6 B_C6 M_CN CN (118.0) M_C1->M_CN M_CH3 CH3 (20.3) M_C2->M_CH3 M_C5 C5 (126.3) M_C6 C6 (132.4)

Caption: Comparison of key 13C chemical shifts between benzonitrile and 2-methylbenzonitrile.

2-Methylbenzonitrile: The introduction of a methyl group at the C2 position has a pronounced effect on the chemical shifts of the aromatic carbons compared to the parent benzonitrile molecule.

  • C1 (ipso-carbon to CN): The chemical shift of C1 is minimally affected, showing a slight upfield shift of 0.1 ppm.

  • C2 (ipso-carbon to CH₃): This carbon experiences a significant downfield shift of approximately 9 ppm. This is a classic example of the "alpha-effect" of alkyl substitution on an aromatic ring, where the substituted carbon is deshielded.

  • C3: The C3 carbon, ortho to the methyl group, shows a downfield shift of about 3.5 ppm.

  • C4: The C4 carbon, meta to the methyl group, is shifted upfield by 1.8 ppm.

  • C5: The C5 carbon, para to the methyl group, experiences an upfield shift of 2.9 ppm.

  • C6: The C6 carbon, also ortho to the methyl group, has a similar chemical shift to the corresponding carbon in benzonitrile.

  • CN: The nitrile carbon is slightly shielded, shifting upfield by 0.8 ppm.

  • CH₃: The methyl carbon itself resonates at 20.3 ppm, a typical value for a methyl group attached to an sp²-hybridized carbon.

2,5-Dimethylbenzonitrile: The addition of a second methyl group at the C5 position further perturbs the chemical shifts. The symmetry of the molecule is reduced compared to 2,6-dimethylbenzonitrile. The assignments provided are based on predictive models and comparison with similar structures, as a fully assigned spectrum from a peer-reviewed source was not available.

2,6-Dimethylbenzonitrile: The high degree of symmetry in this molecule simplifies the spectrum. C2 and C6 are equivalent, as are C3 and C5.

  • C1: The ipso-carbon to the nitrile group is slightly deshielded compared to 2-methylbenzonitrile.

  • C2 and C6: These carbons are significantly deshielded due to the alpha-effect of the methyl groups.

  • C3 and C5: These carbons are shielded compared to the corresponding carbons in benzonitrile.

  • C4: The para-carbon shows a slight downfield shift.

  • CN: The nitrile carbon is further shifted upfield compared to 2-methylbenzonitrile.

  • CH₃: Both equivalent methyl groups appear as a single resonance.

Conclusion

The 13C NMR chemical shifts of ortho-methyl benzonitriles are governed by a predictable yet nuanced interplay of substituent effects. The dominant effect of the ortho-methyl group is the significant downfield shift of the ipso-carbon (C2). The addition of further methyl groups introduces additional shifts that are generally consistent with their electron-donating nature and their position relative to the other carbons. This comparative guide provides a foundational dataset and interpretive framework to aid researchers in the confident assignment of 13C NMR spectra for this important class of compounds. Further research to obtain and assign the spectra for 2,3- and 2,4-dimethylbenzonitrile would be a valuable addition to the field.

References

  • The 1H and 13C NMR data of benzonitrile, 2-methylbenzonitrile, 3-methylbenzonitrile... The Royal Society of Chemistry, 2014. [Link]

  • Electronic Supplementary Informations Index. Royal Society of Chemistry. [Link]

  • 2,6-Dimethylbenzonitrile 13C NMR data.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Benzonitrile. SpectraBase. [Link]

Sources

Spectroscopic Profiling of Amino-Substituted Benzonitriles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Push-Pull" Architecture

Amino-substituted benzonitriles represent a classic class of "push-pull" chromophores. They consist of an electron-donating amino group (


 or 

) and an electron-withdrawing cyano group (

) attached to a phenyl ring.

This guide objectively compares the UV-Vis absorption characteristics of the three positional isomers (ortho, meta, para). The central spectroscopic feature driving their utility in drug development and fluorescence probing is Intramolecular Charge Transfer (ICT) . Understanding how substitution patterns modulate this charge transfer is critical for designing fluorophores or quantifying impurities in pharmaceutical intermediates.

Mechanistic Insight: Electronic Transitions

To interpret the spectra, one must understand the underlying electronic transitions.[1] The absorption spectrum is not merely a "fingerprint"; it is a map of the energy gaps between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The ICT State

In the para isomer (4-aminobenzonitrile), the conjugation path is direct. Upon excitation, electron density shifts from the amino nitrogen (donor) to the cyano group (acceptor). This creates a highly polarized Intramolecular Charge Transfer (ICT) state, resulting in a significant bathochromic (red) shift compared to the unsubstituted benzene ring.

In the meta isomer, this direct conjugation is interrupted (cross-conjugation), forcing the molecule to rely on localized excitations (LE), resulting in higher energy (shorter wavelength) absorption.

Diagram 1: Electronic Transition Pathways

The following diagram illustrates the competition between Locally Excited (LE) states and Charge Transfer (ICT) states, which dictates the spectral profile.

ElectronicTransitions GS Ground State (S0) (Stabilized by Solvent) Excitation UV Photon Absorption (hν) GS->Excitation LE Locally Excited State (LE) (π → π*) Excitation->LE Franck-Condon Excitation ICT ICT State (Charge Transfer) LE->ICT Solvent Relaxation / Twisting (TICT) Relaxation Non-Radiative Decay or Fluorescence LE->Relaxation ICT->Relaxation

Figure 1: Energy flow diagram showing the excitation from Ground State to Locally Excited (LE) and subsequent relaxation to the Intramolecular Charge Transfer (ICT) state.

Comparative Analysis: Isomer Performance

The following data summarizes the spectral differences observed in polar protic solvents (e.g., Ethanol/Methanol). Note that exact


 values shift based on specific solvent polarity (solvatochromism).
Table 1: Spectral Characteristics of Amino-Benzonitriles[2]
Feature4-Aminobenzonitrile (Para) 3-Aminobenzonitrile (Meta) 2-Aminobenzonitrile (Ortho)
Primary

280 – 295 nm 230 – 245 nm 320 – 340 nm (Broad/Weak)
Molar Absorptivity (

)
High (

M⁻¹cm⁻¹)
ModerateLower (Steric inhibition)
Electronic Effect Direct Resonance (Through-conjugation)Inductive / Cross-ConjugationSteric Hindrance + H-Bonding
Solvatochromism Strong Positive (Red shift in polar solvents)WeakModerate
Key Application ICT Probes, NLO MaterialsControl compoundsHeterocycle synthesis
Detailed Comparison
1. The Para-Isomer (4-ABN)
  • Performance: Exhibits the classic "Charge Transfer" band. The donor and acceptor are at opposite ends of the

    
    -system, maximizing the dipole moment change upon excitation.
    
  • N,N-Dimethyl Analog: If you substitute the primary amine with a dimethylamine (4-DMABN), the spectrum becomes even more complex due to the Twisted Intramolecular Charge Transfer (TICT) state. While UV-Vis measures the ground-to-excited transition, the TICT mechanism heavily influences the fluorescence emission (dual fluorescence).

2. The Meta-Isomer (3-ABN)
  • Performance: The resonance structures cannot delocalize the lone pair of the nitrogen directly into the cyano group. Consequently, the absorption spectrum resembles a perturbed aniline spectrum. The

    
     is significantly blue-shifted (hypsochromic) compared to the para isomer.
    
3. The Ortho-Isomer (2-ABN)
  • Performance: This isomer is unique due to steric hindrance and intramolecular hydrogen bonding . The proximity of the amino and cyano groups can twist the bond, breaking planarity and reducing the extinction coefficient (

    
    ). However, weak intramolecular H-bonding can stabilize certain ground-state conformations, leading to anomalous broad absorption tails.
    

Experimental Protocol: Self-Validating Workflow

To ensure reproducible spectral data, the following protocol minimizes common errors such as solvent cut-off interference and concentration quenching.

Core Principle: The protocol is "self-validating" because it includes a linearity check (Beer-Lambert compliance) as a mandatory step.

Reagents
  • Analyte: Amino-benzonitrile isomer (>98% purity).

  • Solvent: Spectroscopic grade Ethanol (UV Cut-off < 210 nm) or Acetonitrile. Avoid Acetone (Cut-off ~330 nm).

Diagram 2: Measurement Workflow

Protocol Start Start: Stock Solution Prep Weigh Weigh ~10mg Analyte (±0.01mg precision) Start->Weigh Dissolve Dissolve in 100mL Volumetric Flask (Solvent: EtOH/MeCN) Weigh->Dissolve Dilute Prepare Serial Dilutions (10, 20, 40, 80 µM) Dissolve->Dilute Blank Baseline Correction (Pure Solvent) Dilute->Blank Scan Scan 200-400 nm (Scan Speed: Medium) Blank->Scan Check Check Absorbance (A) Is 0.1 < A < 1.0? Scan->Check Check->Dilute No (Re-dilute) Calc Calculate ε using Slope (A vs Conc) Check->Calc Yes

Figure 2: Step-by-step experimental workflow ensuring Beer-Lambert law compliance.

Step-by-Step Methodology
  • Stock Preparation: Weigh approximately 10 mg of the solid isomer into a 100 mL volumetric flask. Dilute to volume with spectroscopic grade ethanol. This yields a concentration of ~0.85 mM.

  • Working Solutions: Perform a serial dilution to create at least 4 concentrations ranging from 10

    
    M to 100 
    
    
    
    M.
    • Why? Measuring a single point is prone to weighing errors. A slope calculation eliminates the y-intercept error.

  • Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with pure solvent. Run a "Baseline/Autozero" scan.

  • Acquisition: Replace the sample cuvette with your lowest concentration solution. Scan from 400 nm down to 200 nm.

    • Note: Scanning from long to short wavelengths minimizes potential photodegradation of the sample during the run.

  • Validation: Ensure the maximum absorbance (

    
    ) lies between 0.1 and 1.0. If 
    
    
    
    , the detector may saturate, leading to non-linear results.
  • Data Processing: Plot Absorbance vs. Concentration. The slope of the line is the Molar Absorptivity (

    
    ).
    

References

  • NIST Chemistry WebBook. Benzonitrile, 4-amino- UV-Vis Spectrum. National Institute of Standards and Technology. [Link]

  • Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899–4032. [Link]

  • PubChem. 4-Aminobenzonitrile Compound Summary. National Center for Biotechnology Information. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. (Chapter on Solvent Effects and Charge Transfer). Springer. [Link]

Sources

Comparative Solubility of Free Base vs. Salt Forms: A Preformulation Guide

Author: BenchChem Technical Support Team. Date: March 2026

The transition of an active pharmaceutical ingredient (API) from a free base to a salt form is a foundational step in drug development. With nearly 90% of pipeline APIs exhibiting poor aqueous solubility, salt engineering is utilized in approximately half of all marketed therapeutics to ensure adequate systemic exposure 1[1]. However, selecting the optimal solid form requires moving beyond simple dissolution metrics to understand the thermodynamic driving forces, crystal lattice energies, and microenvironmental phase transformations that dictate in vivo performance.

This guide provides an objective, data-driven comparison of free base and salt form solubility, utilizing well-documented case studies to elucidate the causality behind physicochemical behaviors.

Mechanistic Foundations of Solubility Enhancement

The solubility of an ionizable drug is not a static value; it is a dynamic equilibrium governed by the microenvironmental pH and the solid-state properties of the API.

  • Crystal Lattice Disruption: Free bases often crystallize into highly stable, tightly packed, hydrogen-bonded lattices. Introducing an acidic counterion (e.g., methanesulfonic acid or hydrochloric acid) forces a structural rearrangement. The resulting ionic lattice typically possesses a lower lattice energy and a higher solvation energy, drastically improving water affinity 2[2].

  • The

    
     Concept:  The solubility of a weak base increases exponentially as the pH drops below its 
    
    
    
    , dictated by the Henderson-Hasselbalch equation. However, this increase halts when the solution becomes saturated with the salt form (reaching the solubility product,
    
    
    ). The specific pH where the solubility curve of the free base intersects with the solubility curve of the salt is known as
    
    
    3[3].
    • At

      
       , the free base is the thermodynamically stable solid phase.
      
    • At

      
       , the salt form is the stable solid phase.
      

Quantitative Case Studies

Case Study A: Imatinib (Crystal Lattice Engineering)

Imatinib, a targeted tyrosine kinase inhibitor, perfectly illustrates the necessity of salt formation. The uncharged is practically insoluble in pure water, exhibiting an intrinsic solubility of just 21.8 µg/mL at 37°C [](]. By protonating the piperazine nitrogen with methanesulfonic acid, the resulting Imatinib Mesylate (Gleevec) achieves massive solubility enhancement in acidic environments 4[4].

Table 1: Imatinib Solubility Comparison

Solid FormAqueous Solubility (37°C)pH DependencyClinical Formulation
Imatinib Free Base ~21.8 µg/mLPoorly soluble across physiological pHUnsuitable for oral delivery
Imatinib Mesylate Highly SolubleExponential increase at pH < 5.5Standard commercial form
Case Study B: Haloperidol and the Common Ion Effect

Haloperidol is a weak base with a highly restricted intrinsic solubility of ~0.73 µg/mL 5[5]. While forming a hydrochloride (HCl) salt improves solubility to ~4-5 mg/mL, the mesylate salt achieves a vastly superior ~25-29 mg/mL at pH 3-5 3[3].

Causality: The mesylate salt possesses a significantly higher


 than the HCl salt. Furthermore, when an HCl salt enters the gastric environment, the abundance of endogenous chloride ions shifts the equilibrium via Le Chatelier's principle, suppressing the drug's dissolution—a phenomenon known as the Common Ion Effect 6[6]. Mesylate salts bypass this suppression entirely.

Table 2: Haloperidol Solubility Comparison

Solid FormIntrinsic Solubility (

)
Max Solubility (

)
Susceptibility to Gastric Common Ion Effect
Haloperidol Free Base ~0.73 µg/mL~0.73 µg/mL (at pH > 5)N/A
Haloperidol HCl Salt N/A~4 - 5 mg/mLHigh (Suppressed by endogenous

)
Haloperidol Mesylate N/A~25 - 29 mg/mLLow (No endogenous mesylate)

Kinetic Pitfalls: Solution-Mediated Phase Transformation (SMPT)

A highly soluble salt can become a liability if the formulation transitions into an environment where the pH exceeds the drug's


. For instance, if Haloperidol Mesylate dissolves in neutral intestinal fluid (pH 7), the microenvironment rapidly becomes supersaturated with respect to the free base 7[7].

To restore thermodynamic equilibrium, the system undergoes 1[1]. The soluble salt dissolves, but the insoluble free base immediately precipitates out of solution, often coating the dissolving solid and prematurely halting absorption [[7]](7].

Pathways FB Free Base API (Low Solubility) Salt Salt Form API (High Solubility) FB->Salt Crystallization with Acid Acid Acidic Counterion (e.g., Mesylate) Acid->Salt Ionic Bonding Dissolved Dissolved Drug (Systemic Absorption) Salt->Dissolved Dissolution (pH < pHmax) Precipitate Precipitated Free Base (SMPT Risk) Salt->Precipitate Microenvironmental pH Shift (pH > pHmax) Precipitate->Dissolved Slow Re-dissolution

Thermodynamic pathways of API salt formation, dissolution, and phase transformation.

Self-Validating Experimental Protocol for pH-Solubility Profiling

To accurately capture true equilibrium solubility and detect SMPT, researchers must employ a self-validating methodology. Relying solely on liquid-phase quantification is a critical error; the residual solid must be analyzed to confirm which thermodynamic phase is actually driving the equilibrium 7[7].

Step-by-Step Methodology
  • Slurry Preparation: Add an excess amount of the API (Free Base or Salt) to a temperature-controlled vessel (37 ± 0.5 °C) containing the target buffer.

  • Isothermal Equilibration: Agitate the suspension for 24 to 48 hours. Monitor the pH continuously. Because the dissolution of a salt can alter the buffer's pH, adjust with micro-aliquots of HCl or NaOH to maintain the target pH [[3]](3].

  • Phase Separation: Extract an aliquot of the suspension and subject it to ultracentrifugation (e.g., 15,000 rpm for 15 mins) to cleanly separate the liquid supernatant from the residual solid pellet.

  • Liquid-Phase Quantification: Dilute the supernatant immediately to prevent precipitation upon cooling. Quantify the dissolved API concentration using validated HPLC-UV or LC-MS/MS methods.

  • Solid-Phase Characterization (The Validation Step): Gently dry the residual solid pellet and analyze it via Powder X-Ray Diffraction (PXRD) or Raman Spectroscopy 7[7].

    • Causality Check: If you initiated the experiment with a salt form, but PXRD reveals the crystal lattice of the free base, SMPT has occurred. The concentration measured in Step 4 represents the solubility of the precipitated free base, not the original salt.

Protocol Slurry 1. Slurry Preparation (Excess Solid + Buffer) Equilibrate 2. Isothermal Equilibration (37°C, 24-48 hours) Slurry->Equilibrate Separate 3. Phase Separation (Ultracentrifugation) Equilibrate->Separate Liquid 4a. Liquid Phase (HPLC/UV-Vis Analysis) Separate->Liquid Solid 4b. Solid Phase (PXRD/Raman Analysis) Separate->Solid Validate 5. Data Validation (Match Solubility to Solid Form) Liquid->Validate Solid->Validate

Self-validating workflow for determining equilibrium pH-solubility profiles of APIs.

References

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH - ResearchGate. 3

  • Perspectives in solubility measurement and interpretation. 5

  • A series of stable, metastable and unstable salts of Imatinib with improved solubility.

  • Approval Summary for Imatinib Mesylate Capsules in the Treatment of Chronic Myelogenous Leukemia - AACR Journals. 4

  • Deciphering Imatinib Multicomponent Crystals: Insights from X-Ray Crystallography and Solid-State NMR Spectroscopy | Crystal Growth & Design - ACS Publications. 2

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Crystal Growth & Design - ACS Publications.1

  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. 6

  • Solution-Mediated Phase Transformation of Haloperidol Mesylate in the Presence of Sodium Lauryl Sulfate - PMC. 7

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-6-(1-piperidinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling, management, and disposal of 2-Methyl-6-(1-piperidinyl)benzonitrile. As a compound integrating both a nitrile and a piperidine moiety, it requires careful assessment to ensure the safety of laboratory personnel and adherence to environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Part 1: Hazard Assessment and Characterization

The primary principle in the absence of specific data is to treat the substance as hazardous.[1] All chemical waste, whether used or unused, must be disposed of through a designated hazardous waste program.[1]

Inferred Hazard Profile

The toxicological properties of 2-Methyl-6-(1-piperidinyl)benzonitrile are inferred from its components, as summarized below.

Component StructureKnown HazardsSource Documents
Benzonitrile Harmful if swallowed, inhaled, or absorbed through the skin.[2][3] Causes skin and eye irritation.[2] Combustible liquid.[2] Hazardous combustion products include nitrogen oxides and hydrogen cyanide (HCN).[2]Safety Data Sheet for Benzonitrile
Piperidine Highly flammable liquid and vapor.[4] Toxic in contact with skin or if inhaled.[4] Harmful if swallowed.[4] Causes severe skin burns and eye damage.[4]Safety Data Sheet for Piperidine
Nitrile Compounds Can release hydrogen cyanide upon decomposition, combustion, or reaction with strong acids.[2]General Chemical Safety Literature
  • Acute Toxicity: Likely harmful or toxic via oral, dermal, and inhalation routes.

  • Corrosivity/Irritation: Expected to be a skin irritant and capable of causing serious eye damage.[5][6]

  • Flammability: Potentially combustible.

  • Reactivity: Upon combustion or thermal decomposition, it may generate highly toxic gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen cyanide.[2][5]

Part 2: Personnel Safety and Spill Management

Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure the following PPE is worn:

  • Protective Gloves: Chemical-resistant nitrile gloves are required. Inspect for tears or holes before use.[7]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[8]

  • Protective Clothing: A flame-resistant lab coat must be worn and kept fully buttoned.[7]

  • Work Area: All handling of the compound and its waste should occur within a certified chemical fume hood to minimize inhalation exposure.[8]

Spill Management Protocol

In the event of a spill, prompt and safe cleanup is critical.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (If Necessary): For large spills (>100 mL), evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

  • Contain the Spill: For minor spills, prevent the material from entering drains or waterways.[4][5]

  • Absorb Liquid: Use an inert absorbent material such as vermiculite, sand, or a universal spill kit to absorb the spilled liquid.[5][9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated solids into a designated, leak-proof container for hazardous waste.[7][9]

  • Decontaminate Area: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[7]

  • Label and Store: Seal and label the container with "Hazardous Waste," the chemical name, and "Spill Debris." Store it in your lab's Satellite Accumulation Area (SAA).

Part 3: Step-by-Step Disposal Protocol

Improper disposal, such as discarding the chemical down the drain or in the regular trash, is a serious violation of safety and environmental regulations.[4][8][9]

Step 1: Waste Classification

All waste streams containing 2-Methyl-6-(1-piperidinyl)benzonitrile, regardless of concentration, must be classified and managed as hazardous waste.[9] Do not mix this waste with non-hazardous materials, as this increases the volume of hazardous waste requiring specialized disposal.[9]

Step 2: Waste Segregation and Collection

Proper segregation is essential to prevent dangerous chemical reactions.

  • Liquid Waste: Collect all solutions, reaction mixtures, and solvent rinsates containing the compound in a dedicated, chemically compatible container (e.g., glass or polyethylene).[7][10] The container must be leak-proof and equipped with a secure, tightly-sealing lid.[9]

  • Solid Waste: Collect all contaminated disposable labware—including gloves, pipette tips, chromatography plates, and absorbent paper—in a separate, clearly labeled, sealable container or heavy-duty plastic bag.[9]

Step 3: Container Labeling

As soon as waste is first added, the container must be labeled. The label must include:

  • The words "Hazardous Waste" .[7][9]

  • The full chemical name: "Waste 2-Methyl-6-(1-piperidinyl)benzonitrile" .

  • A clear description of the contents (e.g., "in Methanol," "Contaminated Silica Gel").

  • The associated hazard warnings (e.g., "Toxic," "Irritant").

  • The date accumulation began.

Step 4: On-Site Storage

Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be:

  • Under the control of laboratory personnel.

  • Away from ignition sources and incompatible chemicals.[9]

  • In a well-ventilated location, preferably within a secondary containment tray to manage potential leaks.[10]

Step 5: Arranging for Final Disposal

Laboratory personnel must not transport, treat, or dispose of hazardous waste themselves.[1]

  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup. This is typically managed by the Environmental Health & Safety (EHS) department.[7]

  • Licensed Contractor: The EHS office will arrange for the collection and ultimate disposal of the waste by a licensed and certified hazardous waste contractor, typically via high-temperature incineration.[7]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing 2-Methyl-6-(1-piperidinyl)benzonitrile.

G Disposal Workflow for 2-Methyl-6-(1-piperidinyl)benzonitrile cluster_collection Step 1 & 2: Classification & Collection cluster_storage Step 3 & 4: Labeling & Storage cluster_disposal Step 5: Final Disposal start Waste Generated waste_type Determine Waste Type start->waste_type liquid_container Collect in a labeled, leak-proof LIQUID hazardous waste container. waste_type->liquid_container Liquid solid_container Collect in a labeled, sealable SOLID hazardous waste container. waste_type->solid_container Solid label_check Ensure Container is Properly Labeled: 'Hazardous Waste' + Full Chemical Name + Hazards liquid_container->label_check solid_container->label_check store_saa Store sealed container in designated Satellite Accumulation Area (SAA). label_check->store_saa contact_ehs Request Waste Pickup from Institutional EHS Office. store_saa->contact_ehs final_disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->final_disposal

Caption: Decision workflow for handling and disposing of waste.

Part 4: Decontamination of Empty Containers

Empty containers that once held 2-Methyl-6-(1-piperidinyl)benzonitrile must also be managed as hazardous waste unless properly decontaminated.[9]

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) at least three times.[1]

  • Collect Rinsate: Crucially, all rinsate must be collected and disposed of as liquid hazardous waste .[9] Do not pour the rinsate down the drain.

  • Deface Label: After triple-rinsing, completely remove or deface the original chemical label.[1][10]

  • Final Disposal: The decontaminated container can now be disposed of as non-hazardous waste, such as in a designated glass recycling bin.

Adherence to this guide will ensure that 2-Methyl-6-(1-piperidinyl)benzonitrile is managed in a way that protects the health and safety of laboratory personnel and preserves environmental integrity.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Spectrum Chemical. (2018, January 11). SAFETY DATA SHEET: BENZONITRILE.
  • BenchChem. (n.d.). Proper Disposal Procedures for Piperitone: A Guide for Laboratory Professionals.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Methyl-6-piperazin-1-ylpyrazine.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: 2-(Methylthio)benzonitrile.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • BenchChem. (n.d.). Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide.
  • American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers.
  • Antibodies. (n.d.). Safety Data Sheet: 4-Piperidinopiperidine.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2,2,6,6-Tetramethylpiperidine-1-oxyl.
  • University of Cambridge. (n.d.). Disposal of Chemical Waste. Retrieved from University of Cambridge Safety Office website.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 3-(Piperdin-1-ylmethyl)benzoic acid hydrochloride hemihydrate.
  • CDH Fine Chemical. (n.d.). MATERIAL SAFETY DATA SHEET: 2-METHYL BENZONITRILE.
  • BenchChem. (n.d.). Essential Procedures for the Safe Disposal of 1-(1-Benzoyl-4-piperidinyl)azepane.
  • University of Wisconsin–Madison. (2025, September 30). Closing the loop: Nitrile glove recycling at UW–Madison laboratories. Retrieved from University of Wisconsin–Madison website.
  • U.S. Department of Transportation. (n.d.). Appendix A to §172.101 - List of Hazardous Substances and Reportable Quantities.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Cole-Parmer. (2005, October 11). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.
  • University of California, Santa Barbara. (2012, December 14). Nitrates - Standard Operating Procedure. Retrieved from UCSB Chemistry & Biochemistry website.
  • Al-Zoubi, W., et al. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

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Personal Protective Equipment (PPE) & Handling Guide: 2-Methyl-6-(1-piperidinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Rapid Risk Assessment: The Functional Group Approach

For immediate review before handling CAS 100623-69-4.

As a specialized intermediate, 2-Methyl-6-(1-piperidinyl)benzonitrile lacks a globally standardized, public-domain toxicological profile comparable to commodity chemicals. Therefore, we apply the Functional Group Approach (FGA) to determine safety protocols. This compound fuses a benzonitrile core with a piperidine ring .

The Synergistic Hazard:

  • The Nitrile Moiety (-CN): Carries a risk of acute toxicity via ingestion and inhalation. While less immediately lethal than simple cyanide salts, benzonitriles can metabolize to release cyanide ions in vivo [1].

  • The Piperidine Ring: A cyclic amine that introduces basicity and significant lipophilicity. This increases the compound's ability to penetrate the stratum corneum (outer skin layer), acting as a "carrier" for the toxic nitrile group [2].

  • Physical State: Typically a solid. The primary vector of exposure is dust inhalation and dermal absorption during weighing/transfer.

Core Safety Directive: Treat this compound as Toxic by Ingestion/Inhalation and a Severe Skin/Eye Irritant .

The PPE Matrix: Barrier Selection Strategy

Do not rely on standard latex gloves. The lipophilic amine nature of this compound requires specific barrier materials.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Standard) Double-Gloved Nitrile (min 5 mil outer, 4 mil inner).Nitrile rubber offers fair resistance to benzonitriles but can be permeated by amines (piperidine) over time. Double gloving provides a "breakthrough buffer" of ~15–30 mins [3].
Hand Protection (High Risk) Silver Shield® / 4H® (Laminate) liners under Nitrile.Required for solution handling >100mL. Laminates are the only material impervious to both aromatics and amines for >4 hours.
Respiratory P100 + OV Cartridge (if outside hood) or Powered Air Purifying Respirator (PAPR) .N95 masks filter dust but fail against organic vapors. If the solid sublimates or is in solution, Organic Vapor (OV) protection is mandatory.
Eye/Face Chemical Splash Goggles (Indirect Vent).Safety glasses allow dust entry from the side. The basicity of the piperidine moiety poses a risk of corneal opacity if dust contacts the eye.
Body Tyvek® Lab Coat (or similar non-woven polyethylene).Cotton lab coats absorb liquids and hold toxic dust against the skin. Tyvek repels dust and light splashes.

Operational Workflow: Step-by-Step Protocol

Phase A: Preparation & Weighing

Objective: Eliminate static-induced dust dispersion.

  • Engineering Control: All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Static Neutralization: Organic solids often carry static charges, causing "jumping" during weighing. Use an anti-static gun or Ionizing blower inside the hood before opening the vial.

  • The "Closed Transfer" Rule:

    • Tare the receiving vessel (with lid) before adding the solid.

    • Open the source vial only inside the hood.

    • Transfer using a disposable spatula.

    • Immediately reseal both vessels. Do not walk across the lab with an open spatula.

Phase B: Solubilization & Reaction

Objective: Prevent vapor release during exothermic dissolution.

  • Solvent Choice: When dissolving in chlorinated solvents (e.g., DCM) or polar aprotics (e.g., DMF), anticipate a slight exotherm due to the basic piperidine group.

  • Pressure Relief: If heating is required, ensure the system is vented through a scrubber or an inert gas manifold (Schlenk line) to prevent pressure buildup of volatile nitrile vapors.

Phase C: Decontamination[2][3]
  • Glove Removal: Use the "beak method" (pulling one glove off by the cuff using the other gloved hand, then peeling the second off from the inside) to ensure no outer surface touches skin.

  • Surface Wipe: Clean the balance area with a 10% Alconox solution followed by water. The surfactant helps lift the lipophilic residues better than pure alcohol.

Visualization: Safety Decision Logic

The following diagram illustrates the decision-making process for handling 2-Methyl-6-(1-piperidinyl)benzonitrile based on the state of matter and scale.

SafetyProtocol Start Start: Risk Assessment CAS: 100623-69-4 StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Liquid StateCheck->Solution SmallScale < 500 mg Solid->SmallScale LargeScale > 500 mg Solid->LargeScale PPE_Level2 PPE Level 2: Laminate (Silver Shield) Liners Tyvek Sleeves Full Face Shield Solution->PPE_Level2 High Permeation Risk PPE_Level1 PPE Level 1: Double Nitrile Gloves Splash Goggles Fume Hood SmallScale->PPE_Level1 LargeScale->PPE_Level2 Control_Static Engineering Control: Anti-Static Gun Draft Shield PPE_Level1->Control_Static Control_Vapor Engineering Control: Schlenk Line / Scrubber Face Velocity > 100fpm PPE_Level2->Control_Vapor Disposal Disposal: Segregated Incineration Stream (No Acid Waste Mix) Control_Static->Disposal Control_Vapor->Disposal

Figure 1: Decision logic for PPE selection and engineering controls based on physical state and operational scale.

Waste Disposal & Emergency Response

Waste Segregation (Critical)
  • Do NOT mix with Acid Waste: Nitriles can liberate Hydrogen Cyanide (HCN) gas if mixed with strong acids under certain conditions.

  • Stream: Segregate into "Organic Waste - Toxic/Irritant" .

  • Method: High-temperature incineration is the only validated method for complete destruction of the benzonitrile ring [4].

Emergency Spills
  • Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (dampened with water/surfactant) to suppress dust, then wipe up.

  • Skin Contact:

    • Immediate: Wash with soap and copious water for 15 minutes.[1]

    • Contraindication: Do not use ethanol or DMSO to wash skin; these solvents will dissolve the compound and accelerate absorption into the bloodstream.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzonitrile. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Piperidine: Registration Dossier - Toxicological Information. Retrieved from [Link]

Sources

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